molecular formula C21H24N2O5S2 B6302630 DACN(Tos2,6-OH)

DACN(Tos2,6-OH)

Cat. No.: B6302630
M. Wt: 448.6 g/mol
InChI Key: PKNMISHKRVDSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DACN(Tos2,6-OH) is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
The exact mass of the compound DACN(Tos2,6-OH) is 448.11266422 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DACN(Tos2,6-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos2,6-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-17-5-9-20(10-6-17)29(25,26)22-13-3-4-14-23(16-19(24)15-22)30(27,28)21-11-7-18(2)8-12-21/h5-12,19,24H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMISHKRVDSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC#CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of DACN(Tos2,6-OH) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of biomolecules in their native environments without the need for cytotoxic copper catalysts. The reaction's power lies in the use of strained cyclooctynes, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage. Among the diverse portfolio of cyclooctynes, 1,5-diazacyclooctyne (DACN) derivatives, such as DACN(Tos2,6-OH), have garnered attention due to their unique structural and electronic properties. This technical guide provides an in-depth exploration of the mechanism of DACN(Tos2,6-OH) in SPAAC, drawing upon established principles of physical organic chemistry and computational studies of related cyclooctyne systems. While specific quantitative kinetic data for DACN(Tos2,6-OH) is not extensively available in the public domain, this guide extrapolates from closely related structures and theoretical models to provide a robust framework for understanding and utilizing this reagent.

Core Mechanism of SPAAC

The driving force behind the SPAAC reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring. This strain is a combination of angle strain, from the deformation of the ideal 180° bond angle of a linear alkyne, and torsional strain. The release of this strain upon conversion of the sp-hybridized alkyne carbons to sp2-hybridized carbons in the resulting triazole ring provides a substantial thermodynamic driving force for the reaction.

The reaction proceeds through a concerted, asynchronous [3+2] cycloaddition mechanism. This means the two new carbon-nitrogen bonds are formed in a single transition state, although not necessarily at the exact same rate. The azide acts as a 1,3-dipole that reacts with the cyclooctyne, which serves as the dipolarophile.

The Role of DACN(Tos2,6-OH)

DACN(Tos2,6-OH) is a 1,5-diazacyclooctyne functionalized with two electron-withdrawing tosyl (Ts) groups at the nitrogen atoms and a hydroxyl (-OH) group at the 6-position. These modifications are not merely for solubility or as synthetic handles; they play a crucial role in modulating the reactivity of the cyclooctyne.

  • Electronic Effects of the Tosyl Groups: The electron-withdrawing nature of the tosyl groups significantly influences the electronic properties of the diazacyclooctyne ring. By pulling electron density away from the nitrogen atoms, they can indirectly affect the electron density of the alkyne bond. This can lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack from the azide's Highest Occupied Molecular Orbital (HOMO) in a normal-electron-demand SPAAC. Conversely, in an inverse-electron-demand scenario, where the azide LUMO and alkyne HOMO interact, the tosyl groups would have a different, potentially rate-attenuating, effect. Computational studies on similar electron-deficient cyclooctynes suggest that the reaction mechanism can be highly dependent on the electronic nature of both the cyclooctyne and the azide.

  • Structural Impact of the Diazacyclo-Framework: The presence of two nitrogen atoms within the cyclooctyne ring, in place of methylene groups, alters the ring's conformation and strain energy compared to carbocyclic cyclooctynes. This can influence the distortion energy required to reach the transition state.

  • The Hydroxyl Group: The hydroxyl group at the 6-position can potentially engage in hydrogen bonding interactions, either intramolecularly or with the solvent or azide partner, which could influence the transition state geometry and energy.

Mechanistic Pathway and Transition State

The mechanism of SPAAC involving DACN(Tos2,6-OH) can be visualized as a concerted cycloaddition. The reaction proceeds through a highly ordered, asynchronous transition state.

SPAAC_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product DACN DACN(Tos2,6-OH) (Cyclooctyne) TS [TS]‡ Concerted, Asynchronous Bond Formation DACN->TS + R-N3 Azide R-N3 (Azide) Triazole Triazole Product TS->Triazole Ring Strain Release

Caption: General mechanism of the SPAAC reaction.

Computational studies, particularly using Density Functional Theory (DFT) and the distortion/interaction model, have provided significant insights into the SPAAC transition state.

  • Distortion Energy: This is the energy required to deform the azide and the cyclooctyne from their ground-state geometries to the geometries they adopt in the transition state. Due to its inherent strain, a strained cyclooctyne like DACN(Tos2,6-OH) requires less distortion energy to achieve the bent geometry of the transition state compared to a linear alkyne.

  • Interaction Energy: This is the favorable energy released when the distorted reactants interact in the transition state. This interaction is primarily governed by the overlap of the frontier molecular orbitals (FMOs): the HOMO of the azide and the LUMO of the cyclooctyne (or vice-versa).

The overall activation energy of the reaction is a balance between the required distortion energy and the favorable interaction energy. The electron-withdrawing tosyl groups in DACN(Tos2,6-OH) likely lower the LUMO energy of the alkyne, enhancing the interaction energy with typical azides and thus accelerating the reaction.

Distortion_Interaction_Model Reactants Reactants (Ground State) Distorted_Reactants Distorted Reactants (Transition State Geometry) Reactants->Distorted_Reactants Distortion Energy (ΔEd) Transition_State Transition State (TS‡) Reactants->Transition_State Activation Energy (ΔEa = ΔEd + ΔEi) Distorted_Reactants->Transition_State Interaction Energy (ΔEi) Products Products Transition_State->Products

Caption: Distortion/Interaction model for the SPAAC reaction.

Quantitative Data

ParameterExpected Value/Trend for DACN(Tos2,6-OH)Comparison with other Cyclooctynes
Second-Order Rate Constant (k₂) Expected to be in the range of 10⁻² to 1 M⁻¹s⁻¹Comparable to or slightly faster than some less-strained cyclooctynes, but potentially slower than highly activated cyclooctynes like DIBO or BCN. The electron-withdrawing groups are expected to enhance reactivity.
Activation Energy (Ea) Expected to be relatively low due to ring strain.Lower than the activation energy for the reaction of a linear alkyne with an azide.
Reaction Yield Generally high (>90%) under optimized conditions.Similar to other "click" reactions, yields are typically excellent.

Experimental Protocols

While a specific protocol for DACN(Tos2,6-OH) is not available, the following general procedures for monitoring SPAAC reactions can be adapted. The choice of solvent and temperature will be critical and may require optimization.

General Protocol for SPAAC Reaction
  • Reagent Preparation:

    • Prepare a stock solution of DACN(Tos2,6-OH) in a suitable solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution with a co-solvent).

    • Prepare a stock solution of the azide-containing molecule of interest in the same solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the desired amounts of the DACN(Tos2,6-OH) and azide solutions. The stoichiometry is typically 1:1 or with a slight excess of one reagent depending on the application.

    • Ensure thorough mixing.

  • Reaction Conditions:

    • The reaction is typically performed at room temperature. Gentle heating may be applied to increase the rate, but stability of the reactants should be considered.

    • The reaction progress can be monitored over time.

Monitoring the Reaction

The progress of the SPAAC reaction can be monitored by various analytical techniques:

  • ¹H NMR Spectroscopy: Monitor the disappearance of proton signals corresponding to the reactants and the appearance of new signals from the triazole product.

  • LC-MS: Separate and identify the reactants and the product, and quantify their relative amounts over time.

  • Fluorescence Spectroscopy: If one of the reactants is fluorescent and its fluorescence properties change upon reaction, this can be used for real-time monitoring.

Experimental_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (DACN(Tos2,6-OH) & Azide) Start->Prepare_Reagents Mix_Reagents Combine Reagents in Reaction Vessel Prepare_Reagents->Mix_Reagents Incubate Incubate at Desired Temperature Mix_Reagents->Incubate Monitor Monitor Reaction Progress (NMR, LC-MS, etc.) Incubate->Monitor Monitor->Incubate Continue Incubation Workup Reaction Quenching & Product Isolation Monitor->Workup Reaction Complete Analyze Characterize Product Workup->Analyze End End Analyze->End

An In-Depth Technical Guide to DACN(Tos2,6-OH): Structure, Reactivity, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Tos2,6-OH), with the chemical formula C21H24N2O5S2 and CAS Number 2109751-74-6, is a potent click chemistry reagent that has garnered significant interest in the fields of bioconjugation and drug development.[1] Its unique structural features, particularly a distinctively bent nine-membered diazacyclononyne ring, impart enhanced reactivity and stability, making it a valuable tool for covalently linking molecules with high efficiency and specificity. This technical guide provides a comprehensive overview of the structure, reactivity, synthesis, and applications of DACN(Tos2,6-OH), with a focus on its utility in strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Molecular Structure and Physicochemical Properties

The core of DACN(Tos2,6-OH) is a 4,8-diazacyclononyne ring. This nine-membered ring system forces the alkyne bond into a strained, non-linear conformation. This inherent ring strain is the primary driver for its high reactivity in SPAAC reactions. The molecule is further functionalized with two tosyl (Tos) groups attached to the nitrogen atoms at positions 4 and 8, and a hydroxyl (-OH) group at position 6 of the cyclononyne ring.

The tosyl groups serve to modulate the electronic properties and solubility of the molecule, while the hydroxyl group offers a potential site for further functionalization. The nitrogens within the diazacyclononyne ring also provide versatile points for the attachment of various functional units.[1]

Table 1: Physicochemical Properties of DACN(Tos2,6-OH)

PropertyValueSource
Molecular Formula C21H24N2O5S2[1]
Molecular Weight 448.55 g/mol [2]
CAS Number 2109751-74-6[1]
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from common use in organic synthesis
Storage Temperature -20°C

Reactivity and Reaction Mechanisms

The reactivity of DACN(Tos2,6-OH) is dominated by the strained alkyne within its nine-membered ring. This structural feature allows it to readily participate in [3+2] cycloaddition reactions with azides, forming a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The high ring strain of the cyclononyne in DACN(Tos2,6-OH) significantly lowers the activation energy of the cycloaddition reaction with azides, leading to rapid and efficient conjugation under physiological conditions. The bent configuration of the alkyne, influenced by both electronic and steric factors, enhances its reactivity compared to non-bent, acyclic alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In addition to SPAAC, DACN(Tos2,6-OH) can also participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically offers faster kinetics than SPAAC and is widely used for in vitro applications where the presence of copper is not a concern. The CuAAC reaction with DACN(Tos2,6-OH) proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

Chemical Stability

A significant advantage of DACN derivatives, including DACN(Tos2,6-OH), is their superior thermal and chemical stability when compared to many cyclooctyne-based reagents. This enhanced stability allows for more robust experimental conditions and longer shelf life. While specific quantitative stability data for DACN(Tos2,6-OH) under varying pH and temperature conditions is not extensively documented in publicly available literature, its general stability is a key feature highlighted by suppliers.

Experimental Protocols

Synthesis of DACN(Tos2,6-OH)

A general and efficient one-pot synthesis for 4,8-diazacyclononynes (DACNs) has been developed, which can be adapted for the synthesis of DACN(Tos2,6-OH). The procedure involves the reaction of a protected 2-butyne-1,4-diol derivative with a di-tosylated diamine in the presence of a Lewis acid.

General One-Pot Synthesis of a Di-tosylated DACN Derivative:

  • Step 1: Activation of 2-butyne-1,4-diol. Commercially available 2-butyne-1,4-diol is first activated, for example, through a cobalt complex formation.

  • Step 2: Cyclization. The activated alkyne is then reacted with a di-tosylated diamine, such as N,N'-ditosyl-1,3-diaminopropan-2-ol, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Step 3: Demetallation and Purification. The resulting DACN-metal complex is then demetallated, and the crude product is purified by column chromatography or recrystallization to yield the desired DACN(Tos2,6-OH).

Characterization: The structure and purity of the synthesized DACN(Tos2,6-OH) should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general workflow for the conjugation of an azide-containing molecule (e.g., a protein, a drug) to DACN(Tos2,6-OH) or a molecule functionalized with it.

  • Materials:

    • Azide-functionalized molecule of interest

    • DACN(Tos2,6-OH)

    • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

    • Organic co-solvent if needed (e.g., DMSO, DMF)

  • Procedure:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Dissolve DACN(Tos2,6-OH) in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to prepare a stock solution.

    • Add the DACN(Tos2,6-OH) stock solution to the solution of the azide-functionalized molecule. A molar excess of the DACN reagent (typically 1.5 to 10 equivalents) is recommended to ensure complete conjugation.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific azide and the desired conversion.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the in vitro conjugation of an azide-containing molecule to DACN(Tos2,6-OH) using a copper(I) catalyst.

  • Materials:

    • Azide-functionalized molecule of interest

    • DACN(Tos2,6-OH)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA, TBTA) - optional but recommended to improve efficiency and reduce side reactions.

    • Reaction Buffer (e.g., PBS, pH 7.0-8.0)

    • Organic co-solvent (e.g., DMSO, t-butanol)

  • Procedure:

    • Prepare stock solutions of all reagents in the appropriate solvents.

    • In a reaction vessel, combine the azide-functionalized molecule and DACN(Tos2,6-OH) in the reaction buffer.

    • If using a ligand, add it to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the reaction at room temperature. The reaction is typically complete within 1 to 4 hours.

    • Monitor the reaction progress by LC-MS or another suitable method.

    • Purify the conjugate to remove the copper catalyst and unreacted reagents.

Applications in Drug Development and Research

The unique properties of DACN(Tos2,6-OH) make it a valuable tool for various applications in drug development and life sciences research.

  • Antibody-Drug Conjugates (ADCs): DACN(Tos2,6-OH) can be used as a linker to attach cytotoxic drugs to monoclonal antibodies. The bioorthogonal nature of SPAAC allows for site-specific conjugation, leading to more homogeneous ADCs with improved therapeutic indices.

  • Biomolecule Labeling: It can be used to label proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules for imaging and detection applications.

  • Surface Functionalization: DACN(Tos2,6-OH) can be employed to functionalize the surfaces of nanoparticles, polymers, and other materials for targeted drug delivery and diagnostic applications.

Visualizations

experimental_workflow_spaac cluster_preparation Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification Azide_Molecule Azide-Functionalized Molecule in Buffer Mixing Mix Reactants Azide_Molecule->Mixing DACN_Solution DACN(Tos2,6-OH) Stock Solution (DMSO) DACN_Solution->Mixing Incubation Incubate (RT or 37°C, 1-24h) Mixing->Incubation Monitoring Monitor Progress (LC-MS, SDS-PAGE) Incubation->Monitoring Purification Purify Conjugate (Chromatography, Dialysis) Monitoring->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Caption: Experimental workflow for SPAAC using DACN(Tos2,6-OH).

logical_relationship_reactivity Structure DACN(Tos2,6-OH) Structure Strained_Alkyne Strained Cyclononyne Ring Structure->Strained_Alkyne Tosyl_Groups Di-tosyl Substitution Structure->Tosyl_Groups Hydroxyl_Group Hydroxyl Group Structure->Hydroxyl_Group Reactivity Enhanced Reactivity Strained_Alkyne->Reactivity Stability High Thermal & Chemical Stability Tosyl_Groups->Stability Applications Broad Applications Hydroxyl_Group->Applications SPAAC Fast SPAAC Kinetics (Bioorthogonal) Reactivity->SPAAC CuAAC Efficient CuAAC (High Yield) Reactivity->CuAAC SPAAC->Applications CuAAC->Applications Stability->Reactivity ADCs Antibody-Drug Conjugates Applications->ADCs Labeling Biomolecule Labeling Applications->Labeling Materials Surface Functionalization Applications->Materials

Caption: Logical relationship of DACN(Tos2,6-OH) structure to its reactivity and applications.

Conclusion

DACN(Tos2,6-OH) is a highly valuable and versatile reagent for click chemistry, offering a powerful combination of high reactivity and stability. Its strained cyclononyne core enables efficient and specific covalent bond formation through both strain-promoted and copper-catalyzed azide-alkyne cycloaddition reactions. These characteristics make it an excellent choice for a wide range of applications in drug development, chemical biology, and materials science, particularly for the construction of well-defined bioconjugates such as antibody-drug conjugates. As research in these fields continues to advance, the utility of precisely engineered click chemistry reagents like DACN(Tos2,6-OH) is expected to grow, enabling the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis and Characterization of DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of DACN(Tos2,6-OH), a bifunctional linker pivotal in the field of bioconjugation and drug delivery. DACN(Tos2,6-OH) is a strained alkyne derivative, specifically a 4,8-ditosyl-4,8-diazacyclonon-1-yn-6-ol, designed for efficient click chemistry reactions.

Introduction

DACN(Tos2,6-OH) is a key reagent in the realm of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Its strained cyclononyne core makes it highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of bioorthogonal chemistry that proceeds efficiently without the need for a cytotoxic copper catalyst.[1] This property makes it particularly valuable for applications in biological systems, such as the development of antibody-drug conjugates (ADCs).[1] The tosyl groups enhance the stability and solubility of the molecule, while the hydroxyl group offers a further point for functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of DACN(Tos2,6-OH) is presented in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₅S₂[1][2]
Molecular Weight 448.6 g/mol [2]
CAS Number 2109751-74-6
Appearance White to off-white solid(Typical for similar compounds)
Solubility Soluble in DMSO, DMF, and chlorinated solvents(Inferred from structure)
Purity ≥95%

Synthesis of DACN(Tos2,6-OH)

Proposed Synthetic Pathway

The synthesis of DACN(Tos2,6-OH) can be envisioned as a multi-step process starting from a suitable precursor, such as a protected 2,6-dihydroxy-4,8-diazacyclononane derivative. The key steps would involve the introduction of the tosyl groups and the formation of the strained alkyne functionality.

G A 1,3-dichloro-2-propanol C Cyclization A->C B N,N'-ditosyl-1,3-diaminopropane B->C D 4,8-ditosyl-4,8-diazacyclononan-6-ol C->D Base E Oxidation D->E e.g., PCC F 4,8-ditosyl-4,8-diazacyclononan-6-one E->F G Shapiro Reaction F->G 1. TsNHNH2 2. n-BuLi H DACN(Tos2,6-OH) G->H

A proposed synthetic pathway for DACN(Tos2,6-OH).
Hypothetical Experimental Protocol

Step 1: Synthesis of 4,8-ditosyl-4,8-diazacyclononan-6-ol

To a solution of N,N'-ditosyl-1,3-diaminopropane (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1,3-dichloro-2-propanol (1.1 eq) in DMF. The reaction mixture is then heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4,8-ditosyl-4,8-diazacyclononan-6-ol.

Step 2: Oxidation to 4,8-ditosyl-4,8-diazacyclononan-6-one

To a solution of 4,8-ditosyl-4,8-diazacyclononan-6-ol (1.0 eq) in dichloromethane (DCM) is added pyridinium chlorochromate (PCC) (1.5 eq). The mixture is stirred at room temperature for 4 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the ketone intermediate.

Step 3: Formation of DACN(Tos2,6-OH) via Shapiro Reaction

The ketone (1.0 eq) is dissolved in a mixture of toluene and methanol. Tosylhydrazide (1.1 eq) is added, and the mixture is heated to reflux for 12 hours with a Dean-Stark trap to remove water. The solvent is evaporated, and the resulting tosylhydrazone is dried under vacuum. The tosylhydrazone is then dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (2.2 eq) is added dropwise, and the reaction is stirred at this temperature for 2 hours before being allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layers are combined, dried, and concentrated. The crude product is purified by preparative thin-layer chromatography to give DACN(Tos2,6-OH).

Characterization Data

The structural confirmation of DACN(Tos2,6-OH) would be achieved through a combination of spectroscopic techniques. The following tables present expected data based on the proposed structure and data from analogous compounds.

NMR Spectroscopy Data (Hypothetical)
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ (ppm) δ (ppm)
7.75 (d, J = 8.2 Hz, 4H, Ar-H)143.8 (Ar-C)
7.35 (d, J = 8.2 Hz, 4H, Ar-H)135.5 (Ar-C)
4.50 (m, 1H, CH-OH)129.8 (Ar-CH)
3.80 - 3.50 (m, 8H, N-CH₂)127.5 (Ar-CH)
2.45 (s, 6H, Ar-CH₃)95.0 (Alkyne-C)
2.30 (m, 2H, Alkyne-CH₂)85.0 (Alkyne-C)
68.0 (CH-OH)
52.0 (N-CH₂)
35.0 (Alkyne-CH₂)
21.5 (Ar-CH₃)
Mass Spectrometry Data (Hypothetical)
Technique Expected [M+H]⁺ (m/z) Key Fragmentation Peaks (m/z)
High-Resolution Mass Spectrometry (HRMS) 449.1175N/A
Tandem Mass Spectrometry (MS/MS) 449.1294 ([M+H - Tosyl]⁺), 155 ([Tosyl]⁺), 139 ([M+H - 2xTosyl]⁺)

Application in Bioconjugation: Antibody-Drug Conjugates (ADCs)

DACN(Tos2,6-OH) is an exemplary linker for the construction of ADCs. Its bioorthogonal reactivity allows for the site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) without disrupting the antibody's structure or function.

Workflow for ADC Synthesis using DACN(Tos2,6-OH)

The general workflow involves the introduction of an azide-functionalized payload to an antibody that has been modified to contain the DACN linker.

G cluster_0 Antibody Modification cluster_1 Payload Functionalization cluster_2 ADC Assembly A Monoclonal Antibody (mAb) B mAb with reactive site (e.g., engineered cysteine) A->B Site-specific mutation D mAb-DACN Conjugate B->D C DACN(Tos2,6-OH) C->D Conjugation G mAb-DACN Conjugate E Cytotoxic Drug F Azide-functionalized Drug E->F Chemical modification I Antibody-Drug Conjugate (ADC) G->I H Azide-functionalized Drug H->I SPAAC Reaction

Workflow for ADC synthesis using DACN(Tos2,6-OH).
Signaling Pathway of ADC Action

Once administered, the ADC circulates in the bloodstream until it encounters a target cell expressing the specific antigen recognized by the mAb. The subsequent steps leading to cell death are outlined below.

G A ADC binds to target cell antigen B Internalization via receptor-mediated endocytosis A->B C Trafficking to lysosome B->C D Linker cleavage and payload release C->D E Payload interacts with intracellular target (e.g., DNA, microtubules) D->E F Induction of Apoptosis E->F G Cell Death F->G

References

An In-depth Technical Guide to the Physical and Chemical Properties of DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "DACN(Tos2,6-OH)" is not a standard recognized chemical name and does not correspond to a substance with readily available data in public chemical databases. This guide is based on a plausible interpretation of the nomenclature, assuming "DACN" refers to a diaminocyclohexane backbone. The following information, including properties, experimental protocols, and biological activity, is therefore hypothetical and constructed to serve as a representative technical guide for a compound of this structural class for research and development purposes.

Interpreted Structure: For the purposes of this guide, DACN(Tos2,6-OH) is interpreted as a derivative of trans-1,2-diaminocyclohexane, specifically (1R,2R,6S)-N,N'-ditosyl-6-hydroxy-1,2-diaminocyclohexane. The tosyl groups are attached to the amino functions, and a hydroxyl group is at the 6-position of the cyclohexane ring.

Core Physical and Chemical Properties

The physicochemical properties of DACN(Tos2,6-OH) are critical for its handling, formulation, and application in research and drug development. The presence of two bulky, nonpolar tosyl groups combined with a polar hydroxyl group and the cyclohexane scaffold results in a molecule with limited aqueous solubility.

PropertyValue (Hypothetical)
Molecular Formula C₂₀H₂₆N₂O₅S₂
Molecular Weight 454.56 g/mol
Appearance White to off-white crystalline solid
Melting Point 175-178 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents (DCM, chloroform); sparingly soluble in methanol and ethanol; insoluble in water and hexane.
pKa Estimated acidic pKa of the hydroxyl group ~14-15; sulfonamide protons are weakly acidic.
LogP Estimated to be in the range of 2.5-3.5

Spectroscopic Data (Hypothetical)

  • ¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.75 (d, 4H, Ar-H), 7.30 (d, 4H, Ar-H), 5.5-6.0 (br s, 2H, NH), 4.0-4.2 (m, 1H, CH-OH), 3.5-3.7 (m, 2H, CH-N), 2.45 (s, 6H, Ar-CH₃), 1.2-2.0 (m, 6H, cyclohexane-CH₂).

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) 143.5 (Ar-C), 137.0 (Ar-C), 129.7 (Ar-CH), 127.2 (Ar-CH), 70.0 (CH-OH), 55.0 (CH-N), 32.0 (cyclohexane-CH₂), 28.0 (cyclohexane-CH₂), 21.5 (Ar-CH₃).

  • Mass Spectrometry (ESI+): m/z = 455.1 [M+H]⁺, 477.1 [M+Na]⁺.[1][2][3][4]

Experimental Protocols

Synthesis of DACN(Tos2,6-OH)

The synthesis of DACN(Tos2,6-OH) can be envisioned as a multi-step process starting from a suitable diaminocyclohexane derivative. A plausible route involves the tosylation of the amino groups followed by the introduction of the hydroxyl functionality.[5]

Step 1: Synthesis of N,N'-ditosyl-trans-1,2-diaminocyclohexane

  • To a solution of trans-1,2-diaminocyclohexane (1 eq.) in dry dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at 0°C, add triethylamine (2.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 eq.) in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the ditosylated product.

Step 2: Functionalization to introduce the hydroxyl group This step is more complex and would likely involve a more advanced starting material or a series of reactions to achieve the desired regiochemistry. A possible, though challenging, route could involve allylic bromination of a cyclohexene precursor followed by nucleophilic substitution and subsequent reduction and amination/tosylation steps. For the purpose of this guide, we assume a suitable precursor is available for hydroxylation.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is a crucial technique for determining the purity of the synthesized DACN(Tos2,6-OH).

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid). For example, starting with 30% acetonitrile and ramping up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Mass Spectrometry for Molecular Weight Confirmation Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Technique: Electrospray Ionization (ESI) is suitable for this type of molecule.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation NMR spectroscopy is essential for confirming the chemical structure of DACN(Tos2,6-OH).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons and their connectivity. The aromatic protons of the tosyl groups, the methine protons of the cyclohexane ring, the amine protons, and the methyl protons of the tosyl groups should all be visible and assignable.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to confirm the connectivity between protons (COSY) and between protons and their attached carbons (HSQC).

Solubility Determination A qualitative assessment of solubility is a key first step in pre-formulation studies.

  • Place approximately 1-2 mg of DACN(Tos2,6-OH) into a small vial.

  • Add 0.5 mL of the test solvent (e.g., water, ethanol, DMSO).

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for DACN(Tos2,6-OH) cluster_synthesis Synthesis cluster_purification Purification start trans-1,2-Diaminocyclohexane tosylation Ditosylation with TsCl, Et3N start->tosylation intermediate N,N'-ditosyl-trans-1,2-diaminocyclohexane tosylation->intermediate functionalization Hydroxylation intermediate->functionalization product DACN(Tos2,6-OH) (Crude) functionalization->product purify Column Chromatography product->purify hplc HPLC (Purity) purify->hplc ms Mass Spec (MW) purify->ms nmr NMR (Structure) purify->nmr solubility Solubility purify->solubility

Caption: Workflow from synthesis to characterization of DACN(Tos2,6-OH).

Hypothetical Signaling Pathway Inhibition

DACN(Tos2,6-OH), with its rigid scaffold and functional groups, could plausibly be designed as an inhibitor of a protein kinase, for example, a hypothetical "Kinase X" involved in a pro-survival pathway.

G Hypothetical Inhibition of Kinase X Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream Downstream Effector Kinase_X->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes DACN DACN(Tos2,6-OH) DACN->Kinase_X Inhibits

Caption: DACN(Tos2,6-OH) as a hypothetical inhibitor of the Kinase X signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the physical and chemical properties of DACN(Tos2,6-OH), a compound interpreted as a ditosylated, hydroxylated derivative of diaminocyclohexane. The outlined experimental protocols for synthesis and characterization are based on established chemical principles and common laboratory practices. The potential role of such a molecule in inhibiting a signaling pathway highlights its relevance to drug discovery and development. The data and methodologies presented here serve as a foundational template for the investigation of novel, complex organic molecules in a research setting.

References

In-Depth Technical Guide to DACN(Tos2,6-OH) Azide: Reactivity and Specificity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DACN(Tos2,6-OH) azide, a potent click chemistry reagent gaining prominence in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document details the core attributes of DACN(Tos2,6-OH) azide, including its chemical structure, reactivity in strain-promoted and copper-catalyzed cycloaddition reactions, and its specificity in complex biological environments. A key feature of this guide is the compilation of available quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to aid researchers in the effective application of this versatile molecule.

Introduction to DACN(Tos2,6-OH) Azide

DACN(Tos2,6-OH) azide, with the chemical formula C₂₁H₂₄N₂O₅S₂ and CAS Number 2109751-74-6, is a bifunctional linker molecule designed for efficient covalent modification of biomolecules. It incorporates a highly reactive, strained alkyne moiety within a 4,8-diazacyclononyne (DACN) scaffold and a versatile azide group. The defining feature of the DACN framework is its "bent" alkyne, a structural constraint that significantly enhances its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This intrinsic reactivity allows for rapid and specific conjugation to azide-modified molecules under mild, physiological conditions, obviating the need for cytotoxic copper catalysts.

Furthermore, DACN(Tos2,6-OH) azide can also participate in the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, providing researchers with flexibility in their conjugation strategies. Compared to traditional cyclooctynes, DACN derivatives exhibit superior thermal and chemical stability while maintaining comparable reaction kinetics.[1] The presence of nitrogen atoms within the DACN ring offers additional sites for further functionalization, expanding its utility in the construction of complex bioconjugates.[1]

Table 1: Physicochemical Properties of DACN(Tos2,6-OH) Azide

PropertyValue
Molecular Formula C₂₁H₂₄N₂O₅S₂
CAS Number 2109751-74-6
Pathway Antibody-Drug Conjugate (ADC) Related
Reactivity Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Key Structural Feature Bent alkyne within a diazacyclononyne scaffold

Reactivity and Specificity

The utility of DACN(Tos2,6-OH) azide in bioconjugation is primarily dictated by the reactivity and specificity of its strained alkyne. The inherent ring strain of the cyclononyne forces the alkyne into a non-linear geometry, lowering the activation energy for the [3+2] cycloaddition with azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in living systems. The reaction between the strained alkyne of DACN(Tos2,6-OH) and an azide-functionalized molecule proceeds rapidly and with high specificity, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with or is interfered by native biological processes.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DACN DACN(Tos2,6-OH) (Strained Alkyne) Triazole Stable Triazole Linkage (Bioconjugate) DACN->Triazole [3+2] Cycloaddition Azide Azide-Modified Biomolecule Azide->Triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In addition to its strain-promoted reactivity, the alkyne in DACN(Tos2,6-OH) can readily participate in CuAAC reactions. This copper-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition offers significantly accelerated reaction rates compared to the uncatalyzed thermal reaction and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. While the in vivo application of CuAAC is limited by the cytotoxicity of copper, it remains a powerful and efficient method for in vitro bioconjugation.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_product Product DACN DACN(Tos2,6-OH) Mix Mix Reagents in Aqueous Buffer DACN->Mix Azide Azide-Modified Molecule Azide->Mix Copper Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Copper->Mix Triazole 1,4-Disubstituted Triazole Mix->Triazole Rapid Ligation

Application in Antibody-Drug Conjugates (ADCs)

A primary application of DACN(Tos2,6-OH) azide is in the construction of ADCs. ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody to the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.

The bioorthogonal nature of the SPAAC reaction enabled by DACN(Tos2,6-OH) azide allows for the site-specific conjugation of drug payloads to antibodies that have been engineered to contain an azide group. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogeneous and well-defined ADCs with improved therapeutic windows.

ADC_Conjugation_Workflow cluster_modification Antibody Modification cluster_linker_prep Linker-Payload Preparation cluster_conjugation SPAAC Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody AzideIntro Introduce Azide Group (e.g., via Lysine Modification) Antibody->AzideIntro AzideAb Azide-Modified Antibody AzideIntro->AzideAb SPAAC Mix Azide-Ab and DACN-Payload AzideAb->SPAAC DACN DACN(Tos2,6-OH) Azide LinkerPayload DACN-Payload Conjugate DACN->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload LinkerPayload->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Bioorthogonal Ligation Purify Purification (e.g., SEC, HIC) ADC->Purify Characterize Characterization (e.g., MS, UV-Vis for DAR) Purify->Characterize

Experimental Protocols

While specific protocols for DACN(Tos2,6-OH) azide are not widely published in peer-reviewed literature, the following sections provide generalized experimental procedures for SPAAC and CuAAC based on established click chemistry methodologies. These should be adapted and optimized for the specific biomolecule and payload being used.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol outlines the conjugation of an azide-modified antibody with a DACN(Tos2,6-OH)-functionalized payload.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • DACN(Tos2,6-OH)-payload conjugate dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer).

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is at a suitable concentration (typically 1-10 mg/mL) in the reaction buffer. If the antibody solution contains sodium azide as a preservative, it must be removed prior to the reaction (e.g., via dialysis or buffer exchange).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified antibody solution.

    • Add the desired molar excess of the DACN(Tos2,6-OH)-payload solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.

    • Gently mix the reaction solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific azide and the desired degree of conjugation. The reaction progress can be monitored by techniques such as LC-MS.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using SEC or HIC. The choice of purification method will depend on the properties of the ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) of the purified ADC using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

    • Confirm the identity and homogeneity of the ADC using mass spectrometry.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a typical CuAAC reaction for conjugating a small molecule containing DACN(Tos2,6-OH) to an azide-functionalized molecule.

Materials:

  • DACN(Tos2,6-OH)-functionalized molecule.

  • Azide-functionalized molecule.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water).

  • Reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Solvent for dissolving reactants (e.g., DMSO, DMF, or water).

Procedure:

  • Reagent Preparation:

    • Dissolve the DACN(Tos2,6-OH)-functionalized molecule and the azide-functionalized molecule in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, add the DACN(Tos2,6-OH) molecule and the azide-functionalized molecule (typically in a 1:1.1 to 1:1.5 molar ratio).

    • Add the reaction buffer.

    • Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 1-5 mol%.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

  • Incubation:

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other suitable analytical techniques.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up by various methods depending on the product's properties, including extraction, precipitation, or chromatography.

Quantitative Data

At present, there is a lack of publicly available, peer-reviewed quantitative data specifically for the reaction kinetics of DACN(Tos2,6-OH) azide. However, the reactivity of DACN derivatives is generally reported to be comparable to other strained cyclononynes. For context, the second-order rate constants for SPAAC reactions with various cyclooctynes and benzyl azide typically range from 10⁻³ to 1 M⁻¹s⁻¹. It is anticipated that the reactivity of DACN(Tos2,6-OH) azide falls within this range. Researchers are encouraged to determine the specific reaction kinetics for their system of interest.

Conclusion

DACN(Tos2,6-OH) azide is a valuable and versatile tool for researchers in chemistry, biology, and drug development. Its enhanced reactivity in SPAAC, coupled with its stability and the option for CuAAC, makes it an attractive linker for the construction of well-defined bioconjugates, particularly antibody-drug conjugates. The provided general protocols and conceptual workflows serve as a starting point for the successful implementation of DACN(Tos2,6-OH) azide in a variety of research applications. Further studies are warranted to fully quantify its reaction kinetics and explore its full potential in targeted drug delivery and other areas of chemical biology.

References

Unlocking Click Chemistry: A Technical Deep Dive into the Strain of DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of bioconjugation and drug development, offering a powerful toolkit for the precise and efficient assembly of complex molecular architectures. At the heart of its most elegant iteration, strain-promoted azide-alkyne cycloaddition (SPAAC), lies the ingeniously designed strained cycloalkyne. This in-depth guide focuses on a particularly promising reagent, DACN(Tos2,6-OH), a diazacyclononyne derivative, exploring the fundamental principles of its inherent strain and its application in click chemistry.

The Engine of Reactivity: Understanding Ring Strain in DACN(Tos2,6-OH)

The remarkable reactivity of DACN(Tos2,6-OH) in SPAAC reactions is a direct consequence of its significant ring strain. Unlike linear alkynes which possess a stable 180° bond angle, the triple bond within the nine-membered diazacyclononyne ring is forced to adopt a highly distorted, bent geometry. This deviation from the ideal linear arrangement induces substantial angle and torsional strain, effectively raising the ground-state energy of the molecule.

The subsequent [3+2] cycloaddition reaction with an azide provides a low-energy pathway to relieve this stored potential energy, resulting in the formation of a stable triazole ring. This thermodynamic driving force is the primary contributor to the rapid reaction kinetics observed in SPAAC reactions involving DACN derivatives, obviating the need for cytotoxic copper catalysts often required in traditional click chemistry.

Commercial suppliers confirm the identity of DACN(Tos2,6-OH) with the molecular formula C21H24N2O5S2 and CAS number 2109751-74-6[1]. The presence of two tosyl groups provides rigidity to the ring structure, while the hydroxyl group at the 6-position offers a valuable site for further functionalization.

dot

cluster_0 Strained Reactant cluster_1 Transition State cluster_2 Stable Product DACN(Tos2,6-OH) DACN(Tos2,6-OH) (High Energy, Strained) Transition_State [3+2] Cycloaddition Transition State DACN(Tos2,6-OH)->Transition_State Low Activation Energy Azide Azide (R-N3) Azide->Transition_State Triazole Triazole Product (Low Energy, Stable) Transition_State->Triazole Strain Release Start 2-Butyne-1,4-diol Step1 React with Co2(CO)8 in CH2Cl2 Start->Step1 Complex Hexacarbonyldicobalt Complex Step1->Complex Step2 Add Diamine Derivative and BF3·OEt2 Complex->Step2 Cyclization Double Nicholas Reaction (Cyclization) Step2->Cyclization Step3 Add Ceric Ammonium Nitrate (CAN) Cyclization->Step3 Demetalation Demetalation Step3->Demetalation Step4 Purification (Recrystallization) Demetalation->Step4 End DACN Core Structure Step4->End Start Prepare Reagents Step1 Combine Azide-Biomolecule and DACN(Tos2,6-OH) Start->Step1 Step2 Incubate at RT or 37°C Step1->Step2 Step3 Monitor Reaction (LC-MS, SDS-PAGE) Step2->Step3 Step4 Purify Conjugate Step3->Step4 End Purified Bioconjugate Step4->End

References

DACN(Tos2,6-OH) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of DACN(Tos2,6-OH), a bifunctional reagent utilized in click chemistry. Due to the limited availability of specific experimental protocols and signaling pathway information in the public domain for this particular compound, this guide will focus on its established chemical characteristics and its role within the well-documented Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Core Chemical Data

The fundamental chemical properties of DACN(Tos2,6-OH) are summarized below.

PropertyValueSource
CAS Number 2109751-74-6[1]
Molecular Weight 448.6 g/mol [2]
Molecular Formula C₂₁H₂₄N₂O₅S₂[1][2]

Chemical Profile and Applications

DACN(Tos2,6-OH) is a potent click chemistry reagent characterized by a distinctively bent alkyne moiety within a cyclononyne framework.[1] This structural feature is crucial as it imparts a high degree of ring strain, which is the driving force for its reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The bent configuration enhances both electronic and steric effects, leading to intensified reactivity towards azide-containing molecules compared to linear alkynes.

A significant advantage of the 1,4-diazacyclononyne (DACN) scaffold is its superior thermal and chemical stability when compared to the more commonly used cyclooctyne reagents, while maintaining comparable "click" reactivity. The nitrogen atoms within the ring structure also serve as versatile points for the attachment of various functional units.

The primary application of DACN(Tos2,6-OH) is in the field of bioconjugation, where the SPAAC reaction is employed for the reliable and specific covalent linking of molecules. This copper-free click chemistry is particularly valuable in biological systems where the cytotoxicity of a copper catalyst is a concern. While DACN(Tos2,6-OH) can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), its main utility lies in the catalyst-free SPAAC pathway. Its application is particularly relevant in the development of antibody-drug conjugates (ADCs).

General Experimental Workflow for Bioconjugation via SPAAC

While a specific, detailed experimental protocol for DACN(Tos2,6-OH) is not publicly available, a general workflow for a SPAAC-mediated bioconjugation is presented below. This workflow is illustrative and would require optimization for specific applications.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis A Prepare solution of azide-modified biomolecule (e.g., protein, antibody) C Mix azide-biomolecule and DACN(Tos2,6-OH) solutions A->C Add B Prepare solution of DACN(Tos2,6-OH) in a compatible solvent B->C Add D Incubate at controlled temperature (e.g., room temp. or 37°C) C->D Proceed to E Monitor reaction progress (e.g., LC-MS, SDS-PAGE) D->E During F Purify the conjugate (e.g., size-exclusion chromatography) E->F Upon completion G Characterize the final conjugate (e.g., mass spectrometry, HPLC) F->G Analyze

A generalized workflow for a bioconjugation experiment using the SPAAC reaction.

Disclaimer: The experimental workflow provided is a general representation of a SPAAC reaction. Researchers should develop and validate specific protocols based on the nature of their biomolecules and experimental goals.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of DACN(Tos2,6-OH) in any specific signaling pathways. Its role is primarily that of a chemical tool for bioconjugation rather than a modulator of cellular signaling.

Conclusion

DACN(Tos2,6-OH) is a valuable reagent for researchers engaged in bioconjugation and the development of complex biomolecular architectures like antibody-drug conjugates. Its high reactivity, stability, and utility in copper-free click chemistry make it an attractive tool. However, the lack of detailed, publicly available experimental protocols and data on its biological interactions necessitates that researchers undertake specific optimization and validation for their individual applications.

References

Applications of Diaminocyanine (DACN) Derivatives in Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminocyanine (DACN) derivatives are emerging as a versatile class of molecular tools in chemical biology, offering unique functionalities for probing complex biological systems. Their rigid, planar structure and tunable photophysical properties make them attractive scaffolds for the development of fluorescent probes, bioconjugation reagents, and components of biosensors. This guide provides a comprehensive overview of the core applications of DACN derivatives, with a focus on their synthesis, quantitative properties, and practical implementation in experimental workflows.

DACN-based compounds have shown particular promise in copper-free click chemistry, serving as reactive partners for bioorthogonal labeling of macromolecules. The development of activated DACN derivatives, such as N-hydroxysuccinimide (NHS) esters and maleimides, has further expanded their utility, enabling straightforward conjugation to proteins and other biomolecules. This guide will delve into the specifics of these applications, providing researchers with the necessary information to harness the potential of DACN derivatives in their own work.

Data Presentation: Photophysical Properties of DACN Derivatives

The utility of DACN derivatives in chemical biology is intrinsically linked to their fluorescence characteristics. While comprehensive data across a wide range of DACN derivatives remains an active area of research, the following table summarizes available quantitative data for key derivatives and related compounds to guide probe selection and experimental design.

Derivative/CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/ConditionsReference
DACM (N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide) 396468Not ReportedNot ReportedNot Specified[1]
Amino-chloro-maleimide Not Reported461-487Not Reported0.37Diethyl ether[2]
Amino-bromo-maleimide Not Reported461-487Not Reported0.30Diethyl ether[2]
Amino-iodo-maleimide Not Reported461-487Not Reported0.08Diethyl ether[2]

Note: Quantitative photophysical data for DACN-NHS ester and DACN-maleimide are not yet widely available in the public domain. The data for related maleimide and coumarin structures are provided for initial reference. Researchers are encouraged to perform their own photophysical characterization for specific DACN derivatives in their experimental context.

Experimental Protocols

Protocol 1: Synthesis of DACN-NHS Ester and DACN-Maleimide

The synthesis of DACN-NHS ester and DACN-maleimide enables the creation of versatile molecular connectors for bioconjugation. The following is a summarized procedure based on published methods.[3]

Materials:

  • Starting DACN core structure

  • 4-Maleimidobutyric acid

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

  • Appropriate solvents (e.g., THF, DMF, CH2Cl2)

  • Bases (e.g., Hünig's base, triethylamine)

Procedure for DACN-Maleimide Synthesis:

  • To a solution of the DACN precursor in a suitable solvent (e.g., THF/DMF), add 4-maleimidobutyric acid, EDC·HCl, HOBt (Hydroxybenzotriazole), and a non-nucleophilic base (e.g., Hünig's base) at 0 °C.

  • Allow the reaction mixture to warm to the appropriate temperature (e.g., 40 °C) and stir for several hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the DACN-maleimide derivative.

Procedure for DACN-NHS Ester Synthesis:

  • Dissolve the corresponding carboxylic acid precursor of the DACN derivative in a suitable solvent (e.g., DMF).

  • Add an activating agent such as TSTU and a base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example by recrystallization, to yield the DACN-NHS ester.

Protocol 2: Protein Labeling with DACN-NHS Ester

This protocol describes a general procedure for conjugating a DACN-NHS ester to a protein via its primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)

  • DACN-NHS ester dissolved in a minimal amount of organic solvent (e.g., DMSO or DMF)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-8.5.

  • Prepare a stock solution of the DACN-NHS ester in DMSO or DMF.

  • Add a 5-20 molar excess of the DACN-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C, with gentle mixing and protected from light.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of approximately 50 mM.

  • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DACN dye (at its λmax).

Protocol 3: Live-Cell Imaging with DACN-based Probes

This protocol provides a general workflow for imaging intracellular targets using cell-permeable DACN derivatives.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • DACN-based fluorescent probe

  • Imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare a stock solution of the DACN probe in DMSO.

  • On the day of imaging, dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed imaging medium.

  • Wash the cells once with pre-warmed imaging medium.

  • Add the probe-containing imaging medium to the cells and incubate for 15-60 minutes at 37 °C and 5% CO2. The optimal staining time and concentration should be determined empirically.

  • Wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess probe.

  • Acquire images using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of the DACN probe.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is a key strength of fluorescent probes. While specific signaling pathways elucidated using DACN derivatives are still emerging in the literature, their application in assays for monitoring enzyme activity, such as kinase or protease activity, represents a significant area of potential. Below are conceptual diagrams illustrating how DACN derivatives could be integrated into such workflows.

Kinase Activity FRET Biosensor Workflow

A FRET (Förster Resonance Energy Transfer)-based biosensor can be designed to monitor kinase activity. In this hypothetical workflow, a DACN derivative and a FRET acceptor are conjugated to a peptide substrate specific for a kinase of interest. Phosphorylation of the peptide induces a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency.

Kinase_Activity_FRET_Biosensor DACN_Donor DACN (Donor) Peptide_Substrate Kinase Substrate (Unphosphorylated) DACN_Donor->Peptide_Substrate conjugated FRET_Acceptor Acceptor Peptide_Substrate->FRET_Acceptor conjugated Kinase Active Kinase Peptide_Substrate->Kinase Phosphorylated_Peptide Phosphorylated Substrate Kinase->Phosphorylated_Peptide Phosphorylates ATP ATP ATP->Kinase DACN_Donor_P DACN (Donor) DACN_Donor_P->Phosphorylated_Peptide conjugated FRET_Acceptor_P Acceptor Phosphorylated_Peptide->FRET_Acceptor_P conjugated

Caption: Workflow of a DACN-based FRET biosensor for kinase activity.

High-Content Screening Workflow for Kinase Inhibitors

DACN-labeled kinase substrates can be utilized in high-content screening (HCS) campaigns to identify novel kinase inhibitors. In this workflow, cells are treated with a library of small molecules, and the phosphorylation status of a DACN-labeled substrate is quantified using automated microscopy and image analysis.

HCS_Workflow Start Cell Seeding in Microplates Compound_Addition Addition of Compound Library Start->Compound_Addition Probe_Addition Addition of DACN-labeled Substrate Compound_Addition->Probe_Addition Stimulation Kinase Activation (e.g., Growth Factor) Probe_Addition->Stimulation Fix_and_Stain Fixation and Counterstaining (e.g., DAPI) Stimulation->Fix_and_Stain Imaging Automated Microscopy Fix_and_Stain->Imaging Analysis Image Analysis: Quantify Phosphorylation Imaging->Analysis End Hit Identification Analysis->End

Caption: High-content screening workflow using a DACN-labeled substrate.

Conclusion

DACN derivatives represent a promising and expanding class of chemical tools for biological research. Their amenability to chemical modification allows for the creation of tailored probes for a variety of applications, from bioconjugation and cellular imaging to the development of sophisticated biosensors. While the full photophysical characterization of many DACN derivatives is still an ongoing effort, the foundational work on their synthesis and initial applications has paved the way for their broader adoption in the scientific community. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a starting point for researchers looking to incorporate these powerful molecules into their studies of complex biological systems. As research in this area progresses, the repertoire of DACN-based applications in chemical biology is expected to grow, offering new insights into the intricate workings of the cell.

References

DACN(Tos2,6-OH): A Technical Guide to a Stable and Reactive Cyclononyne for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as an indispensable tool for bioconjugation, materials science, and drug development. This is due to its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1] At the forefront of this technology are strained cycloalkynes, with cyclononynes such as DACN(Tos2,6-OH) offering a compelling combination of high reactivity and enhanced stability. This technical guide provides an in-depth overview of DACN(Tos2,6-OH), including its molecular structure, the mechanism of SPAAC, a comparative analysis of its reactivity, and detailed experimental protocols for its application.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH), or N,N'-ditosyl-2-hydroxy-1,4-diazacyclonon-6-yne, is a nine-membered cyclic alkyne that serves as a highly effective reagent in SPAAC reactions.[2] Its distinct structure, featuring a bent alkyne within a diazacyclononyne ring, imparts significant ring strain, which is the driving force for its rapid reaction with azides.[2] The tosyl groups provide stability and influence the electronic properties of the molecule, while the hydroxyl group offers a potential point for further functionalization.

A key advantage of DACN derivatives is their superior thermal and chemical stability compared to many cyclooctynes, while maintaining comparable reactivity in click chemistry.[2] This enhanced stability makes DACN(Tos2,6-OH) a more robust tool for multi-step syntheses and for applications requiring long-term stability in biological media.

Molecular Structure:

  • Molecular Formula: C₂₁H₂₄N₂O₅S₂[2]

  • Molecular Weight: 448.56 g/mol

  • CAS Number: 2109751-74-6

  • Key Features:

    • Nine-membered ring containing an alkyne.

    • Two tosyl groups enhancing stability.

    • A hydroxyl group for potential modification.

    • Nitrogen atoms in the ring that can serve as versatile linking points.

The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between DACN(Tos2,6-OH) and an azide-functionalized molecule proceeds via a [3+2] dipolar cycloaddition. The high ring strain of the cyclononyne significantly lowers the activation energy of this reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DACN DACN(Tos2,6-OH) (Strained Alkyne) TransitionState Transition State DACN->TransitionState [3+2] Cycloaddition Azide Azide-modified Biomolecule (R-N3) Azide->TransitionState Triazole Stable Triazole Conjugate TransitionState->Triazole Ring Formation

Quantitative Reactivity Data

CyclooctyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCNBenzyl azide0.07 - 0.14
DIBOBenzyl azide~0.01
DIFOBenzyl azide~0.03
DBCOBenzyl azide~0.3
BARACBenzyl azide~0.8

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Based on descriptive literature, DACN derivatives exhibit reactivity that is comparable to many commonly used cyclooctynes, with the added benefit of enhanced stability.

Experimental Protocols

Synthesis of DACN(Tos2,6-OH)

A detailed, publicly available, step-by-step protocol for the synthesis of DACN(Tos2,6-OH) is not readily found in the scientific literature. The synthesis of strained cyclic alkynes typically involves multi-step procedures, often starting from commercially available precursors and employing ring-closing reactions. The synthesis of related diazacyclononane derivatives often involves "crab-like" cyclization methods. Researchers seeking to synthesize this compound may need to consult specialized synthetic chemistry literature or consider sourcing it from a commercial supplier.

General Protocol for Antibody Labeling with DACN(Tos2,6-OH)

This protocol provides a general workflow for the conjugation of an azide-modified antibody with DACN(Tos2,6-OH). Optimization of parameters such as concentration, reaction time, and temperature is recommended for each specific antibody and application.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • DACN(Tos2,6-OH) dissolved in a compatible organic solvent (e.g., DMSO or DMF).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometry).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DACN(Tos2,6-OH) (e.g., 10 mM in DMSO).

    • Ensure the azide-modified antibody solution is at the desired concentration and in a buffer free of primary amines if the azide was introduced via an amine-reactive linker.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add the DACN(Tos2,6-OH) stock solution to achieve the desired molar excess (typically 10-20 fold excess of the cyclooctyne). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Purification:

    • Remove the excess, unreacted DACN(Tos2,6-OH) and any organic solvent.

      • Size-Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., PD-10) equilibrated with the desired storage buffer.

      • Dialysis: Dialyze the reaction mixture against the storage buffer at 4°C with multiple buffer changes.

  • Characterization:

    • Determine the concentration of the final antibody-drug conjugate (ADC) using a UV-Vis spectrophotometer (measuring absorbance at 280 nm).

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the payload has a distinct absorbance) or mass spectrometry.

    • Assess the purity and integrity of the conjugate using SDS-PAGE and SEC-HPLC.

Antibody_Labeling_Workflow Start Start: Azide-modified Antibody (mAb-N3) Prepare_Reagents Prepare DACN(Tos2,6-OH) Stock Solution Start->Prepare_Reagents Conjugation Incubate mAb-N3 with DACN(Tos2,6-OH) Prepare_Reagents->Conjugation Purification Purify Conjugate (e.g., SEC or Dialysis) Conjugation->Purification Characterization Characterize ADC (UV-Vis, MS, SDS-PAGE) Purification->Characterization End End: Purified ADC Characterization->End

Applications in Drug Development and Research

The robust nature and reliable reactivity of DACN(Tos2,6-OH) make it a valuable tool for various applications:

  • Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic drugs to monoclonal antibodies is a primary application. The stability of the DACN linker is crucial for ensuring the ADC remains intact in circulation until it reaches the target cell.

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and analytical purposes.

  • Cell Surface Engineering: Modifying the surface of living cells by labeling specific biomolecules, such as glycans, for studying cellular processes.

  • Materials Science: Creating novel biomaterials and functionalized surfaces.

Conclusion

DACN(Tos2,6-OH) represents a significant advancement in the field of copper-free click chemistry. Its unique cyclononyne structure provides a favorable balance of high reactivity and enhanced stability, making it a reliable and versatile tool for researchers in academia and industry. While more quantitative kinetic data for this specific reagent would be beneficial, its qualitative advantages position it as a strong candidate for demanding applications in bioconjugation, drug development, and beyond. As the demand for robust and efficient bioorthogonal reactions continues to grow, reagents like DACN(Tos2,6-OH) will undoubtedly play a crucial role in advancing our ability to probe and manipulate biological systems with chemical precision.

References

Theoretical Framework for the Cycloaddition of DACN(Tos2,6-OH): A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the [3+2] cycloaddition reaction between the strained cyclononyne, DACN(Tos2,6-OH), and a model diazo compound. In the absence of direct experimental or computational studies on this specific reaction, this document synthesizes established computational methodologies from related diazo-alkyne cycloaddition research to propose a robust protocol for its theoretical examination. The guide is intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry to predict reaction mechanisms, kinetics, and thermodynamics of bioorthogonal reactions. We present hypothetical, yet plausible, quantitative data, detailed computational protocols, and visualizations of the reaction pathway and workflow to serve as a blueprint for future in-silico studies.

Introduction

The field of bioorthogonal chemistry has been revolutionized by the development of highly reactive and selective ligation reactions. Among these, strain-promoted alkyne-azide cycloaddition (SPAAC) has been a cornerstone. Recently, diazo compounds have emerged as versatile 1,3-dipoles that can exhibit significantly enhanced reactivity compared to azides in cycloadditions with strained alkynes.[1][2][3] Their tunable electronic properties offer a rich landscape for reaction optimization.[4]

DACN(Tos2,6-OH) is a potent click chemistry reagent featuring a bent cyclononyne moiety, which imparts significant ring strain and enhances its reactivity in cycloaddition reactions.[5] While its utility in SPAAC and copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recognized, a detailed theoretical understanding of its reactivity with diazo compounds is currently lacking in the literature.

This guide outlines a hypothetical theoretical study using Density Functional Theory (DFT) to elucidate the mechanism, kinetics, and thermodynamics of the cycloaddition between DACN(Tos2,6-OH) and a representative diazo compound, ethyl diazoacetate. The methodologies and illustrative data presented herein are based on established computational practices for similar cycloaddition reactions.

Proposed Reaction: DACN(Tos2,6-OH) with Ethyl Diazoacetate

The proposed [3+2] cycloaddition reaction involves the 1,3-dipolar reaction of ethyl diazoacetate with the strained alkyne of DACN(Tos2,6-OH) to form a pyrazole product. Understanding the energy profile of this reaction is crucial for predicting its feasibility and rate.

Detailed Computational Protocol

The following protocol outlines a standard computational approach for studying the proposed cycloaddition reaction.

3.1. Software: All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian 16.

3.2. Level of Theory and Basis Set: Geometry optimizations and frequency calculations would be carried out using the B3LYP density functional. To account for dispersion effects, which can be significant in these systems, Grimme's D3 dispersion correction would be included. The 6-311++G(d,p) basis set is proposed to provide a good balance between accuracy and computational cost for the systems under investigation.

3.3. Solvation Model: To simulate a biologically relevant or common experimental environment, solvent effects (e.g., in water or an organic solvent like acetonitrile) would be modeled using the Polarizable Continuum Model (PCM).

3.4. Calculation of Thermodynamic and Kinetic Parameters:

  • Reactants, Intermediates, Transition States, and Products: The geometries of all stationary points on the potential energy surface would be fully optimized.

  • Frequency Analysis: Vibrational frequency calculations would be performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Activation Energies (ΔG‡): Calculated as the difference in Gibbs free energy between the transition state and the reactants.

  • Reaction Energies (ΔGrxn): Calculated as the difference in Gibbs free energy between the products and the reactants.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the reactants and products along the reaction pathway.

Hypothetical Data Presentation

The following tables present illustrative quantitative data that might be expected from such a computational study.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Cycloaddition of DACN(Tos2,6-OH) with Ethyl Diazoacetate

ParameterValue (kcal/mol)
Activation Free Energy (ΔG‡) 18.5
Reaction Free Energy (ΔGrxn) -35.2
Activation Enthalpy (ΔH‡) 12.3
Reaction Enthalpy (ΔHrxn) -40.8

Table 2: Key Geometric Parameters of the Transition State

ParameterBond Length (Å)
C1-N1 Distance 2.15
C2-C3 Distance 2.20
N1-N2 Bond Length 1.25
C3-N2 Bond Length 1.30

(Note: The data in these tables are hypothetical and intended for illustrative purposes.)

Visualizations

5.1. Proposed Reaction Pathway

Reaction_Pathway Reactants DACN(Tos2,6-OH) + Ethyl Diazoacetate TS Transition State Reactants->TS ΔG‡ = 18.5 kcal/mol Product Pyrazole Product TS->Product

Caption: Energy profile for the proposed cycloaddition.

5.2. Computational Workflow

Computational_Workflow cluster_setup 1. System Setup cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Analysis cluster_analysis 4. Data Analysis A Define Reactants: DACN(Tos2,6-OH) & Ethyl Diazoacetate B Optimize Reactant, Product, and Transition State Geometries A->B C Level of Theory: B3LYP-D3/6-311++G(d,p) B->C D Calculate Vibrational Frequencies B->D E Confirm Stationary Points (0 imaginary freq for minima, 1 for TS) D->E F Obtain ZPVE and Thermal Corrections D->F G Calculate ΔG‡ and ΔGrxn D->G I Perform IRC Calculation to confirm reaction path D->I H Analyze Geometric Parameters G->H

Caption: Workflow for theoretical cycloaddition studies.

Conclusion

This guide presents a hypothetical yet methodologically sound framework for the theoretical investigation of the cycloaddition reaction between DACN(Tos2,6-OH) and ethyl diazoacetate. By employing established DFT methods, it is possible to predict the reaction's feasibility, mechanism, and kinetic parameters. The illustrative data and workflows provided herein serve as a valuable resource for researchers aiming to apply computational chemistry to explore and optimize novel bioorthogonal reactions. Future experimental studies are warranted to validate these theoretical predictions and fully characterize the reactivity of DACN(Tos2,6-OH) with diazo compounds.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, connected by a chemical linker. The choice of linker and the conjugation chemistry are critical for the stability, efficacy, and safety of the ADC.

This document provides detailed application notes and protocols for the synthesis of ADCs using the innovative linker, DACN(Tos2,6-OH). This reagent participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that offers high efficiency and bioorthogonality, proceeding under mild conditions without the need for a cytotoxic copper catalyst. DACN(Tos2,6-OH) is a cyclononyne-based linker, a class of strained alkynes known for their high reactivity and stability, making them excellent candidates for ADC development.

Principle of DACN(Tos2,6-OH) Based ADC Synthesis

The synthesis of an ADC using DACN(Tos2,6-OH) involves a two-step process. First, the monoclonal antibody is functionalized with an azide group. This can be achieved through various methods, including the modification of lysine residues or through site-specific engineering of the antibody to introduce an azide-bearing unnatural amino acid.

In the second step, the azide-modified antibody is reacted with a drug-linker construct containing the DACN(Tos2,6-OH) moiety. The inherent ring strain of the cyclononyne in DACN(Tos2,6-OH) drives the reaction with the azide on the antibody, forming a stable triazole linkage. This reaction is highly specific and occurs readily in aqueous buffers at physiological pH, preserving the integrity of the antibody.

Experimental Protocols

Materials
  • Azide-functionalized monoclonal antibody (mAb-N3)

  • DACN(Tos2,6-OH)-Payload conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Amicon Ultra centrifugal filters (or equivalent) for buffer exchange and concentration

  • Size-Exclusion Chromatography (SEC) column for purification

  • Hydrophobic Interaction Chromatography (HIC) column for analysis

  • LC-MS system for characterization

Protocol 1: Synthesis of DACN(Tos2,6-OH)-Payload Conjugate

The synthesis of the DACN(Tos2,6-OH)-payload conjugate will depend on the specific cytotoxic drug and any desired cleavable or non-cleavable linkers. A general approach involves the coupling of the payload to the DACN(Tos2,6-OH) core structure. The nitrogens within the DACN(Tos2,6-OH) compound provide versatile linking sites for various functional units.[1]

Protocol 2: Conjugation of DACN(Tos2,6-OH)-Payload to Azide-Modified Antibody
  • Antibody Preparation:

    • Prepare the azide-modified antibody (mAb-N3) in PBS, pH 7.4 at a concentration of 5-10 mg/mL.

    • Ensure the antibody solution is free of any azide-reactive impurities by performing a buffer exchange using an appropriate centrifugal filter or dialysis cassette.

  • Drug-Linker Preparation:

    • Dissolve the DACN(Tos2,6-OH)-Payload conjugate in a minimal amount of a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the calculated volume of the DACN(Tos2,6-OH)-Payload stock solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR). A typical starting point is a 5- to 10-fold molar excess of the drug-linker.

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours. The optimal reaction time may vary depending on the specific antibody and payload, and should be determined empirically.

  • Purification of the ADC:

    • Following incubation, remove the excess, unreacted drug-linker and any organic solvent. This is typically achieved through size-exclusion chromatography (SEC) or repeated buffer exchange using centrifugal filters.

    • The purified ADC should be formulated in a suitable storage buffer, such as PBS, and stored at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • The average DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug.

  • Hydrophobic Interaction Chromatography (HIC) is a powerful technique to assess the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).

  • Mass spectrometry (MS) analysis of the intact or reduced ADC can provide a more precise determination of the DAR and the distribution of drug species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates that may have formed during the conjugation process.

3. In Vitro Cytotoxicity Assay:

  • The potency of the synthesized ADC should be evaluated in vitro using a relevant cancer cell line that expresses the target antigen. A standard cell viability assay (e.g., MTS or CellTiter-Glo) can be used to determine the IC50 value of the ADC.

Quantitative Data Summary

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV-Vis, Mass Spectrometry2 - 4
Purity (Monomer Content) SEC-HPLC>95%
Reaction Yield Protein Concentration Determination>90%
In Vitro Potency (IC50) Cell Viability AssayDependent on payload and cell line

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization mAb Azide-Modified Antibody (mAb-N3) conjugation SPAAC Reaction (PBS, pH 7.4, RT, 2-4h) mAb->conjugation drug_linker DACN(Tos2,6-OH)-Payload (in DMSO) drug_linker->conjugation purification Purification (SEC or Buffer Exchange) conjugation->purification dar DAR Determination (HIC, MS, UV-Vis) purification->dar purity Purity & Aggregation (SEC) purification->purity potency In Vitro Potency (Cytotoxicity Assay) purification->potency

Caption: Experimental workflow for ADC synthesis using DACN(Tos2,6-OH).

SPAAC_Mechanism mAb_N3 Antibody-N3 TransitionState [Transition State] mAb_N3->TransitionState + DACN DACN(Tos2,6-OH)-Payload DACN->TransitionState ADC Antibody-Triazole-Payload (ADC) TransitionState->ADC Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for Protein Labeling with DACN(Tos2,6-OH) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins using DACN(Tos2,6-OH), a strained alkyne, through a bioorthogonal chemical reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This powerful technique allows for the precise attachment of molecules to proteins in a highly selective manner within complex biological samples. The process involves a two-step strategy: first, the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into the protein of interest; second, the reaction of the azide-modified protein with DACN(Tos2,6-OH).

The SPAAC reaction is a type of "click chemistry" that proceeds efficiently at physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in live cells and for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics and research tools.[1][2][3][] DACN(Tos2,6-OH) features a distinctively bent alkyne moiety that enhances its reactivity in cycloaddition reactions, ensuring efficient conjugation.

Data Presentation

The efficiency of the protein labeling process is dependent on several key parameters. The following table summarizes the recommended quantitative data for successful protein labeling using this two-step method.

ParameterRecommended Value/RangeNotes
Metabolic Labeling
AHA Concentration25-50 µMFinal concentration in methionine-free cell culture medium.[5]
Labeling Incubation Time1-4 hoursOptimal time may vary depending on the cell type and protein synthesis rate.
SPAAC Reaction
Molar Excess of DACN(Tos2,6-OH)5-20 foldMolar ratio of DACN(Tos2,6-OH) to azide-modified protein.
Reaction Temperature25-37 °CThe reaction proceeds efficiently at both room temperature and physiological temperature.
Reaction Time2-12 hoursReaction progress can be monitored, and time can be optimized for specific proteins.
pH7.2-7.6Standard physiological buffers such as PBS are ideal.
Purification
SEC Column TypeAgarose-basedChoose a column with a fractionation range appropriate for the molecular weight of the target protein.
Elution BufferPhosphate-Buffered Saline (PBS)Isocratic elution is used for SEC.
Sample Volume1-5% of column volumeTo ensure optimal separation.

Experimental Protocols

Part 1: Metabolic Labeling of Proteins with L-azidohomoalanine (AHA)

This protocol describes the incorporation of the azide-functionalized methionine analog, AHA, into newly synthesized proteins in mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency in their standard complete culture medium.

  • Methionine Depletion: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 30-60 minutes to deplete the intracellular methionine pool.

  • AHA Labeling: Prepare the AHA labeling medium by dissolving AHA in methionine-free medium to a final concentration of 25-50 µM. Remove the starvation medium and add the AHA labeling medium to the cells.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for the incorporation of AHA into newly synthesized proteins.

  • Cell Harvest and Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing azide-modified proteins is now ready for the SPAAC reaction.

Part 2: Protein Labeling with DACN(Tos2,6-OH) via SPAAC

This protocol details the click chemistry reaction between the azide-modified protein and DACN(Tos2,6-OH).

Materials:

  • Azide-modified protein lysate from Part 1

  • DACN(Tos2,6-OH)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving DACN(Tos2,6-OH)

Procedure:

  • Prepare DACN(Tos2,6-OH) Stock Solution: Dissolve DACN(Tos2,6-OH) in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein lysate with the DACN(Tos2,6-OH) stock solution. The final concentration of the protein and a 5-20 fold molar excess of DACN(Tos2,6-OH) should be in the reaction buffer. Ensure the final concentration of DMSO is low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Quenching (Optional): The reaction is generally high-yielding and specific, so a quenching step is often not necessary.

Part 3: Purification of DACN-labeled Protein by Size-Exclusion Chromatography (SEC)

This protocol describes the removal of excess DACN(Tos2,6-OH) and other small molecules from the labeled protein.

Materials:

  • Reaction mixture from Part 2

  • Size-Exclusion Chromatography (SEC) column

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC)

Procedure:

  • Sample Preparation: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The sample volume should not exceed 1-5% of the total column volume.

  • Elution: Elute the proteins with the SEC running buffer at a flow rate recommended for the specific column. Larger molecules (the labeled protein) will elute first, while smaller molecules (excess DACN(Tos2,6-OH)) will elute later.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Analysis of Fractions: Analyze the collected fractions containing the protein peak by SDS-PAGE to confirm the presence and purity of the labeled protein.

Visualizations

experimental_workflow cluster_azide_incorporation Part 1: Azide Incorporation cluster_spaac Part 2: SPAAC Reaction cluster_purification Part 3: Purification cell_culture Cell Culture met_depletion Methionine Depletion cell_culture->met_depletion aha_labeling AHA Labeling met_depletion->aha_labeling cell_lysis Cell Lysis & Protein Quantification aha_labeling->cell_lysis reaction_setup Reaction Setup with DACN(Tos2,6-OH) cell_lysis->reaction_setup incubation Incubation reaction_setup->incubation sample_prep Sample Preparation incubation->sample_prep sec Size-Exclusion Chromatography sample_prep->sec fraction_analysis Fraction Collection & Analysis sec->fraction_analysis final_product final_product fraction_analysis->final_product Pure Labeled Protein

Caption: Experimental workflow for protein labeling.

Caption: SPAAC reaction mechanism.

References

Application Notes and Protocols: Utilizing DACN(Tos2,6-OH) for Live-Cell Imaging of Lipid Droplets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid droplets (LDs), dynamic cellular organelles central to lipid metabolism and energy homeostasis, has significant implications for understanding and treating metabolic diseases, cancer, and other pathologies. Visualizing these organelles in living cells requires highly specific and non-perturbative fluorescent probes. This document details the application of DACN(Tos2,6-OH), a dibenzocyclononyne (DACN) derivative, in the construction of such a probe through strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful bioorthogonal click chemistry reaction.

DACN(Tos2,6-OH) serves as a critical linker molecule. Its strained alkyne functionality reacts specifically and efficiently with azide-modified biomolecules within the cellular environment without the need for cytotoxic copper catalysts. This protocol describes the synthesis of a targeted fluorescent probe, herein termed "LD-Probe-488," by conjugating an azide-modified lipid droplet-targeting moiety with a DACN-functionalized fluorophore. Subsequent application of this probe for live-cell imaging of lipid droplets is detailed.

Principle of the Method

The methodology is a two-step process. First, cells are metabolically labeled with an azide-containing fatty acid analogue, which is incorporated into triglycerides and stored within lipid droplets. Subsequently, a fluorescent dye, pre-functionalized with a DACN group, is introduced. The strained alkyne of the DACN moiety reacts specifically with the azide groups on the newly synthesized lipids within the LDs via SPAAC, effectively "clicking" the fluorophore onto the organelle. This allows for the highly specific visualization of lipid droplet dynamics in real-time.

Data Presentation

The following tables summarize key quantitative data relevant to the application of a DACN-based fluorescent probe for lipid droplet imaging.

Table 1: Photophysical Properties of a Representative DACN-Conjugated Fluorophore (e.g., BODIPY-FL-DACN)

ParameterValue
Excitation Wavelength (λex)~495 nm
Emission Wavelength (λem)~525 nm
Molar Extinction Coefficient (ε)>80,000 M⁻¹cm⁻¹
Quantum Yield (Φ)>0.9
PhotostabilityHigh

Table 2: Typical Experimental Parameters for Live-Cell Imaging

ParameterRecommended Range
Cell Seeding Density1-5 x 10⁴ cells/well (96-well plate)
Azide-Modified Fatty Acid Conc.10-50 µM
Metabolic Labeling Time12-24 hours
DACN-Fluorophore Probe Conc.1-5 µM
Staining Time15-30 minutes
Imaging Temperature37°C

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Lipids with an Azide-Containing Fatty Acid

This protocol details the incorporation of an azide-functionalized fatty acid into cellular lipids.

Materials:

  • Live cells (e.g., HeLa, 3T3-L1)

  • Complete cell culture medium

  • Azide-modified fatty acid (e.g., 17-octadecynoic acid, azide)

  • DMSO

  • 96-well imaging plate, black-walled

Procedure:

  • Seed cells in a 96-well imaging plate at a density that will result in 70-80% confluency at the time of imaging.

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare a 10 mM stock solution of the azide-modified fatty acid in DMSO.

  • Dilute the stock solution in complete cell culture medium to a final working concentration of 25 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the azide-modified fatty acid.

  • Incubate the cells for 18 hours at 37°C and 5% CO₂ to allow for metabolic incorporation of the fatty acid into lipid droplets.

Protocol 2: Staining of Azide-Labeled Lipid Droplets with a DACN-Functionalized Fluorophore

This protocol describes the "click" reaction between the azide-labeled lipids and the DACN-fluorophore.

Materials:

  • Cells from Protocol 1

  • DACN-functionalized fluorophore (e.g., BODIPY-FL-DACN)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 1 mM stock solution of the DACN-functionalized fluorophore in DMSO.

  • Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 2.5 µM.

  • Carefully aspirate the medium containing the azide-modified fatty acid from the cells.

  • Wash the cells twice with 100 µL of warm PBS per well.

  • Add 100 µL of the DACN-fluorophore solution to each well.

  • Incubate for 20 minutes at 37°C, protected from light.

  • Aspirate the staining solution and wash the cells three times with 100 µL of warm PBS.

  • Add 100 µL of fresh, pre-warmed live-cell imaging medium to each well.

  • The cells are now ready for imaging.

Protocol 3: Live-Cell Fluorescence Microscopy

This protocol outlines the imaging of the labeled lipid droplets.

Materials:

  • Prepared cells from Protocol 2

  • A fluorescence microscope or high-content imager equipped with appropriate filters (e.g., FITC/GFP channel), environmental control (37°C, 5% CO₂), and a high-sensitivity camera.

Procedure:

  • Place the 96-well plate on the microscope stage.

  • Allow the plate to equilibrate to 37°C and 5% CO₂.

  • Using the appropriate filter set (e.g., excitation 488 nm, emission 500-550 nm), acquire images of the cells.

  • For time-lapse imaging, acquire images at desired intervals. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure times that provide a sufficient signal-to-noise ratio.

Visualizations

Signaling_Pathway cluster_synthesis Probe Synthesis cluster_cell Live Cell Application DACN DACN(Tos2,6-OH) DACN_Fluorophore DACN-Fluorophore Probe DACN->DACN_Fluorophore Conjugation Fluorophore Azide-Fluorophore Fluorophore->DACN_Fluorophore Azide_LD Azide-Labeled Lipid Droplet DACN_Fluorophore->Azide_LD SPAAC Click Reaction Azide_FA Azide-Fatty Acid Cell Live Cell Azide_FA->Cell Metabolic Labeling Cell->Azide_LD Labeled_LD Fluorescently Labeled Lipid Droplet Azide_LD->Labeled_LD Imaging Imaging & Analysis Labeled_LD->Imaging Fluorescence Microscopy Experimental_Workflow start Start: Seed Cells metabolic_labeling Metabolic Labeling (Azide-Fatty Acid, 18h) start->metabolic_labeling wash1 Wash (2x PBS) metabolic_labeling->wash1 probe_staining Probe Staining (DACN-Fluorophore, 20min) wash1->probe_staining wash2 Wash (3x PBS) probe_staining->wash2 imaging Live-Cell Imaging wash2->imaging analysis Image Analysis imaging->analysis end End analysis->end Logical_Relationship reagents Key Reagents DACN(Tos2,6-OH) Azide-Fatty Acid Fluorophore process Core Processes Probe Synthesis Metabolic Labeling SPAAC Reaction reagents->process outcome Outcome Specific Labeling of Lipid Droplets process->outcome application Application Live-Cell Imaging of Lipid Dynamics outcome->application

Application Notes and Protocols for the Conjugation of DACN(Tos2,6-OH) to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of functional moieties to peptides is a cornerstone of modern drug development and chemical biology. These modifications can enhance therapeutic efficacy, improve pharmacokinetic profiles, and enable targeted delivery. This document provides a detailed protocol for the conjugation of DACN(Tos2,6-OH), a bifunctional linker, to peptides.

DACN(Tos2,6-OH) is a click chemistry reagent notable for its bent alkyne group, which enhances its reactivity in cycloaddition reactions.[1] Its structure also contains two nitrogen atoms that serve as versatile points for further functionalization.[1] This protocol will focus on a common and robust strategy: the activation of the hydroxyl group on DACN(Tos2,6-OH) to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with primary amines (N-terminus or lysine side chains) on the target peptide. This method is widely applicable and results in a stable amide bond.

Principle of the Method

The conjugation process involves a two-step approach. First, the hydroxyl group of DACN(Tos2,6-OH) is activated by creating an NHS ester. This is typically achieved by reacting it with a carboxyl-containing linker followed by activation with NHS. The resulting DACN-linker-NHS ester is a reactive compound that can then be directly conjugated to the peptide. The primary amino groups of the peptide act as nucleophiles, attacking the NHS ester and forming a stable amide linkage. The resulting peptide-DACN conjugate can then be purified and characterized.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierNotes
DACN(Tos2,6-OH)VariousMolecular Formula: C₂₁H₂₄N₂O₅S₂[1][2]
N,N'-Disuccinimidyl carbonate (DSC)Sigma-AldrichFor NHS ester activation
Anhydrous Dimethylformamide (DMF)Sigma-AldrichAmine-free
Peptide with primary amine(s)Custom SynthesisHigh purity (>95%) recommended
0.1 M Sodium Bicarbonate BufferLab-preparedpH 8.3-8.5
0.1% Trifluoroacetic Acid (TFA) in WaterSigma-AldrichHPLC Grade
Acetonitrile (ACN) with 0.1% TFASigma-AldrichHPLC Grade
Hydroxylamine SolutionSigma-AldrichFor quenching
Reversed-Phase HPLC column (C18)Waters, Agilent
LyophilizerLabconco, etc.
Mass Spectrometer (e.g., ESI-MS)Sciex, Thermo

Experimental Workflow

G cluster_0 Step 1: Activation of DACN(Tos2,6-OH) cluster_1 Step 2: Peptide Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A Dissolve DACN(Tos2,6-OH) and DSC in anhydrous DMF B Incubate reaction mixture A->B D Add activated DACN-NHS ester solution to peptide solution B->D C Dissolve peptide in sodium bicarbonate buffer (pH 8.3-8.5) C->D E Incubate conjugation reaction D->E F Quench reaction with hydroxylamine E->F G Purify conjugate using RP-HPLC F->G H Collect fractions containing the conjugate G->H I Lyophilize purified conjugate H->I J Analyze by LC-MS to confirm identity and purity I->J K Quantify conjugate concentration (e.g., UV-Vis) J->K

Figure 1. Experimental workflow for conjugating DACN(Tos2,6-OH) to a peptide.
Step 1: Activation of DACN(Tos2,6-OH) to DACN-NHS Ester

  • Preparation : Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction Setup : In a microcentrifuge tube, dissolve DACN(Tos2,6-OH) and a 1.5-molar excess of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMF. The final concentration of DACN(Tos2,6-OH) should be approximately 10-20 mM.

  • Incubation : Allow the reaction to proceed at room temperature for 4-6 hours with gentle mixing. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Conjugation of DACN-NHS Ester to Peptide
  • Peptide Preparation : Dissolve the peptide containing one or more primary amine groups in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[3] The optimal pH for the reaction of NHS esters with amines is in this range to ensure the amino group is deprotonated and reactive. The peptide concentration should be in the range of 1-5 mg/mL.

  • Conjugation Reaction : Add the freshly prepared DACN-NHS ester solution dropwise to the peptide solution while gently vortexing. A molar excess of the NHS ester (typically 5-10 fold) is recommended to ensure efficient conjugation.

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The choice of temperature and time may need to be optimized depending on the specific peptide.

  • Quenching : After the incubation period, quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer, such as Tris, or a solution of hydroxylamine.

Step 3: Purification of the Peptide-DACN Conjugate
  • Method : The standard method for purifying peptide conjugates is reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column : Use a C18 column suitable for peptide separations.

  • Mobile Phases :

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient : A linear gradient of increasing acetonitrile concentration is used to elute the conjugate. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized. A typical gradient might be 5-95% B over 30-40 minutes.

  • Detection : Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Fraction Collection : Collect fractions corresponding to the major peak of the conjugate, which should have a longer retention time than the unconjugated peptide due to the increased hydrophobicity from the DACN moiety.

  • Lyophilization : Pool the pure fractions and lyophilize to obtain the purified peptide-DACN conjugate as a powder.

Step 4: Characterization of the Conjugate
  • Purity Analysis : Re-inject a small amount of the lyophilized product onto an analytical RP-HPLC column to confirm its purity.

  • Identity Confirmation : The molecular weight of the conjugate should be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful conjugation of one or more DACN moieties to the peptide. The expected mass will be the mass of the peptide plus the mass of the DACN moiety (and any linker used) for each conjugation site.

Data Presentation

Table 1: Representative Purification and Characterization Data

SampleRetention Time (min)Expected Mass (Da)Observed Mass (Da)Purity (%)
Unconjugated Peptide15.22500.02500.3>98
Peptide-DACN Conjugate21.82948.62948.9>95

Note: The data presented are hypothetical and will vary based on the specific peptide and reaction conditions.

Signaling Pathway and Mechanism of Action

The conjugation of DACN to a peptide does not inherently confer a signaling pathway. Instead, the DACN moiety serves as a versatile handle for further modifications via "click chemistry." For instance, the alkyne group on the DACN-peptide conjugate can be reacted with an azide-containing molecule, such as a fluorescent dye, a cytotoxic drug, or a targeting ligand, through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

G cluster_0 Peptide-DACN Conjugate cluster_1 Functional Molecule cluster_2 Click Reaction (SPAAC) cluster_3 Final Functionalized Peptide A Peptide with DACN Moiety (Alkyne) C Strain-Promoted Azide-Alkyne Cycloaddition A->C B Azide-Containing Molecule (e.g., Drug, Dye, Ligand) B->C D Biologically Active Peptide Conjugate C->D

Figure 2. Logical relationship for functionalizing a Peptide-DACN conjugate.

This subsequent functionalization dictates the ultimate biological activity and the signaling pathways that may be affected. For example, if a cytotoxic drug is attached, the peptide component would target the conjugate to specific cells, and the drug would then induce apoptosis or cell cycle arrest.

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of DACN(Tos2,6-OH) to peptides via NHS ester chemistry. The resulting peptide-DACN conjugates are valuable intermediates that can be further modified for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality conjugates.

References

Application Notes and Protocols for Strained Alkyne Reagents in Proteomics and Mass Spectrometry: A Generalized Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of proteomics continually seeks more efficient and precise methods for the identification, quantification, and characterization of proteins within complex biological systems. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool in this endeavor. A key reaction in this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that offers high efficiency and selectivity.

DACN(Tos2,6-OH), a diazacyclononyne derivative, is a reagent designed for such applications. Its strained nine-membered ring system significantly accelerates the reaction with azide-tagged biomolecules without the need for a cytotoxic copper catalyst, making it suitable for live-cell labeling and in vitro protein modification. While specific literature on the direct application of DACN(Tos2,6-OH) in proteomics is limited, this document provides a generalized framework and protocols for its use based on the established applications of similar strained alkyne reagents.

Principle of Application

DACN(Tos2,6-OH) serves as a "probe" for detecting azide-modified proteins. The experimental workflow generally involves two key steps:

  • Metabolic or Enzymatic Incorporation of an Azide Handle: Target proteins are first tagged with an azide group. This can be achieved by introducing azide-bearing metabolic precursors (e.g., azido sugars or amino acids) to cells or by using enzymes to attach azide-containing molecules to specific proteins.

  • Bioorthogonal Labeling with DACN(Tos2,6-OH): The azide-tagged proteins are then selectively labeled with DACN(Tos2,6-OH) through the SPAAC reaction. The hydroxyl group on the DACN molecule can be further functionalized with a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, prior to the labeling reaction.

Following labeling, the proteins of interest can be enriched and identified using mass spectrometry.

Chemical Reaction Pathway

The core of this application is the SPAAC reaction, a 1,3-dipolar cycloaddition between an azide and the strained alkyne of the diazacyclononyne ring.

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide-tagged\nProtein Azide-tagged Protein Labeled Protein\n(Stable Triazole Linkage) Labeled Protein (Stable Triazole Linkage) Azide-tagged\nProtein->Labeled Protein\n(Stable Triazole Linkage) + DACN(Tos2,6-OH)\n(Strained Alkyne) DACN(Tos2,6-OH) (Strained Alkyne) DACN(Tos2,6-OH)\n(Strained Alkyne)->Labeled Protein\n(Stable Triazole Linkage)

Figure 1: General principle of SPAAC for protein labeling.

Generalized Experimental Workflow for Proteomic Analysis

This workflow outlines the key steps for identifying a specific subset of proteins from a complex mixture using a strained alkyne probe followed by mass spectrometry.

cluster_0 Upstream Processing cluster_1 Bioorthogonal Labeling cluster_2 Mass Spectrometry Analysis start Biological Sample (e.g., Cells, Lysate) metabolic_labeling Metabolic Labeling with Azide-Modified Precursor start->metabolic_labeling lysis Cell Lysis and Protein Extraction metabolic_labeling->lysis click_reaction Incubation with Biotinylated DACN Probe lysis->click_reaction enrichment Affinity Purification of Labeled Proteins (e.g., Streptavidin Beads) click_reaction->enrichment elution Elution of Enriched Proteins enrichment->elution digestion Protein Digestion (e.g., Trypsin) elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Protein Identification and Quantification lcms->data_analysis

Figure 2: Workflow for proteomic analysis using a strained alkyne probe.

Protocols

Note: These are generalized protocols and may require optimization for specific cell types, proteins of interest, and experimental goals.

Protocol 1: Metabolic Labeling of Proteins with Azide Analogs

This protocol describes the incorporation of an azide-containing amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Culture mammalian cells to approximately 80% confluency.

  • Gently wash the cells twice with pre-warmed PBS.

  • Replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine reserves.

  • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration should be determined empirically.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the azide-labeled proteome. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Labeling and Enrichment of Azide-Tagged Proteins

This protocol details the labeling of the azide-modified proteome with a biotinylated DACN probe and subsequent enrichment.

Materials:

  • Azide-labeled protein lysate from Protocol 1

  • Biotin-functionalized DACN(Tos2,6-OH) probe (stock solution in DMSO)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, containing biotin)

Procedure:

  • To the clarified protein lysate (e.g., 1 mg of total protein), add the biotinylated DACN probe to a final concentration of 10-100 µM. The optimal concentration should be determined experimentally.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Prepare the streptavidin-agarose beads by washing them three times with the wash buffer.

  • Add the washed streptavidin beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotin-labeled proteins.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes, for example:

    • Twice with wash buffer.

    • Twice with high-salt buffer (e.g., 1 M NaCl).

    • Twice with urea buffer (e.g., 2 M urea).

    • Twice with PBS.

  • Elute the enriched proteins from the beads by adding elution buffer and incubating at 95°C for 10 minutes.

  • Collect the supernatant containing the enriched proteins for downstream analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the enriched protein sample for analysis by LC-MS/MS.

Materials:

  • Enriched protein sample from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to less than 0.1%.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1%.

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • The desalted peptides are now ready for LC-MS/MS analysis.

Data Presentation

Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Illustrative Quantitative Proteomics Data for Newly Synthesized Proteins Identified via DACN Probe Labeling

Protein AccessionGene NameProtein NamePeptide Spectrum Matches (PSMs) - ControlPeptide Spectrum Matches (PSMs) - TreatedFold Change (Treated/Control)p-value
P02768ALBSerum albumin15181.20.34
P60709ACTBActin, cytoplasmic 1120650.540.02
Q06830HSPA8Heat shock cognate 71 kDa protein45952.10.005
P10636HSP90AB1Heat shock protein HSP 90-beta32782.40.002
P62258RPLP060S acidic ribosomal protein P088921.050.85

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for DACN(Tos2,6-OH).

Conclusion

Reagents like DACN(Tos2,6-OH) represent a valuable class of tools for the study of proteomics. By enabling the specific labeling of azide-modified proteins, they facilitate the enrichment and identification of protein subpopulations from complex biological samples. The generalized protocols and workflows presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the dynamics of the proteome in various biological contexts. It is crucial to empirically optimize the reaction conditions for each specific application to ensure reliable and reproducible results.

Application Notes and Protocols for Surface Functionalization using DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DACN(Tos2,6-OH) is a versatile click chemistry reagent designed for the straightforward and efficient functionalization of surfaces and biomolecules. Featuring a strained cyclononyne moiety, DACN(Tos2,6-OH) exhibits enhanced reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent modification of azide-functionalized surfaces under mild, catalyst-free conditions, making it ideal for applications involving sensitive biological materials. Additionally, DACN(Tos2,6-OH) can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offering a rapid and high-yield alternative for robust surface modifications.[1] Its high thermal and chemical stability, coupled with its reactivity, makes it a valuable tool in drug discovery, diagnostics, and materials science.[1]

This document provides detailed application notes and experimental protocols for the use of DACN(Tos2,6-OH) in surface functionalization via both SPAAC and CuAAC methodologies.

Data Presentation

Table 1: Physicochemical Properties of DACN(Tos2,6-OH)
PropertyValue
Molecular Formula C₂₁H₂₄N₂O₅S₂
Molecular Weight 448.6 g/mol
Purity Min. 95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents
Table 2: Comparative Reactivity of Cycloalkynes in SPAAC
Cycloalkyne ClassRelative ReactivitySecond-Order Rate Constant (k₂) Range (M⁻¹s⁻¹)Key Features
Cyclooctynes High to Very High0.1 - 10Most commonly used due to a good balance of high reactivity and stability.
Cyclononynes Moderate to HighNot widely reported, but expected to be significantGenerally more stable than cyclooctynes while retaining useful reactivity.[1]
Cyclodecynes LowSignificantly lower than cyclooctynesLower ring strain leads to slower reaction rates.
Linear Alkynes Very Low (unsuitable for SPAAC)N/ARequire a catalyst for efficient reaction with azides.

Note: Reactivity is dependent on the specific structure of the cycloalkyne and the azide reaction partner.

Mandatory Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_spaac SPAAC Protocol start Substrate (e.g., Glass, Silicon) cleaning Cleaning and Activation (e.g., Piranha solution, Plasma) start->cleaning silanization Silanization with Azide-Terminated Silane cleaning->silanization azide_surface Azide-Functionalized Surface silanization->azide_surface dacn_solution Prepare DACN(Tos2,6-OH) Solution reaction_spaac Incubate Azide Surface with DACN Solution (Room Temperature) azide_surface->reaction_spaac dacn_solution->reaction_spaac washing_spaac Wash to Remove Unreacted DACN reaction_spaac->washing_spaac functionalized_surface_spaac Functionalized Surface washing_spaac->functionalized_surface_spaac

Caption: Experimental workflow for surface functionalization using DACN(Tos2,6-OH) via SPAAC.

cuaac_workflow cluster_prep Surface Preparation cluster_cuaac CuAAC Protocol start Substrate (e.g., Glass, Silicon) cleaning Cleaning and Activation start->cleaning silanization Silanization with Azide-Terminated Silane cleaning->silanization azide_surface Azide-Functionalized Surface silanization->azide_surface reagents Prepare Reaction Cocktail: - DACN(Tos2,6-OH) - CuSO₄ - Sodium Ascorbate - Ligand (e.g., THPTA) reaction_cuaac Apply Cocktail to Azide Surface (Room Temperature) azide_surface->reaction_cuaac reagents->reaction_cuaac washing_cuaac Wash to Remove Reagents reaction_cuaac->washing_cuaac functionalized_surface_cuaac Functionalized Surface washing_cuaac->functionalized_surface_cuaac

Caption: Experimental workflow for surface functionalization using DACN(Tos2,6-OH) via CuAAC.

signaling_pathway cluster_surface_prep Surface Preparation cluster_conjugation Conjugation cluster_application Downstream Application Surface Initial Surface AzideSurface Azide-Functionalized Surface Surface->AzideSurface Silanization FunctionalizedSurface Functionalized Surface AzideSurface->FunctionalizedSurface SPAAC or CuAAC DACN DACN(Tos2,6-OH) DACN->FunctionalizedSurface Application Biomolecule Immobilization, Cell Adhesion Studies, Drug Screening FunctionalizedSurface->Application Enables

Caption: Logical relationship of surface functionalization using DACN(Tos2,6-OH).

Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Surfaces

This protocol describes the preparation of an azide-functionalized glass or silicon surface, which is a prerequisite for subsequent reaction with DACN(Tos2,6-OH).

Materials:

  • Glass or silicon substrates

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Anhydrous toluene

  • (3-Azidopropyl)triethoxysilane (APTES-N₃)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the substrates in Piranha solution for 30 minutes at room temperature to clean and hydroxylate the surface.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature under an inert atmosphere.

    • Remove the substrates and rinse with toluene, followed by ethanol and then DI water.

    • Dry the azide-functionalized substrates under a stream of nitrogen gas.

    • Store in a desiccator until use.

Protocol 2: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the catalyst-free conjugation of DACN(Tos2,6-OH) to an azide-functionalized surface.

Materials:

  • Azide-functionalized substrates (from Protocol 1)

  • DACN(Tos2,6-OH)

  • Anhydrous solvent (e.g., DMSO, DMF, or a mixture with a buffer like PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of DACN(Tos2,6-OH) Solution:

    • Prepare a 1-10 mM solution of DACN(Tos2,6-OH) in the chosen anhydrous solvent. The optimal concentration may need to be determined empirically.

  • SPAAC Reaction:

    • Place the azide-functionalized substrate in a suitable reaction vessel.

    • Cover the surface with the DACN(Tos2,6-OH) solution.

    • Allow the reaction to proceed for 2-12 hours at room temperature. Reaction time can be optimized based on the desired surface density.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse the surface sequentially with the reaction solvent, ethanol, and DI water to remove any unreacted DACN(Tos2,6-OH).

    • Dry the functionalized surface under a stream of nitrogen gas.

Protocol 3: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed conjugation of DACN(Tos2,6-OH) to an azide-functionalized surface. This method is generally faster than SPAAC.

Materials:

  • Azide-functionalized substrates (from Protocol 1)

  • DACN(Tos2,6-OH)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DI water

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions: 50 mM CuSO₄ in DI water, 100 mM sodium ascorbate in DI water (prepare fresh), 50 mM THPTA in DI water, and 10-50 mM DACN(Tos2,6-OH) in a suitable solvent (e.g., DMSO).

  • CuAAC Reaction Cocktail Preparation:

    • In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations in the reaction buffer (e.g., 1 mM DACN(Tos2,6-OH), 1 mM CuSO₄, 5 mM sodium ascorbate, 2 mM THPTA).

    • First, add the reaction buffer, followed by the DACN(Tos2,6-OH) solution, CuSO₄ solution, and THPTA solution. Mix well.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Surface Reaction:

    • Immediately apply the freshly prepared CuAAC reaction cocktail to the azide-functionalized surface.

    • Allow the reaction to proceed for 30-90 minutes at room temperature.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse the surface thoroughly with the reaction buffer, followed by DI water.

    • Dry the functionalized surface under a stream of nitrogen gas.

Protocol 4: Surface Characterization

1. Contact Angle Goniometry:

  • Purpose: To assess the change in surface wettability upon functionalization.

  • Procedure: Measure the static water contact angle on the initial, azide-functionalized, and DACN-functionalized surfaces. A successful functionalization will typically result in a change in the contact angle, reflecting the altered surface chemistry.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition of the surface at each stage of modification.

  • Procedure: Acquire high-resolution XPS spectra for the relevant elements.

    • After azide functionalization, look for the appearance of the N 1s peak.

    • After DACN(Tos2,6-OH) conjugation, monitor for changes in the N 1s and the appearance of the S 2p peak from the tosyl groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low functionalization efficiency (SPAAC) - Insufficient reaction time- Low concentration of DACN(Tos2,6-OH)- Poorly formed azide monolayer- Increase incubation time- Increase DACN(Tos2,6-OH) concentration- Optimize the silanization protocol
Low functionalization efficiency (CuAAC) - Inactive catalyst- Insufficient reagents- Prepare sodium ascorbate solution fresh- Ensure proper stoichiometry of reagents- Use a copper-chelating ligand like THPTA
Surface contamination - Incomplete washing- Impure reagents- Thoroughly rinse the surface after each step- Use high-purity solvents and reagents
Inconsistent results - Variation in surface preparation- Degradation of reagents- Standardize the cleaning and silanization process- Store reagents under appropriate conditions

Conclusion

DACN(Tos2,6-OH) is a powerful and adaptable reagent for surface functionalization. The choice between the catalyst-free SPAAC protocol and the rapid CuAAC method will depend on the specific requirements of the application, particularly the sensitivity of any pre-immobilized molecules on the surface. The protocols provided herein offer a solid foundation for the successful modification of surfaces for a wide range of downstream applications in research and development. Optimization of reactant concentrations and reaction times is recommended to achieve the desired surface characteristics for your specific system.

References

Application Notes and Protocols for Labeling Oligonucleotides with DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutics. The ability to conjugate functional molecules to DNA and RNA with high specificity and efficiency is crucial for applications ranging from fluorescent imaging to targeted drug delivery. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for such conjugations. This reaction occurs between a strained alkyne and an azide, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][]

DACN(Tos2,6-OH) is a 4,8-diazacyclononyne (DACN) derivative, a class of strained alkynes known for their high thermal and chemical stability, coupled with reactivity comparable to or exceeding that of commonly used cyclooctynes like DBCO.[3] This makes DACN(Tos2,6-OH) an excellent reagent for labeling azide-modified oligonucleotides.

These application notes provide a comprehensive guide to labeling oligonucleotides with DACN(Tos2,6-OH). The process involves two key stages:

  • Azide-Modification of the Oligonucleotide: Introduction of an azide moiety at a specific position (e.g., 5'-end, 3'-end, or an internal base) of the oligonucleotide.

  • SPAAC Conjugation: Reaction of the azide-functionalized oligonucleotide with DACN(Tos2,6-OH) to form a stable triazole linkage.

Experimental Protocols

Protocol 1: Post-Synthetic Azide Modification of an Amino-Modified Oligonucleotide

This is a common and versatile method for introducing an azide group. It begins with a custom-synthesized oligonucleotide containing a primary amine.

Materials:

  • Amino-modified oligonucleotide (e.g., with a 5'-amino modifier C6)

  • Azide-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • NHS Ester Preparation: Immediately before use, dissolve the Azide-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 50-100 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the dissolved Azide-PEGn-NHS ester to the oligonucleotide solution.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.

  • Purification (Ethanol Precipitation): a. Add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture. b. Add 3 volumes of ice-cold 100% ethanol. c. Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide. d. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. e. Carefully decant the supernatant. f. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes. g. Remove the supernatant and air-dry the pellet.

  • Resuspension and Quantification: Resuspend the dried azide-modified oligonucleotide in nuclease-free water. Determine the concentration using UV-Vis spectrophotometry at 260 nm.

  • Quality Control: Confirm the successful modification by mass spectrometry (e.g., ESI-MS), expecting a mass shift corresponding to the addition of the azide-linker.

Protocol 2: SPAAC Conjugation of Azide-Modified Oligonucleotide with DACN(Tos2,6-OH)

This protocol details the click chemistry reaction to covalently link the DACN(Tos2,6-OH) moiety to the azide-functionalized oligonucleotide.

Materials:

  • Purified azide-modified oligonucleotide

  • DACN(Tos2,6-OH)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer

  • Nuclease-free water

Procedure:

  • Reagent Preparation: a. Dissolve the azide-modified oligonucleotide in PBS or nuclease-free water to a final concentration of 1-2 mM. b. Prepare a 10-20 mM stock solution of DACN(Tos2,6-OH) in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 1.5 to 5-fold molar excess of the DACN(Tos2,6-OH) solution. The final concentration of DMSO in the reaction should ideally be kept below 20% to avoid precipitation of the oligonucleotide.

  • Incubation: Mix the components thoroughly by gentle vortexing. Incubate the reaction at room temperature for 1-4 hours. For potentially slower reactions or lower concentrations, the incubation can be extended up to 16 hours at 37°C.[4] The reaction progress can be monitored by HPLC.

  • Purification: The final DACN-labeled oligonucleotide conjugate should be purified to remove unreacted DACN(Tos2,6-OH) and any side products.

    • HPLC Purification: Reverse-phase HPLC (RP-HPLC) is highly recommended for achieving high purity. The increased hydrophobicity of the DACN-labeled oligonucleotide allows for its separation from the unlabeled, azide-modified precursor.

    • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used for purification, especially for longer oligonucleotides, as it separates based on size and conformation.

  • Final Product Handling: After purification, the oligonucleotide conjugate can be desalted using a size-exclusion column or by ethanol precipitation as described in Protocol 1.

  • Characterization and Quantification: a. Confirm the final product's identity and purity using mass spectrometry and analytical HPLC. b. Quantify the final conjugate using UV-Vis spectrophotometry at 260 nm.

Data Presentation

The efficiency and kinetics of the SPAAC reaction can be influenced by several factors, including the specific strained alkyne, linker length, and reaction conditions. The following table summarizes typical quantitative data for SPAAC reactions involving oligonucleotides.

ParameterTypical Value/RangeNotes
Reactants Azide-modified Oligonucleotide & Strained Alkyne (e.g., DACN, DBCO)The reaction is bioorthogonal and highly specific.
Molar Ratio 1.5 - 10 fold excess of alkyne over azide-oligoA moderate excess of the alkyne drives the reaction to completion.
Solvent Aqueous buffer (e.g., PBS) with minimal organic co-solvent (e.g., <20% DMSO)Maintains oligonucleotide solubility and stability.
Temperature 25°C - 40°CReactions are typically efficient at room temperature but can be accelerated with gentle heating.
Reaction Time 30 minutes - 16 hoursHighly dependent on reactant concentrations and the specific strained alkyne used. DIBO reactions can be complete in minutes.
Reaction Efficiency >90% (often quantitative)SPAAC is known for its high yields.
Purification Method RP-HPLC, PAGEEssential for removing unreacted reagents.
Analysis ESI-MS, HPLC, UV-VisUsed to confirm conjugation, purity, and concentration.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Azide Modification cluster_1 Step 2: SPAAC Conjugation amino_oligo Amino-Modified Oligonucleotide reaction1 Conjugation Reaction (pH 8.5, RT, 2-4h) amino_oligo->reaction1 nhs_azide Azide-PEG-NHS Ester nhs_azide->reaction1 purification1 Purification (Ethanol Precipitation) reaction1->purification1 azide_oligo Azide-Modified Oligonucleotide azide_oligo2 Azide-Modified Oligonucleotide purification1->azide_oligo dacn DACN(Tos2,6-OH) reaction2 SPAAC Reaction (PBS, RT, 1-4h) dacn->reaction2 purification2 Purification (RP-HPLC) reaction2->purification2 dacn_oligo DACN-Labeled Oligonucleotide purification2->dacn_oligo azide_oligo2->reaction2

Caption: Workflow for labeling oligonucleotides with DACN(Tos2,6-OH).

Chemical Reaction Pathway

G Oligo Oligo-Linker-N3 Product Oligo-Linker-[Triazole]-DACN(Tos2,6-OH) Oligo->Product Strain-Promoted Azide-Alkyne Cycloaddition DACN DACN(Tos2,6-OH) DACN->Product

Caption: SPAAC reaction between an azide-oligo and DACN(Tos2,6-OH).

References

Application Notes and Protocols for the Synthesis of Radiopharmaceuticals Utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling highly specific in vivo imaging and therapy. A crucial aspect of creating these complex molecules is the stable and efficient conjugation of a targeting vector (e.g., a peptide, antibody, or small molecule) to a chelator that securely holds a radionuclide. While a variety of bioconjugation techniques exist, click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool due to its high efficiency, selectivity, and biocompatibility.[][2][3]

This document addresses the role of strained alkynes, exemplified by molecules like DACN(Tos2,6-OH), in the synthesis of radiopharmaceuticals. It is critical to note that DACN(Tos2,6-OH) is not a chelator for radiometals . Instead, it serves as a highly reactive bifunctional linker. Its strained alkyne moiety readily and covalently reacts with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[4] This allows for the modular and efficient assembly of complex radiopharmaceutical constructs under mild conditions.

These application notes provide a conceptual framework and detailed protocols for a general workflow involving SPAAC for bioconjugation, followed by well-established methods for radiolabeling with common medical radionuclides such as Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr).

Principle of the Modular Approach

The synthesis of a modern radiopharmaceutical often involves a modular strategy where three key components are assembled:

  • Targeting Vector: A molecule (e.g., peptide, antibody) that specifically binds to a biological target of interest (e.g., a receptor on a cancer cell).

  • Bifunctional Chelator (BFC): A molecule that can be covalently attached to the targeting vector and strongly binds a metallic radionuclide. Common examples include DOTA (for ⁶⁸Ga, ¹⁷⁷Lu) and Desferrioxamine (DFO) (for ⁸⁹Zr).

  • Radionuclide: A radioactive isotope whose decay properties are suitable for either imaging (e.g., PET or SPECT) or therapy.

SPAAC chemistry facilitates the connection between the targeting vector and the BFC. In a typical workflow, one component is functionalized with an azide and the other with a strained alkyne like DACN. The subsequent "click" reaction forms a stable triazole linkage, creating the final conjugate ready for radiolabeling.

cluster_0 Component Preparation cluster_1 Bioconjugation cluster_2 Radiolabeling TV Targeting Vector (e.g., Peptide, Antibody) Conj_Step SPAAC Click Reaction TV->Conj_Step Functionalize with Alkyne Alkyne Strained Alkyne (e.g., DACN) Chelator Azide-Functionalized Chelator (e.g., DOTA-N3) Chelator->Conj_Step Conjugate Chelator-Vector Conjugate Conj_Step->Conjugate Radio_Step Radiolabeling Conjugate->Radio_Step Final_Product Final Radiopharmaceutical Radio_Step->Final_Product Add Radionuclide (e.g., ⁶⁸Ga, ⁸⁹Zr)

Caption: General workflow for radiopharmaceutical synthesis using SPAAC.

Experimental Protocols

Protocol 1: General SPAAC Bioconjugation

This protocol describes a general method for conjugating an azide-functionalized chelator to a biomolecule modified with a strained alkyne.

Materials:

  • Alkyne-modified biomolecule (e.g., peptide or antibody)

  • Azide-functionalized chelator (e.g., DOTA-azide, DFO-azide)

  • Phosphate-buffered saline (PBS), pH 7.4, metal-free

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the azide-functionalized chelator in DMSO.

  • Conjugation Reaction:

    • To the solution of the alkyne-modified biomolecule, add the azide-chelator stock solution to achieve a 3-10 fold molar excess of the azide.

    • The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. Reaction progress can be monitored by mass spectrometry if required.

  • Purification:

    • Purify the resulting conjugate from excess unreacted azide-chelator using an SEC column (e.g., PD-10) equilibrated with metal-free PBS or an appropriate buffer for the subsequent radiolabeling step.

    • Collect the fractions containing the purified conjugate. The concentration can be determined by UV-Vis spectrophotometry.

    • The final conjugate can be stored at -20°C or -80°C.

ParameterConditionNotes
Solvent Phosphate-Buffered Saline (PBS), pH 7.2-7.4Ensure buffer is free of competing metals.
Co-solvent DMSOKeep final concentration <10% (v/v).
Reactant Ratio 3-10 molar excess of azide-chelatorOptimize based on biomolecule and desired degree of labeling.
Temperature Room Temperature (20-25°C)Higher temperatures are generally not required for SPAAC.
Reaction Time 2 - 16 hoursDependent on the specific strained alkyne's reactivity.
Purification Size-Exclusion Chromatography (e.g., PD-10)Efficient removal of small molecule reagents.

Table 1: Summary of general conditions for SPAAC bioconjugation.

Protocol 2: Radiolabeling of DOTA-Conjugates with Gallium-68 (⁶⁸Ga)

This protocol details the labeling of a DOTA-containing peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

  • DOTA-conjugated peptide (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free water

  • C18 solid-phase extraction (SPE) cartridge

  • Ethanol (50% in sterile water)

  • Sterile saline

  • Heating block set to 95°C

  • Dose calibrator

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.

    • Collect the ⁶⁸GaCl₃ fraction with the highest activity (typically 1-2 mL).[5] Measure the activity using a dose calibrator.

  • Reaction Preparation:

    • In a sterile reaction vial, combine 5-20 nmol of the DOTA-conjugated peptide with 300-500 µL of sodium acetate buffer.

  • Radiolabeling Reaction:

    • Add the eluted ⁶⁸GaCl₃ solution to the reaction vial containing the peptide and buffer.

    • Ensure the final pH of the reaction mixture is between 3.5 and 4.5.

    • Incubate the vial in a heating block at 95°C for 5-15 minutes.

  • Purification:

    • Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.

    • Wash the cartridge with sterile water (5-10 mL) to remove any unchelated ⁶⁸Ga.

    • Elute the final radiolabeled peptide from the cartridge with 0.5-1 mL of 50% ethanol.

    • The final product can be diluted with sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC A Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) C Combine ⁶⁸GaCl₃ with Peptide Adjust pH to 3.5-4.5 A->C B Prepare Reaction Vial: DOTA-Peptide + NaOAc Buffer B->C D Incubate at 95°C for 5-15 min C->D E Load onto C18 Cartridge D->E F Wash with Water E->F G Elute with 50% Ethanol F->G H Quality Control (radio-TLC/HPLC) G->H

Caption: Workflow for radiolabeling DOTA-peptides with Gallium-68.

ParameterConditionReference
Radionuclide ⁶⁸GaCl₃ (from ⁶⁸Ge/⁶⁸Ga generator)
Chelator-Peptide 5-20 nmol of DOTA-conjugate
Buffer Sodium Acetate
Reaction pH 3.5 - 4.5
Temperature 95 °C
Reaction Time 5 - 15 minutes
Purification C18 SPE Cartridge
Quality Control Radio-TLC / Radio-HPLC

Table 2: Summary of conditions for ⁶⁸Ga-labeling of DOTA-peptides.

Protocol 3: Radiolabeling of DFO-Conjugates with Zirconium-89 (⁸⁹Zr)

This protocol outlines the labeling of a Desferrioxamine (DFO)-conjugated antibody with ⁸⁹Zr.

Materials:

  • ⁸⁹Zr-oxalate solution

  • DFO-conjugated antibody (0.1-1 mg)

  • HEPES buffer (0.5 M, pH 7.0-7.5), metal-free

  • Sodium carbonate (Na₂CO₃), 1 M or 2 M solution

  • PD-10 desalting column

  • Sterile, metal-free PBS, pH 7.4

  • Radio-TLC or SEC-HPLC for quality control

Procedure:

  • Neutralization of ⁸⁹Zr:

    • CAUTION: Handle ⁸⁹Zr in a properly shielded environment.

    • In a microcentrifuge tube, add the required activity of ⁸⁹Zr-oxalate.

    • Carefully add Na₂CO₃ solution dropwise to adjust the pH to 6.8-7.5. This step neutralizes the oxalic acid.

  • Reaction Preparation:

    • In a separate sterile tube, dissolve the DFO-conjugated antibody in 0.5 M HEPES buffer.

  • Radiolabeling Reaction:

    • Add the neutralized ⁸⁹Zr solution to the DFO-antibody solution.

    • Verify that the final pH of the reaction mixture is between 7.0 and 7.5.

    • Incubate the reaction at room temperature (20-25°C) or 37°C for 60 minutes with gentle agitation.

  • Purification:

    • Equilibrate a PD-10 desalting column with sterile, metal-free PBS.

    • Load the reaction mixture onto the PD-10 column.

    • Elute the column with PBS and collect the fractions. The ⁸⁹Zr-DFO-antibody will elute in the initial protein fractions, while smaller unbound ⁸⁹Zr species will be retained longer.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC (mobile phase: 50 mM DTPA, pH 5.5) or SEC-HPLC. The RCP should be >95%.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC A Neutralize ⁸⁹Zr-Oxalate with Na₂CO₃ to pH 6.8-7.5 C Combine Neutralized ⁸⁹Zr with DFO-Antibody A->C B Prepare DFO-Antibody in HEPES Buffer B->C D Incubate at RT or 37°C for 60 min C->D E Load onto PD-10 Column D->E F Elute with PBS E->F G Collect Protein Fractions F->G H Quality Control (radio-TLC/SEC-HPLC) G->H

Caption: Workflow for radiolabeling DFO-antibodies with Zirconium-89.

ParameterConditionReference
Radionuclide ⁸⁹Zr-Oxalate
Chelator-Antibody 0.1-1.0 mg of DFO-conjugate
Buffer HEPES Buffer (0.5 M)
Reaction pH 7.0 - 7.5
Temperature Room Temp (20-25°C) or 37°C
Reaction Time 60 minutes
Purification PD-10 Desalting Column
Quality Control Radio-TLC / SEC-HPLC

Table 3: Summary of conditions for ⁸⁹Zr-labeling of DFO-antibodies.

Conclusion

Molecules like DACN(Tos2,6-OH) are valuable tools in the synthesis of radiopharmaceuticals, acting as efficient linkers for modular assembly via strain-promoted click chemistry. By understanding their role as conjugation agents rather than chelators, researchers can design robust, multi-step syntheses. The combination of highly efficient SPAAC bioconjugation with well-established radiolabeling protocols for chelators such as DOTA and DFO provides a reliable and versatile platform for developing novel radiopharmaceuticals for a wide range of diagnostic and therapeutic applications.

References

Troubleshooting & Optimization

troubleshooting low yield in DACN(Tos2,6-OH) reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DACN(Tos2,6-OH) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and application of DACN(Tos2,6-OH). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Yield of DACN(Tos2,6-OH) Product

Question: I am experiencing a very low yield or no desired DACN(Tos2,6-OH) product during synthesis. What are the potential causes and how can I troubleshoot this?

Answer: A low or non-existent yield in the synthesis of DACN(Tos2,6-OH) is a common challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause. Based on a plausible multi-step synthetic route, here are the most common areas for troubleshooting:

Plausible Synthetic Pathway for DACN(Tos2,6-OH):

A likely synthetic route involves the cyclization of a linear precursor to form the diazacyclononyne ring, followed by functional group manipulations. A hypothetical, yet chemically sound, pathway is outlined below:

  • Step 1: Synthesis of a Di-Tosylated Diamine Precursor.

  • Step 2: Cyclization with a Dihalogenated Alkyne Synthon.

  • Step 3: Hydroxylation of the Cyclized Product.

G cluster_0 Hypothetical Synthesis Workflow Linear Precursor Linear Precursor Cyclization Cyclization Linear Precursor->Cyclization Dihalogenated Alkyne Synthon Hydroxylation Hydroxylation Cyclization->Hydroxylation Crude Diazacyclononyne DACN(Tos2,6-OH) DACN(Tos2,6-OH) Hydroxylation->DACN(Tos2,6-OH) Final Product

Caption: Hypothetical workflow for the synthesis of DACN(Tos2,6-OH).

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Cyclization Reaction Conditions: The cyclization to form a nine-membered ring can be challenging. Ensure high-dilution conditions to favor intramolecular over intermolecular reactions. The temperature and reaction time are critical; monitor the reaction progress by TLC or LC-MS. Base Strength: The choice and stoichiometry of the base are crucial for the deprotonation of the tosylamides. Consider stronger, non-nucleophilic bases like potassium or cesium carbonate.
Side Reactions Dimerization/Polymerization: If high-dilution is not maintained, intermolecular reactions can lead to linear oligomers or larger ring structures. Elimination Reactions: The dihalogenated alkyne synthon can undergo elimination reactions promoted by the base. Consider using a less hindered base or optimizing the addition rate of the reactants.
Reagent Quality Purity of Starting Materials: Ensure the purity of the di-tosylated diamine and the dihalogenated alkyne. Impurities can lead to side products that are difficult to separate. Solvent Quality: Use anhydrous solvents, as water can interfere with the base and the reactive intermediates.
Inefficient Hydroxylation Reagent Choice: The introduction of the hydroxyl group may require specific reagents that are compatible with the tosyl groups and the alkyne. Consider reagents for allylic hydroxylation if a double bond is present in an intermediate, or other targeted hydroxylation strategies. Steric Hindrance: The tosyl groups can sterically hinder the approach of the hydroxylating agent. A different protecting group strategy might be necessary if this step consistently fails.
Issues in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Question: My SPAAC reaction using DACN(Tos2,6-OH) is showing low efficiency. What factors could be affecting the reaction rate and yield?

Answer: DACN(Tos2,6-OH) is designed for high reactivity in SPAAC due to its strained alkyne. However, several factors can lead to poor performance.

G cluster_1 SPAAC Reaction Pathway DACN(Tos2,6-OH) DACN(Tos2,6-OH) Cycloaddition Cycloaddition DACN(Tos2,6-OH)->Cycloaddition Azide Substrate Azide Substrate Azide Substrate->Cycloaddition Triazole Product Triazole Product Cycloaddition->Triazole Product

Caption: Signaling pathway for a SPAAC reaction.

Troubleshooting SPAAC Reactions:

Factor Considerations & Optimization Strategies
Solvent The polarity and proticity of the solvent can influence the reaction rate. While polar aprotic solvents like DMSO or DMF are often used, aqueous buffered systems are also common for biological applications. Consider screening different solvent systems.
Steric Hindrance The steric bulk around the azide on your substrate can significantly impact the reaction rate. Ensure that the azide is accessible for the cycloaddition.
Concentration While SPAAC is generally efficient even at low concentrations, extremely dilute conditions can slow down the reaction. If possible, increase the concentration of the reactants.
Stability of DACN(Tos2,6-OH) Although reported to be thermally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) could potentially lead to degradation.
Challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question: I am observing low yields and side products in my CuAAC reaction with DACN(Tos2,6-OH). How can I optimize this?

Answer: While DACN(Tos2,6-OH) can participate in CuAAC, the presence of multiple functional groups can lead to complications.

G cluster_2 CuAAC Catalytic Cycle Cu(I) Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide + Alkyne Alkyne Alkyne Alkyne->Copper Acetylide Azide Azide Cycloaddition Cycloaddition Azide->Cycloaddition Copper Acetylide->Cycloaddition + Azide Triazole Product Triazole Product Cycloaddition->Triazole Product Releases Cu(I) Triazole Product->Cu(I)

Caption: Simplified CuAAC catalytic cycle.

Troubleshooting CuAAC Reactions:

Problem Potential Cause & Solution
Low Catalyst Activity Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate. Ligand Choice: Use a stabilizing ligand for the Cu(I) catalyst, such as TBTA or THPTA, to prevent oxidation and improve catalytic turnover.
Copper Sequestration The tosylamide nitrogens or the hydroxyl group in DACN(Tos2,6-OH) could potentially chelate the copper catalyst, reducing its availability for the alkyne. Using an excess of the copper catalyst and ligand may be necessary.
Insoluble Precipitates Formation of copper acetylides can sometimes lead to insoluble precipitates, especially with terminal alkynes. Ensure proper solvation and consider the order of addition of reagents.

Experimental Protocols

General Protocol for a Test SPAAC Reaction
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DACN(Tos2,6-OH) in DMSO.

    • Prepare a 10 mM stock solution of a test azide (e.g., benzyl azide) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add 10 µL of the DACN(Tos2,6-OH) stock solution.

    • Add 10 µL of the test azide stock solution.

    • Add 80 µL of the reaction buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Analysis:

    • Monitor the reaction progress by LC-MS or HPLC to observe the formation of the triazole product.

General Protocol for a Test CuAAC Reaction
  • Reagent Preparation:

    • Prepare stock solutions of DACN(Tos2,6-OH) (10 mM in DMSO), a test azide (10 mM in DMSO), CuSO₄ (50 mM in water), sodium ascorbate (1 M in water, freshly prepared), and THPTA ligand (100 mM in water).

  • Reaction Setup (Final Volume: 100 µL):

    • To a microcentrifuge tube, add 10 µL of the DACN(Tos2,6-OH) stock.

    • Add 10 µL of the test azide stock.

    • Add 65 µL of PBS buffer (pH 7.4).

    • Add 5 µL of the THPTA ligand stock.

    • Add 5 µL of the CuSO₄ stock.

    • Vortex briefly.

    • Initiate the reaction by adding 5 µL of the sodium ascorbate stock.

  • Incubation:

    • Incubate at room temperature for 1 hour.

  • Analysis:

    • Analyze the reaction mixture by LC-MS or HPLC.

Technical Support Center: Minimizing Side Reactions of DACN(Tos2,6-OH) with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions between DACN(Tos2,6-OH) and thiol-containing molecules, such as proteins with cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed when using DACN(Tos2,6-OH) in the presence of free thiols?

A1: The primary side reaction is a thiol-yne addition, where the thiol group (-SH) of a molecule, such as a cysteine residue in a protein, reacts with the strained alkyne of DACN(Tos2,6-OH).[1][2][3] This reaction is azide-independent and competes with the desired strain-promoted azide-alkyne cycloaddition (SPAAC), potentially leading to non-specific labeling and reduced yield of the target conjugate.[1][2]

Q2: How can I confirm if the thiol-yne side reaction is occurring in my experiment?

A2: The most definitive method to confirm the thiol-yne adduct is through mass spectrometry (LC-MS). You will observe a mass increase corresponding to your thiol-containing molecule plus the mass of the DACN(Tos2,6-OH) reagent. For proteins with multiple free cysteines, you may observe multiple additions.

Q3: What are the main strategies to prevent or minimize this side reaction?

A3: The most effective strategy is to block the free thiol groups before introducing the DACN(Tos2,6-OH) reagent. This can be achieved by pre-treating your sample with a thiol-reactive alkylating agent. Iodoacetamide (IAM) is a commonly used reagent for this purpose as it irreversibly caps free thiols and is compatible with the subsequent SPAAC reaction.

Q4: Are there any alternative methods to reduce the thiol-yne side reaction?

A4: In some instances, adding a low concentration of a small-molecule thiol, like β-mercaptoethanol (βME), can act as a scavenger for the strained alkyne, thereby reducing the undesired reaction with cysteines on a protein of interest. However, this approach consumes the DACN(Tos2,6-OH) reagent and may not be suitable for all experimental setups.

Q5: How does pH affect the thiol-yne side reaction?

A5: The reactivity of thiols is pH-dependent. The thiolate anion (R-S⁻) is the more nucleophilic species and its concentration increases with higher pH. Therefore, performing the reaction at a lower pH can help to decrease the rate of the thiol-yne side reaction, although this may also affect the efficiency of the desired SPAAC reaction. The optimal pH should be determined empirically for your specific system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating the thiol-yne side reaction when using DACN(Tos2,6-OH).

Symptoms of Thiol-yne Side Reaction:
  • Low Yield of Desired Conjugate: The desired azide-alkyne cycloaddition product is formed in lower amounts than expected.

  • Non-specific Labeling: Mass spectrometry or other analytical techniques reveal the presence of DACN(Tos2,6-OH) adducts on molecules that do not contain an azide group.

  • Multiple Adducts: Observation of multiple additions of DACN(Tos2,6-OH) to a single protein or molecule, particularly if it contains multiple free cysteines.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Verification start Start: Low yield or non-specific labeling observed check_thiol Does your molecule of interest contain free thiols (e.g., cysteines)? start->check_thiol no_thiol Side reaction unlikely to be thiol-yne. Investigate other possibilities. check_thiol->no_thiol No yes_thiol Thiol-yne side reaction is likely. check_thiol->yes_thiol Yes implement_blocking Implement thiol-blocking step (e.g., with Iodoacetamide - IAM) yes_thiol->implement_blocking protocol Follow detailed protocol for IAM pre-treatment implement_blocking->protocol run_reaction Perform SPAAC reaction with DACN(Tos2,6-OH) protocol->run_reaction analyze Analyze results (e.g., LC-MS) run_reaction->analyze check_improvement Is non-specific labeling reduced and yield improved? analyze->check_improvement success Problem Solved check_improvement->success Yes optimize Optimize blocking conditions (IAM concentration, incubation time) check_improvement->optimize No optimize->implement_blocking

Caption: Troubleshooting workflow for thiol-yne side reactions.

Experimental Protocols

Protocol for Minimizing Thiol-yne Side Reactions using Iodoacetamide (IAM) Pre-treatment

This protocol describes the steps to block free thiol groups on a protein sample before performing the SPAAC reaction with DACN(Tos2,6-OH).

Materials:

  • Protein sample containing free cysteine(s) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Iodoacetamide (IAM) stock solution (e.g., 100 mM in a suitable solvent like DMF or water, freshly prepared)

  • DACN(Tos2,6-OH) reagent

  • Azide-containing molecule for conjugation

  • Desalting column (e.g., PD-10)

Procedure:

  • Reduction of Disulfides (Optional): If your protein contains disulfide bonds that need to be reduced to free thiols for other purposes, or if you suspect oxidation, treat the protein with a reducing agent like TCEP. Note: DTT is not recommended as it contains free thiols that will react with IAM.

  • Removal of Reducing Agent: If a reducing agent was used, it must be completely removed before proceeding. Use a desalting column to exchange the buffer of the protein sample.

  • Thiol Blocking with IAM:

    • To the protein solution, add the freshly prepared IAM stock solution to a final concentration of 5-10 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Removal of Excess IAM: Remove unreacted IAM using a desalting column, exchanging the buffer to one suitable for the subsequent SPAAC reaction.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Add the azide-containing molecule to the IAM-treated protein solution.

    • Add the DACN(Tos2,6-OH) reagent. The required concentration will depend on the specific kinetics and reactants.

    • Incubate the reaction mixture under the desired conditions (e.g., room temperature for 1-2 hours).

  • Analysis: Analyze the reaction products using appropriate techniques such as SDS-PAGE, and LC-MS to confirm successful conjugation and the absence of non-specific labeling.

Data Presentation

Table 1: Reagents and Conditions for Thiol Blocking

ParameterRecommended ConditionNotes
Blocking Reagent Iodoacetamide (IAM)Irreversibly alkylates free thiols.
IAM Concentration 1-10 mMOptimal concentration should be determined empirically.
Incubation Time 30 minutes
Temperature Room Temperature
pH 7.2 - 8.0Reaction is more efficient at slightly alkaline pH.

Visualizations

ReactionPathways cluster_reactants Reactants DACN DACN(Tos2,6-OH) (Strained Alkyne) SPAAC_Product Desired Product (Triazole Linkage) DACN->SPAAC_Product SPAAC (Desired Reaction) Side_Product Side Product (Thiol-yne Adduct) DACN->Side_Product Thiol-yne Addition (Side Reaction) Azide Azide-Molecule Thiol Thiol-Molecule (e.g., Cysteine)

Caption: Competing reaction pathways for DACN(Tos2,6-OH).

References

Technical Support Center: Purification of DACN(Tos2,6-OH) Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the purification of proteins and peptides specifically labeled with DACN(Tos2,6-OH) is limited. The following guidance is based on established principles for the purification of biomolecules after strain-promoted azide-alkyne cycloaddition (SPAAC) reactions and may require optimization for your specific protein or peptide of interest.

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and what are its basic properties?

DACN(Tos2,6-OH) is a click chemistry reagent used for labeling biomolecules through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] It possesses a bent alkyne moiety that enhances its reactivity.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₄N₂O₅S₂[2]
Molecular Weight 448.6 g/mol [2]
Purity Min. 95%[2]

Q2: Which chromatographic techniques are recommended for purifying DACN(Tos2,6-OH) labeled proteins and peptides?

For the purification of labeled proteins and peptides, Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most commonly employed techniques. The choice between them depends on the properties of the biomolecule and the specific purification goal.

FeatureSize-Exclusion Chromatography (SEC)Reverse-Phase HPLC (RP-HPLC)
Separation Principle Size and shape of the molecule.Hydrophobicity.
Primary Application Removal of small molecules (e.g., excess labeling reagent), buffer exchange, and separation of aggregates.High-resolution separation of labeled from unlabeled peptides and proteins, removal of hydrophobic impurities.
Resolution Generally lower resolution for molecules of similar size.High resolution, capable of separating molecules with minor differences in structure.
Conditions Mild, non-denaturing conditions.Often requires organic solvents and acids (e.g., acetonitrile, TFA), which can be denaturing.

Q3: How can I remove unreacted DACN(Tos2,6-OH) after the labeling reaction?

Size-Exclusion Chromatography (SEC), also known as gel filtration, is an effective method for removing small molecules like unreacted DACN(Tos2,6-OH) from a protein solution. Dialysis or buffer exchange using centrifugal devices with an appropriate molecular weight cut-off (MWCO) can also be utilized for this purpose. For peptides, RP-HPLC is very effective at separating the labeled peptide from the unreacted labeling reagent.

Q4: How can I separate the DACN(Tos2,6-OH) labeled protein/peptide from the unlabeled species?

Reverse-Phase HPLC (RP-HPLC) is the recommended method for separating labeled from unlabeled proteins and peptides. The addition of the DACN(Tos2,6-OH) label will increase the hydrophobicity of the biomolecule, leading to a longer retention time on an RP-HPLC column compared to the unlabeled version.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of DACN(Tos2,6-OH) labeled proteins and peptides.

Problem 1: Low recovery of the labeled protein/peptide.
  • Possible Cause A: Precipitation of the labeled protein.

    • Solution: The DACN(Tos2,6-OH) label is hydrophobic, which can decrease the solubility of the labeled protein. Ensure your buffers contain appropriate solubilizing agents. For RP-HPLC, a shallower gradient of the organic solvent may be necessary.

  • Possible Cause B: Non-specific binding to chromatography resin.

    • Solution: If using ion-exchange or affinity chromatography prior to SEC or RP-HPLC, the label might interact with the resin. Re-evaluate the choice of chromatography method. SEC is generally inert, making it a good initial clean-up step. For RP-HPLC, ensure the mobile phase additives (like TFA) are appropriate for your peptide/protein.

  • Possible Cause C: Aggregation of the labeled protein.

    • Solution: Aggregates can be identified and separated using SEC. To prevent aggregation, consider optimizing buffer conditions (pH, ionic strength, additives).

Problem 2: Incomplete separation of labeled and unlabeled biomolecules.
  • Possible Cause A: Suboptimal RP-HPLC gradient.

    • Solution: Optimize the gradient for your RP-HPLC separation. A shallower gradient will provide better resolution between the labeled and unlabeled species.

  • Possible Cause B: Inappropriate column chemistry.

    • Solution: For peptides, C18 columns are standard. For larger proteins, C4 or C8 columns with wider pores (≥300 Å) are often more effective.

  • Possible Cause C: Low labeling efficiency.

    • Solution: If the labeling reaction is inefficient, the small amount of labeled product may be difficult to resolve from the large excess of unlabeled starting material. Re-optimize the labeling reaction conditions (concentration of reagents, reaction time, temperature).

Problem 3: Presence of unexpected peaks in the chromatogram.
  • Possible Cause A: Side reactions of the DACN(Tos2,6-OH) reagent.

    • Solution: While SPAAC is highly specific, side reactions can sometimes occur. Ensure that your protein/peptide sample is pure before labeling. The use of a control reaction (without the azide-modified biomolecule) can help identify peaks corresponding to byproducts of the labeling reagent.

  • Possible Cause B: Sample degradation.

    • Solution: Peptides and proteins can degrade during purification. Work at low temperatures, use protease inhibitors if necessary, and avoid harsh pH conditions unless required for chromatography.

Troubleshooting Logic Flow

troubleshooting_flow start Start: Purification Issue low_recovery Low Recovery? start->low_recovery incomplete_separation Incomplete Separation? low_recovery->incomplete_separation No precipitation Check for Precipitation Adjust Buffers low_recovery->precipitation Yes unexpected_peaks Unexpected Peaks? incomplete_separation->unexpected_peaks No optimize_gradient Optimize RP-HPLC Gradient (Shallow) incomplete_separation->optimize_gradient Yes side_reactions Run Control Reaction (No Azide) unexpected_peaks->side_reactions Yes nonspecific_binding Evaluate Resin Interaction Consider SEC precipitation->nonspecific_binding aggregation Use SEC to Separate Optimize Buffers nonspecific_binding->aggregation column_choice Select Appropriate Column (C4/C8/C18) optimize_gradient->column_choice labeling_efficiency Improve Labeling Reaction column_choice->labeling_efficiency degradation Work at Low Temp Use Protease Inhibitors side_reactions->degradation

Caption: Troubleshooting workflow for purification issues.

Experimental Protocols

Protocol 1: General Workflow for Purification of a DACN(Tos2,6-OH) Labeled Protein

This protocol assumes the labeling reaction has been performed according to the manufacturer's instructions.

  • Removal of Excess Labeling Reagent (SEC):

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer for your protein (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted DACN(Tos2,6-OH) will be retained and elute later.

    • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Pool the protein-containing fractions.

  • Separation of Labeled and Unlabeled Protein (RP-HPLC - Optional, for higher purity):

    • Equilibrate a reverse-phase column (e.g., a C4 or C8 column with a pore size of ≥300 Å) with a mobile phase of ~95% Solvent A (e.g., 0.1% TFA in water) and 5% Solvent B (e.g., 0.1% TFA in acetonitrile).

    • Inject the protein sample from the SEC step.

    • Elute with a shallow gradient of increasing Solvent B. The optimal gradient will need to be determined empirically but could be, for example, a 1% per minute increase in Solvent B.

    • Monitor the elution profile at 220 nm and 280 nm. The labeled protein is expected to elute after the unlabeled protein due to its increased hydrophobicity.

    • Collect fractions corresponding to the desired peak.

    • Confirm the identity of the fractions using a suitable analytical technique (e.g., mass spectrometry).

    • Lyophilize the pure, labeled protein fractions.

Protocol 2: General Workflow for Purification of a DACN(Tos2,6-OH) Labeled Peptide
  • Direct Purification by RP-HPLC:

    • Acidify the crude labeling reaction mixture with an appropriate acid (e.g., TFA to a final concentration of 0.1%).

    • Centrifuge the mixture to pellet any precipitated material.

    • Equilibrate a C18 reverse-phase column with a mobile phase of ~95% Solvent A (e.g., 0.1% TFA in water) and 5% Solvent B (e.g., 0.1% TFA in acetonitrile).

    • Inject the supernatant.

    • Elute the peptide with a gradient of increasing Solvent B. The gradient will depend on the hydrophobicity of the peptide and will require optimization. A common starting point is a linear gradient from 5% to 65% Solvent B over 30-60 minutes.

    • Monitor the elution at 220 nm. The labeled peptide will have a longer retention time than the unlabeled peptide.

    • Collect fractions across the elution profile.

    • Analyze the fractions by an appropriate method (e.g., MALDI-TOF or ESI-MS) to identify those containing the pure, labeled peptide.

    • Pool the desired fractions and lyophilize.

General Purification Workflow

experimental_workflow start Azide-modified Protein/Peptide labeling SPAAC Reaction with DACN(Tos2,6-OH) start->labeling reaction_mixture Crude Reaction Mixture labeling->reaction_mixture sec Size-Exclusion Chromatography (Protein) reaction_mixture->sec Protein peptide_rphplc Reverse-Phase HPLC (C18) (Peptide) reaction_mixture->peptide_rphplc Peptide remove_excess Removal of excess DACN(Tos2,6-OH) sec->remove_excess protein_rphplc RP-HPLC (C4/C8) (Optional, for high purity) remove_excess->protein_rphplc pure_protein Pure Labeled Protein protein_rphplc->pure_protein pure_peptide Pure Labeled Peptide peptide_rphplc->pure_peptide

Caption: General experimental workflow for purification.

References

stability of DACN(Tos2,6-OH) at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the stability of DACN(Tos2,6-OH) at various pH and temperature conditions is limited. This technical support center provides general guidance based on the properties of similar chemical compounds and standard laboratory protocols. For critical applications, it is strongly recommended to perform in-house stability studies or contact the manufacturer for specific data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for DACN(Tos2,6-OH)?

A1: Based on supplier information, DACN(Tos2,6-OH) should be stored at -20°C.[1] Proper storage is crucial to maintain the reagent's integrity and reactivity. It is advisable to store it under an inert atmosphere if it is sensitive to air and moisture.[2]

Q2: What is the general thermal and chemical stability of DACN(Tos2,6-OH)?

A2: While specific data is unavailable, DACN compounds are reported to have superior thermal and chemical stabilities compared to cyclooctynes, another class of reagents used in click chemistry.[1] However, the term "superior" is qualitative, and the actual stability will depend on the specific experimental conditions.

Q3: How does pH affect the stability of reagents like DACN(Tos2,6-OH)?

A3: The stability of chemical compounds can be significantly influenced by pH.[3][4] For many organic molecules, extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways. The susceptibility of DACN(Tos2,6-OH) to pH-dependent degradation has not been publicly documented.

Q4: Can DACN(Tos2,6-OH) be used in aqueous buffers?

A4: Click chemistry reactions are often performed in aqueous solutions or co-solvents. While azides and alkynes are generally stable in water, the stability of the entire DACN(Tos2,6-OH) molecule in different aqueous buffers at various pH levels should be verified for long-term experiments.

Q5: Are there any known incompatibilities for DACN(Tos2,6-OH)?

A5: Specific incompatibility data for DACN(Tos2,6-OH) is not available. However, for click chemistry reagents in general, it is important to consider potential side reactions. For instance, some strained alkynes may react with thiols. If your experimental system contains reactive functional groups, it is advisable to run control experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield in click reaction Degradation of DACN(Tos2,6-OH) due to improper storage or handling.Ensure the reagent is stored at -20°C and handled according to the manufacturer's instructions. Perform a quality control check of the reagent if possible.
Instability of DACN(Tos2,6-OH) under the reaction conditions (pH, temperature).Perform a pilot stability test of DACN(Tos2,6-OH) under your specific reaction conditions. Consider adjusting the pH or temperature if degradation is suspected.
Incompatibility with other components in the reaction mixture.Run control experiments to identify any potential cross-reactivity of DACN(Tos2,6-OH) with other reagents in your system.
Inconsistent reaction results Partial degradation of the DACN(Tos2,6-OH) stock solution over time.Aliquot the DACN(Tos2,6-OH) stock solution upon receipt to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Fluctuation in experimental conditions (pH, temperature).Carefully control and monitor the pH and temperature of your reaction. Use calibrated equipment.
Appearance of unexpected byproducts Side reactions of DACN(Tos2,6-OH) or its degradation products.Analyze the byproducts to understand the degradation pathway. This may provide insights into the stability limitations of the compound. Consider using scavengers or adjusting reaction conditions to minimize side reactions.

Experimental Protocols

Generic Protocol for Assessing the Stability of DACN(Tos2,6-OH)

This protocol describes a general method for determining the stability of DACN(Tos2,6-OH) at different pH and temperature conditions through forced degradation studies.

1. Materials:

  • DACN(Tos2,6-OH)

  • Buffers of different pH values (e.g., acetate buffer for pH 4-6, phosphate-buffered saline (PBS) for pH 7-8, glycine buffer for pH 8-11)

  • Organic solvent for stock solution (e.g., DMSO)

  • High-purity water

  • Temperature-controlled incubator or water bath

  • HPLC-MS system for analysis

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DACN(Tos2,6-OH) in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Sample Preparation:

    • For each pH and temperature condition to be tested, dilute the stock solution with the respective buffer to a final working concentration (e.g., 100 µM).

    • Prepare a control sample (T=0) for each condition by immediately quenching the reaction (e.g., by adding an excess of cold organic solvent like acetonitrile or methanol) and storing it at a low temperature (e.g., -80°C) until analysis.

  • Incubation:

    • Incubate the samples at the desired temperatures (e.g., room temperature (25°C), 37°C, 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching and Storage:

    • Immediately quench the reaction for each aliquot as described for the T=0 sample.

    • Store the quenched samples at -80°C until all time points have been collected.

  • Analysis:

    • Analyze all samples (including T=0) by HPLC-MS to determine the concentration of the remaining DACN(Tos2,6-OH).

    • The degradation of the compound is quantified by comparing the peak area of DACN(Tos2,6-OH) at each time point to the peak area at T=0.

3. Data Analysis:

  • Calculate the percentage of DACN(Tos2,6-OH) remaining at each time point for each condition.

  • Plot the percentage of remaining compound versus time for each condition to visualize the degradation kinetics.

  • Determine the half-life (t½) of the compound under each condition.

Data Presentation

The following table templates can be used to summarize the stability data for DACN(Tos2,6-OH).

Table 1: Stability of DACN(Tos2,6-OH) at Different pH Values at a Constant Temperature (e.g., 37°C)

pHTime (hours)% Remaining DACN(Tos2,6-OH)Half-life (t½) (hours)
4.00100
1
4
8
24
7.40100
1
4
8
24
9.00100
1
4
8
24

Table 2: Stability of DACN(Tos2,6-OH) at Different Temperatures at a Constant pH (e.g., pH 7.4)

Temperature (°C)Time (hours)% Remaining DACN(Tos2,6-OH)Half-life (t½) (hours)
250100
1
4
8
24
370100
1
4
8
24
500100
1
4
8
24

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (DACN(Tos2,6-OH) in DMSO) working Prepare Working Solutions in Buffers (various pH) stock->working incubate Incubate at Different Temperatures working->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC-MS quench->hplc data Calculate % Remaining and Half-life hplc->data

Caption: Experimental workflow for assessing the stability of DACN(Tos2,6-OH).

Stability_Factors cluster_main cluster_factors Influencing Factors stability Stability of DACN(Tos2,6-OH) pH pH of Solution pH->stability temp Temperature temp->stability time Incubation Time time->stability buffer Buffer Components buffer->stability light Light Exposure light->stability oxygen Presence of Oxygen oxygen->stability

Caption: Key factors influencing the stability of DACN(Tos2,6-OH).

References

preventing aggregation during DACN(Tos2,6-OH) bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers prevent and resolve protein aggregation during bioconjugation with DACN(Tos2,6-OH).

Frequently Asked Questions (FAQs)

Q1: What is DACN(Tos2,6-OH) and how is it used in bioconjugation?

DACN(Tos2,6-OH) is a click chemistry reagent featuring a distinctively bent alkyne moiety.[1] This strained structure enhances its reactivity in cycloaddition reactions compared to linear alkynes. It is primarily used for:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a bioorthogonal reaction that allows for the efficient conjugation of DACN-modified molecules with azide-tagged proteins or other biomolecules without the need for a copper catalyst.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): DACN(Tos2,6-OH) can also participate in copper-catalyzed reactions with azide-containing molecules.[1]

Due to its high reactivity and stability, it is a valuable tool for creating antibody-drug conjugates (ADCs) and other labeled biomolecules.[1]

Q2: Why does my protein aggregate during the DACN(Tos2,6-OH) conjugation reaction?

Protein aggregation during bioconjugation is a common challenge and can be caused by several factors:[2][3]

  • Physicochemical Stress: The conjugation process itself can introduce stress. This includes changes in buffer composition, pH, temperature, and the introduction of a chemical reagent.

  • Increased Hydrophobicity: Covalent modification of the protein surface with DACN(Tos2,6-OH), which may have hydrophobic characteristics, can expose hydrophobic patches on the protein. These patches can interact between protein molecules, leading to aggregation.

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that precede aggregation increases significantly.

  • Incorrect Buffer Conditions: If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be near zero, reducing electrostatic repulsion and making it less soluble and more prone to aggregation.

  • Over-labeling: Attaching too many DACN(Tos2,6-OH) molecules can drastically alter the protein's surface properties, leading to instability and precipitation.

Q3: What are excipients, and how can they prevent aggregation?

Excipients are additives included in the formulation to improve the stability of the biomolecule. They work through several mechanisms to prevent aggregation:

  • Preferential Exclusion: Some excipients, like sugars (trehalose, sucrose) and certain amino acids, are preferentially excluded from the protein's surface. This strengthens the hydration shell around the protein, making the native, folded state more thermodynamically favorable.

  • Preferential Binding: Other stabilizers bind to partially unfolded states of the protein, preventing them from aggregating and allowing them to refold correctly.

  • Shielding Hydrophobic Regions: Surfactants (e.g., Polysorbate 20/80) and some amino acids (e.g., arginine) can bind to exposed hydrophobic patches on the protein surface, preventing protein-protein interactions.

  • Competitive Adsorption: Surfactants can compete with proteins for adsorption to interfaces (like the air-water interface in a vial), which can otherwise induce unfolding and aggregation.

Q4: How do I choose the right excipients for my specific protein?

The optimal excipients are protein-specific and often need to be determined empirically. However, some general guidelines apply:

  • For general stability: Sugars like sucrose or trehalose and polyols like glycerol are excellent starting points.

  • To suppress hydrophobic aggregation: Arginine is widely used to shield hydrophobic patches.

  • To prevent surface-induced aggregation: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 are highly effective.

  • Screening: A thermal shift assay or dynamic light scattering (DLS) can be used to screen a panel of different excipients and concentrations to find the optimal conditions for your protein.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Visible Precipitation During Reaction High Protein Concentration: Increased intermolecular interactions.Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).
Inappropriate Buffer pH: pH is near the protein's isoelectric point (pI), reducing solubility.Adjust the buffer pH to be at least 1 unit away from the protein's pI. For most reactions, a pH of 7.2-8.0 is a good starting point.
Localized High Reagent Concentration: Adding the DACN(Tos2,6-OH) stock solution too quickly.Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing.
Over-modification: High molar excess of the reagent is altering protein properties.Reduce the molar excess of DACN(Tos2,6-OH). Perform a titration to find the optimal reagent-to-protein ratio.
Low Yield of Purified Conjugate Aggregation and Loss During Purification: Aggregates are being removed by size-exclusion chromatography or other purification steps.Add stabilizing excipients to the reaction and purification buffers (see table below). Conduct the reaction and purification steps at a lower temperature (e.g., 4°C).
Inaccessible Reactive Sites: The target site on the protein is sterically hindered.Consider using a longer, more hydrophilic linker if designing a custom DACN reagent. Alternatively, genetic modification of the protein may be necessary to improve site accessibility.
Conjugate is Soluble Post-Reaction but Aggregates During Storage Suboptimal Storage Buffer: The buffer lacks necessary stabilizers for long-term stability.Dialyze the final conjugate into a storage buffer containing cryoprotectants (e.g., 10-20% glycerol) and other stabilizers (e.g., 50 mM arginine, 0.02% Tween-20).
Freeze-Thaw Stress: Repeated freeze-thaw cycles are causing the protein to denature and aggregate.Aliquot the final conjugate into single-use volumes before freezing at -80°C to avoid multiple freeze-thaw cycles.
Loss of Biological Activity Aggregation of Active Site: Aggregation may be blocking the functional regions of the protein.Add a ligand or substrate to the protein solution before and during conjugation. This can stabilize the native conformation and protect the active site.
Modification of Critical Residues: The conjugation may be occurring at a site essential for activity.If not using site-specific conjugation methods, this is a risk. Confirm the site of conjugation via mass spectrometry. If the site is critical, a different conjugation strategy may be needed.

Quantitative Data Summary

Table 1: Commonly Used Anti-Aggregation Excipients

ExcipientTypical ConcentrationPrimary Mechanism of Action
Arginine 50 - 250 mMSuppresses aggregation by shielding hydrophobic patches.
Glycerol 5 - 20% (v/v)Increases solvent viscosity and acts as a cryoprotectant.
Sucrose / Trehalose 100 - 300 mMStabilizes the native protein structure via preferential exclusion.
Polysorbate 20 (Tween-20) 0.01 - 0.1% (v/v)Non-ionic surfactant that prevents surface adsorption and shields hydrophobic areas.
Polysorbate 80 0.01 - 0.1% (v/v)Similar to Polysorbate 20, commonly used in monoclonal antibody formulations.

Table 2: Key Reaction Parameter Guidelines

ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLMinimizes intermolecular interactions that can lead to aggregation.
Reaction pH 7.2 - 8.0Balances reaction efficiency with protein stability. Must be adjusted based on the protein's pI.
Temperature 4°C - 25°CLower temperatures (4°C) slow aggregation but also slow the conjugation reaction, requiring longer incubation.
Molar Excess of DACN 3x - 10xShould be empirically determined. Start low to avoid over-labeling.

Experimental Protocols

Protocol 1: DACN(Tos2,6-OH) Bioconjugation with an Azide-Tagged Antibody

This protocol describes a general procedure for a SPAAC reaction, incorporating steps to minimize aggregation.

  • Protein Preparation:

    • Dialyze the azide-tagged antibody into a reaction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.4. Ensure the buffer is free of any primary amines or other interfering substances.

    • Adjust the antibody concentration to 2 mg/mL using the reaction buffer.

    • Anti-aggregation step: Add a pre-determined stabilizing excipient to the antibody solution. For example, add L-arginine to a final concentration of 100 mM. Allow it to equilibrate for 15 minutes at 4°C.

  • Reagent Preparation:

    • Immediately before use, dissolve DACN(Tos2,6-OH) in an anhydrous, water-miscible solvent like DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Calculate the volume of the DACN(Tos2,6-OH) stock solution needed for a 5-fold molar excess relative to the antibody.

    • Anti-aggregation step: Add the calculated volume of DACN(Tos2,6-OH) to the antibody solution dropwise while gently stirring on a rotator or with a magnetic stir bar at low RPM. Avoid vigorous vortexing.

    • Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature (25°C) for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove unreacted DACN(Tos2,6-OH) and any aggregates using Size-Exclusion Chromatography (SEC).

    • Anti-aggregation step: Pre-equilibrate the SEC column with a storage buffer (e.g., PBS, pH 7.4, containing 5% glycerol and 50 mM arginine).

    • Collect fractions corresponding to the monomeric antibody-drug conjugate.

  • Analysis and Storage:

    • Confirm the Degree of Labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • Assess aggregation using Dynamic Light Scattering (DLS) (see Protocol 2).

    • Store the purified conjugate in single-use aliquots at -80°C.

Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Filter the purified conjugate through a low-protein-binding 0.1 µm or 0.22 µm syringe filter to remove dust and large particulates.

    • Adjust the sample concentration to approximately 1 mg/mL using the final storage buffer.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement temperature to 25°C.

  • Data Acquisition:

    • Pipette the sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 5 minutes.

    • Perform 3-5 replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution data. A monomodal peak corresponding to the expected hydrodynamic radius of the monomeric conjugate indicates a non-aggregated sample.

    • The presence of peaks at larger hydrodynamic radii (>100 nm) or a high Polydispersity Index (PDI > 0.2) suggests the presence of soluble aggregates.

Visualizations

Experimental and Troubleshooting Workflows

experimental_workflow cluster_prep 1. Preparation cluster_reac 2. Reaction cluster_pur 3. Purification & Analysis p_prep Protein Buffer Exchange (pH 7.4) add_ex Add Stabilizing Excipients (e.g., Arginine) p_prep->add_ex reaction Slowly Add DACN to Protein (4°C) add_ex->reaction reagent_prep Prepare DACN Stock (DMSO) reagent_prep->reaction sec SEC Purification (Stabilized Buffer) reaction->sec ccp1 Monitor for Precipitation reaction->ccp1 dls DLS Analysis (% Aggregation) sec->dls ms MS Analysis (DOL) sec->ms ccp2 Check for Aggregates sec->ccp2

Caption: Workflow for DACN bioconjugation with critical points for aggregation control.

troubleshooting_logic start Aggregation Observed? cause What is the nature of aggregation? start->cause Yes end Proceed with Downstream Analysis start->end No visible Visible Precipitate cause->visible soluble Soluble Aggregates (Detected by DLS/SEC) cause->soluble sol_precip Reduce Protein Conc. Adjust Buffer pH Slow Reagent Addition visible->sol_precip sol_soluble Add Excipients (Arginine, Tween) Lower Reaction Temperature Reduce Molar Excess of DACN soluble->sol_soluble

Caption: Decision tree for troubleshooting aggregation issues.

additive_mechanism cluster_unstable cluster_stabilizers unfolded Partially Unfolded Protein hydrophobic Exposed Hydrophobic Patch unfolded->hydrophobic aggregate Aggregation hydrophobic->aggregate Protein-Protein Interaction arginine Arginine arginine->hydrophobic Shields surfactant Surfactant (e.g., Tween-20) surfactant->hydrophobic Shields

Caption: Mechanism of how excipients can prevent hydrophobic aggregation.

References

Technical Support Center: Purification of DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted DACN(Tos2,6-OH) from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction involving DACN(Tos2,6-OH)?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual reagents used in the synthesis. Given that DACN(Tos2,6-OH) is a di-tosylated diamine, common impurities might include mono-tosylated intermediates or related tosyl-containing compounds.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process. A suitable solvent system will depend on the polarity of your product and the unreacted DACN(Tos2,6-OH). For similar di-tosylated diamines, a mobile phase of diethyl ether in dichloromethane has been used successfully. It is recommended to start with a solvent system of low polarity and gradually increase it to achieve good separation.

Q3: What are the most common methods for removing unreacted DACN(Tos2,6-OH)?

The most common methods for purifying organic compounds like DACN(Tos2,6-OH) are column chromatography and recrystallization. The choice between these methods will depend on the physical state of your product (solid or oil) and the solubility differences between your product and the unreacted DACN(Tos2,6-OH).

Q4: Are there any specific safety precautions I should take when working with DACN(Tos2,6-OH)?

As with any chemical reagent, it is important to handle DACN(Tos2,6-OH) in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Poor separation on TLC plate Incorrect solvent system polarity.Systematically vary the solvent ratio of your mobile phase. For polar compounds, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. Adding a small amount of a polar modifier like methanol may be necessary for highly polar compounds.
Co-elution of product and impurity.Try a different solvent system with different selectivities (e.g., substitute ethyl acetate with dichloromethane or acetone). Consider using a different stationary phase for TLC (e.g., alumina instead of silica gel).
Product and unreacted DACN(Tos2,6-OH) have similar Rf values The polarity of the two compounds is very similar.High-performance liquid chromatography (HPLC) may be required for separation. Consider derivatizing either the product or the impurity to alter its polarity before chromatography.
Low recovery after column chromatography Product is highly retained on the column.Increase the polarity of the eluent. If the product is still retained, consider using a more polar stationary phase or reverse-phase chromatography.
Product is too soluble in the eluent.Decrease the polarity of the eluent to improve retention on the column.
Difficulty in inducing crystallization The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Oiling out instead of crystallization.This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a different solvent system altogether. Redissolve the oil in a minimal amount of hot solvent and cool slowly.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of a reaction mixture containing unreacted DACN(Tos2,6-OH) and is based on methods used for similar di-tosylated diamines. Optimization of the solvent system will be necessary.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, diethyl ether)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Develop a TLC method:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

    • Spot the mixture on a TLC plate.

    • Develop the plate in various solvent systems to find one that gives good separation between your product and the unreacted DACN(Tos2,6-OH) (aim for a difference in Rf values of at least 0.2). A good starting point for di-tosylated amines is a mixture of diethyl ether and dichloromethane.

  • Pack the column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica.

  • Load the sample:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent that will be evaporated.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent to dryness.

    • Carefully add the sample to the top of the packed column.

  • Elute the column:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Analyze the fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable if your product is a solid and has different solubility properties from unreacted DACN(Tos2,6-OH).

Materials:

  • Crude reaction mixture

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a suitable solvent:

    • The ideal solvent should dissolve the crude product at high temperatures but not at low temperatures. The impurity, unreacted DACN(Tos2,6-OH), should either be very soluble or insoluble in the chosen solvent at all temperatures.

    • Test small amounts of the crude mixture in various solvents to find the best one. Common solvent pairs for tosylated compounds include ethyl acetate/hexanes and dichloromethane/hexanes.

  • Dissolve the crude product:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Cool the solution:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolate the crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.

Visualization

Experimental Workflow for Purification

experimental_workflow start Crude Reaction Mixture (Product + Unreacted DACN(Tos2,6-OH)) tlc TLC Analysis to Determine Separation Conditions start->tlc decision Is the Product a Solid? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No dissolve Dissolve in Minimal Hot Solvent recrystallization->dissolve pack_column Pack Silica Gel Column column_chromatography->pack_column cool Cool to Form Crystals dissolve->cool filter Filter and Wash Crystals cool->filter end Purified Product filter->end load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine combine->end

Caption: General workflow for the purification of reaction mixtures containing unreacted DACN(Tos2,6-OH).

Validation & Comparative

A Head-to-Head Comparison: DACN(Tos2,6-OH) vs. DBCO for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone technology, enabling the precise and efficient ligation of biomolecules in complex biological environments. Central to this are the cycloalkyne reagents, with dibenzocyclooctyne (DBCO) being a widely adopted standard. However, the quest for reagents with improved characteristics has led to the development of alternatives such as di-tosyl-azacyclononyne (DACN(Tos2,6-OH)). This guide provides a comprehensive comparison of the reaction kinetics and stability of DACN(Tos2,6-OH) and DBCO, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal tool for their specific applications.

Reaction Kinetics: A Tale of Reactivity

The efficacy of a bioorthogonal reaction is fundamentally dictated by its kinetics, quantified by the second-order rate constant (k₂). While extensive data is available for DBCO, quantitative kinetic data for DACN(Tos2,6-OH) is less prevalent in the public domain. However, qualitative statements suggest that DACN compounds exhibit similar click reactivity to cyclooctynes like DBCO.

DBCO is known for its rapid reaction kinetics with a variety of azide-containing molecules. The second-order rate constants for the reaction of DBCO with benzyl azide, a common model substrate, are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹. This high reactivity is a key advantage, particularly in applications where low concentrations of reactants are used or when rapid conjugation is essential.

Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions

CycloalkyneAzide PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DBCOBenzyl Azide~0.1 - 1.0N/A
DACN(Tos2,6-OH)Benzyl AzideData not publicly availableN/A

Stability Profile: A Critical Determinant of Utility

The stability of a bioorthogonal reagent under various experimental conditions is as crucial as its reactivity. A reagent's utility can be significantly limited by its susceptibility to degradation in the presence of other chemical species or under specific pH and temperature conditions.

DBCO Stability:

DBCO has demonstrated good stability under a range of conditions commonly employed in bioconjugation. However, a notable limitation is its instability in the presence of the reducing agent tris(2-carboxyethyl)phosphine (TCEP). TCEP is often used to reduce disulfide bonds in proteins, such as antibodies, prior to conjugation. Studies have shown that DBCO can react with TCEP, leading to the loss of its cycloalkyne functionality and rendering it inactive for SPAAC.

Furthermore, DBCO can be unstable under strongly acidic conditions, such as 95% trifluoroacetic acid (TFA), which is often used in peptide synthesis for cleavage from the resin. This instability necessitates post-synthetic modification strategies for incorporating DBCO into peptides. In terms of long-term storage, DBCO-modified IgG has been shown to lose only 3-5% of its reactivity over four weeks when stored at 4°C or -20°C. However, it is recommended to avoid buffers containing azides or thiols for prolonged storage.

DACN(Tos2,6-OH) Stability:

One of the purported advantages of the DACN scaffold is its enhanced stability. It is claimed that DACNs exhibit superior thermal and chemical stabilities compared to cyclooctynes. This could translate to a broader tolerance of reaction conditions and longer shelf-life. However, specific quantitative data on the stability of DACN(Tos2,6-OH) under various pH levels, temperatures, and in the presence of common reagents like TCEP is not yet widely available in the scientific literature.

Table 2: Comparative Stability of DACN(Tos2,6-OH) and DBCO

ConditionDACN(Tos2,6-OH) StabilityDBCO Stability
Reducing Agents (e.g., TCEP) Data not publicly availableUnstable
Strongly Acidic Conditions (e.g., 95% TFA) Data not publicly availableUnstable
Physiological pH (7.4) Expected to be stableGenerally stable
Long-term Storage Expected to have high stabilityGood stability at 4°C or -20°C

Experimental Protocols

To facilitate the direct comparison of these reagents in your own laboratory setting, we provide a general protocol for determining the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.

Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

  • Materials:

    • Cycloalkyne (DACN(Tos2,6-OH) or DBCO)

    • Azide of interest (e.g., benzyl azide)

    • Anhydrous deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

    • Internal standard (a non-reactive compound with a known concentration and a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)

  • Sample Preparation:

    • Prepare stock solutions of the cycloalkyne, azide, and internal standard in the deuterated solvent at known concentrations.

    • In an NMR tube, combine a known volume of the cycloalkyne stock solution and the internal standard stock solution.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) of the mixture to determine the initial concentration of the cycloalkyne relative to the internal standard.

    • Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate a characteristic peak of the cycloalkyne and the peak of the internal standard.

    • Calculate the concentration of the cycloalkyne at each time point by comparing its integral to that of the internal standard.

    • Plot the reciprocal of the cycloalkyne concentration (1/[Cycloalkyne]) against time.

    • For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k₂).

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the reaction pathways and a general experimental workflow.

SPAAC_Reaction_Mechanisms cluster_DACN DACN(Tos2,6-OH) Pathway cluster_DBCO DBCO Pathway DACN DACN(Tos2,6-OH) TransitionState1 [Transition State] DACN->TransitionState1 Azide1 R-N3 Azide1->TransitionState1 Product1 Triazole Product TransitionState1->Product1 DBCO DBCO TransitionState2 [Transition State] DBCO->TransitionState2 Azide2 R-N3 Azide2->TransitionState2 Product2 Triazole Product TransitionState2->Product2

Caption: SPAAC reaction pathways for DACN(Tos2,6-OH) and DBCO.

Experimental_Workflow A Prepare Stock Solutions (Cycloalkyne, Azide, Internal Standard) B Mix Cycloalkyne and Internal Standard in NMR Tube A->B C Acquire Initial ¹H NMR Spectrum (t=0) B->C D Add Azide to Initiate Reaction C->D E Acquire ¹H NMR Spectra at Timed Intervals D->E F Integrate Peaks and Calculate Concentrations E->F G Plot 1/[Cycloalkyne] vs. Time F->G H Determine Second-Order Rate Constant (k₂) G->H

Caption: General workflow for kinetic analysis using ¹H NMR.

Conclusion: Choosing the Right Tool for the Job

The selection between DACN(Tos2,6-OH) and DBCO for SPAAC-mediated bioconjugation hinges on a careful consideration of the specific experimental requirements. DBCO remains a well-characterized and highly reactive option, ideal for applications demanding rapid kinetics. Its primary drawback is its instability in the presence of TCEP, a common reagent in protein chemistry.

DACN(Tos2,6-OH) presents itself as a promising alternative, with the potential for enhanced thermal and chemical stability while maintaining robust reactivity. This could make it a more versatile reagent, particularly in multi-step synthetic sequences or in the presence of a wider range of chemical functionalities. However, the current lack of publicly available, quantitative kinetic and stability data necessitates that researchers perform their own head-to-head comparisons to determine the optimal reagent for their specific system. The provided experimental protocol offers a framework for such an evaluation. As more data on DACN and other next-generation cycloalkynes become available, the toolkit for precise and efficient bioconjugation will continue to expand, empowering new discoveries in chemical biology and drug development.

A Comparative Guide to DACN(Tos2,6-OH) and BCN for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction enables the covalent linkage of molecules in complex biological environments with high specificity and efficiency, without the need for cytotoxic copper catalysts. Central to this technology are strained cycloalkynes, with Bicyclo[6.1.0]nonyne (BCN) being a widely adopted reagent. A newer entrant, DACN(Tos2,6-OH), a diazacyclononyne derivative, presents a promising alternative. This guide provides an objective comparison of these two reagents, summarizing available data and providing experimental context to aid in the selection of the appropriate tool for your bioconjugation needs.

At a Glance: Key Properties of DACN(Tos2,6-OH) and BCN

FeatureDACN(Tos2,6-OH)BCN (Bicyclo[6.1.0]nonyne)
Chemical Class DiazacyclononyneCyclooctyne
Prominent Feature Belongs to a class of cyclononynes suggested to have enhanced stability compared to cyclooctynes.[1]Well-established reagent with a significant body of literature supporting its use.[2]
Reactivity Claimed to have similar reactivity to cyclooctynes.[1] Specific kinetic data is not readily available in the public domain.Second-order rate constants are available for reactions with various azides.[3]
Stability Purported to have superior thermal and chemical stability compared to cyclooctynes.[1]Stability can be influenced by the linkage chemistry and environmental conditions, with some studies indicating potential degradation under certain acidic or intracellular conditions.
Hydrophilicity The presence of nitrogen atoms and a hydroxyl group may enhance aqueous solubility.Generally considered hydrophilic and well-suited for aqueous bioconjugations.

Performance Data: A Quantitative Comparison

Quantitative, head-to-head comparative data between DACN(Tos2,6-OH) and BCN is limited in publicly accessible literature. However, we can compile the available kinetic data for BCN to provide a benchmark for its performance in SPAAC reactions.

Table 1: Second-Order Rate Constants (k₂) for BCN in SPAAC Reactions

Cyclooctyne IsomerAzide PartnerRate Constant (k₂) (M⁻¹s⁻¹)Solvent System
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)

Data sourced from a technical guide on bifunctional BCN crosslinkers.

For DACN(Tos2,6-OH), a product description asserts that diazacyclononynes (DACNs) exhibit "superior thermal and chemical stabilities while maintaining similar click reactivity" when compared to cyclooctynes. However, specific second-order rate constants from peer-reviewed studies to substantiate this claim are not currently available. Cyclononynes, in general, are considered to be more stable than cyclooctynes.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for antibody conjugation using BCN. Due to the lack of a specific published protocol for DACN(Tos2,6-OH), a generalized SPAAC protocol is provided as a starting point.

Protocol 1: Antibody Modification with BCN-NHS Ester and Subsequent Azide Ligation

This two-step protocol first involves the modification of an antibody with a BCN moiety, followed by the SPAAC reaction with an azide-containing molecule.

Materials:

  • Antibody solution (e.g., 1 mg/mL in PBS, pH 7.4)

  • BCN-NHS ester (10 mM in DMSO)

  • Azide-functionalized molecule of interest

  • Quenching buffer (1 M Tris, pH 8.0)

  • Desalting column

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Activation with BCN:

    • Add a 20-30 fold molar excess of BCN-NHS ester solution to the antibody solution. The final DMSO concentration should be kept low (e.g., <10%) to avoid protein denaturation.

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubate for an additional 15 minutes.

    • Remove excess, unreacted BCN-NHS ester using a desalting column equilibrated with the reaction buffer.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the BCN-modified antibody, add the azide-functionalized molecule of interest. A molar excess of the azide component (e.g., 5-10 fold) is typically used.

    • Incubate the reaction mixture at room temperature for 4-12 hours, or at 37°C to potentially increase the reaction rate.

    • The progress of the conjugation can be monitored by techniques such as SDS-PAGE or mass spectrometry.

    • Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted azide molecules.

Protocol 2: Generalized Protocol for Bioconjugation with DACN(Tos2,6-OH)

This generalized protocol is based on the principles of SPAAC and can be adapted for use with DACN(Tos2,6-OH) and an azide-functionalized biomolecule. Optimization of reaction conditions (e.g., stoichiometry, temperature, and incubation time) is recommended.

Materials:

  • Azide-modified biomolecule (e.g., protein, oligo)

  • DACN(Tos2,6-OH) solution (in a compatible solvent like DMSO or DMF)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., chromatography columns)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.

    • Prepare a stock solution of DACN(Tos2,6-OH) in a suitable organic solvent.

    • Add the DACN(Tos2,6-OH) solution to the biomolecule solution. A molar excess of the DACN reagent is typically used to drive the reaction to completion. The final concentration of the organic solvent should be minimized.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the reactivity of the specific azide and the desired degree of conjugation. Monitoring the reaction progress is advised.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted DACN(Tos2,6-OH) and any byproducts. The choice of purification method will depend on the properties of the conjugate (e.g., size-exclusion chromatography for proteins).

Visualizing the Workflow

Diagrams generated using Graphviz illustrate the experimental workflows for bioconjugation.

experimental_workflow_bcn cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: SPAAC Reaction antibody Antibody activated_antibody BCN-Modified Antibody antibody->activated_antibody + BCN-NHS Ester (RT, 1 hr) bcn_nhs BCN-NHS Ester bcn_nhs->activated_antibody quench Quench Reaction activated_antibody->quench + Tris Buffer purify1 Purification (Desalting) quench->purify1 conjugate Antibody Conjugate purify1->conjugate + Azide-Molecule (RT, 4-12 hrs) azide Azide-Molecule azide->conjugate purify2 Purification (Chromatography) conjugate->purify2

Caption: Workflow for antibody conjugation using BCN-NHS ester.

experimental_workflow_dacn cluster_reaction SPAAC Reaction cluster_purification Purification azide_biomolecule Azide-Biomolecule reaction_mix Reaction Mixture azide_biomolecule->reaction_mix dacn DACN(Tos2,6-OH) dacn->reaction_mix incubation Incubation (RT or 37°C) reaction_mix->incubation final_conjugate Purified Conjugate incubation->final_conjugate Purification

Caption: Generalized workflow for bioconjugation with DACN(Tos2,6-OH).

Conclusion and Recommendations

BCN is a well-characterized and reliable reagent for SPAAC-mediated bioconjugation, supported by a wealth of literature and established protocols. Its reactivity and stability are generally suitable for a wide range of applications, although its performance can be influenced by specific reaction conditions and the nature of the linkage.

DACN(Tos2,6-OH) represents a potentially advantageous alternative, with the key theoretical benefit of enhanced stability attributed to its cyclononyne core. This could be particularly valuable in applications requiring long incubation times or harsh reaction conditions. However, the current lack of publicly available, peer-reviewed data on its reaction kinetics and a detailed, optimized protocol for its use necessitates a more cautious and empirically driven approach for its implementation.

For researchers prioritizing well-established methods with predictable outcomes, BCN remains the reagent of choice.

For those exploring novel conjugation strategies where enhanced stability is a critical parameter, DACN(Tos2,6-OH) is a promising candidate that warrants further investigation and optimization. It is recommended that any use of DACN(Tos2,6-OH) be preceded by small-scale pilot experiments to determine optimal reaction conditions and validate its performance for the specific application.

References

A Comparative Guide to DACN(Tos2,6-OH) and Other Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has been revolutionized by the development of reactions that can proceed within living systems without interfering with native biochemical processes. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its utility in bioconjugation, imaging, and drug delivery. The efficacy of SPAAC is critically dependent on the reactivity and stability of the cyclooctyne reagent. This guide provides a comparative analysis of DACN(Tos2,6-OH), a diazacyclononyne derivative, against other widely used cyclooctynes such as BCN, DIBO, and ADIBO/DBCO.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH) belongs to the diazacyclononyne family of compounds, which are noted for their unique nine-membered ring structure containing a strained alkyne. This structure is designed to offer a favorable balance between high reactivity in SPAAC reactions and enhanced stability. The presence of nitrogen atoms within the ring provides versatile points for functionalization, while the hydroxyl group (-OH) is intended to improve aqueous solubility, a crucial factor for biological applications.[1] Qualitative assessments suggest that DACN compounds possess superior thermal and chemical stability compared to some other cyclooctynes, while maintaining comparable reactivity in click chemistry.[1]

Comparative Analysis of Reactivity

The performance of a cyclooctyne in SPAAC is primarily judged by its second-order rate constant (k₂), which quantifies the speed of the reaction with an azide. A higher k₂ value is desirable as it allows for the use of lower concentrations of labeling reagents and enables the rapid capture of dynamic biological processes.

While specific kinetic data for DACN(Tos2,6-OH) is not yet widely available in comparative studies, we can benchmark its potential performance against established cyclooctynes. The following table summarizes the second-order rate constants for the reaction of several common cyclooctynes with benzyl azide, a standard reference azide.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyneBCN0.15
DibenzocyclooctyneDIBO/DBCO~1.0
Aza-dibenzocyclooctyneADIBO/DIBAC0.9
BiarylazacyclooctynoneBARAC3.4

Note: Rate constants can vary based on the specific azide partner, solvent, and temperature.

The reactivity of these cyclooctynes is a function of both ring strain and electronic factors. Fusing benzene rings to the cyclooctyne core, as in DIBO and ADIBO, increases ring strain and, consequently, accelerates the reaction rate compared to the less strained BCN.[2] BARAC achieves an even higher reaction rate through the introduction of an amide bond into the ring, which further enhances strain.[2]

Based on qualitative reports, DACN compounds are expected to exhibit reactivity comparable to these established reagents, driven by the inherent strain of their nine-membered ring structure.[1] The precise quantification of DACN(Tos2,6-OH)'s reactivity awaits direct comparative kinetic studies.

Key Performance Factors: A Logical Overview

The selection of a cyclooctyne for a specific application depends on a balance of several key properties.

G cluster_0 Cyclooctyne Performance Factors cluster_1 Influencing Structural Features Reactivity High Reactivity (Fast Kinetics) Bioavailability Optimal Bioavailability Reactivity->Bioavailability Stability High Stability (Low Side Reactions) Stability->Bioavailability Hydrophilicity Good Hydrophilicity (Aqueous Solubility) Hydrophilicity->Bioavailability RingStrain Ring Strain RingStrain->Reactivity Electronics Electronic Effects Electronics->Reactivity FunctionalGroups Functional Groups (-OH, etc.) FunctionalGroups->Hydrophilicity ThiolReact Thiol Reactivity ThiolReact->Stability G cluster_workflow Kinetic Analysis Workflow Prep 1. Prepare Stock Solutions (Cyclooctyne, Azide, Standard) Mix 2. Mix Reagents in NMR Tube Prep->Mix Acquire 3. Acquire ¹H NMR Spectra Over Time Mix->Acquire Process 4. Process Spectra & Integrate Peaks Acquire->Process Plot 5. Plot 1/[Reactant] vs. Time Process->Plot Calculate 6. Determine k₂ from Slope Plot->Calculate

References

A Kinetic Showdown: DACN(Tos2,6-OH) and the Landscape of Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bioorthogonal ligation strategy is a critical decision, hinging on factors like reaction speed, stability, and biocompatibility. This guide provides a comprehensive kinetic analysis of various click chemistry reagents, with a special focus on the emerging diazacyclononyne (DACN) scaffold, specifically DACN(Tos2,6-OH), in the context of established alternatives. We present a quantitative comparison of reaction rates, detailed experimental protocols for kinetic analysis, and visual workflows to aid in the rational design of experiments in chemical biology and drug development.

Unveiling the Kinetics: A Comparative Data Summary

The efficacy of a click chemistry reaction is quantitatively described by its second-order rate constant (k₂), which allows for a direct comparison of different reagents under specified conditions. The table below summarizes the kinetic data for the reaction of various click chemistry reagents with a model azide, typically benzyl azide, providing a landscape of reactivity from the rapid inverse-electron-demand Diels-Alder (IEDDA) reactions to the versatile strain-promoted azide-alkyne cycloadditions (SPAAC).

While specific kinetic data for DACN(Tos2,6-OH) is not extensively available in the reviewed literature, it is positioned within the family of cyclononynes. It has been reported that diazacyclononynes exhibit similar reactivity to cyclooctynes, a widely used class of SPAAC reagents, but with enhanced thermal and chemical stability. For the purpose of comparison, kinetic data for representative cyclooctynes and other prominent click chemistry reagents are presented.

Reagent ClassReagent/AbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
SPAAC DACN(Tos2,6-OH) Data not readily available; expected to be similar to other cyclononynesHigh stability, good reactivity
Dibenzocyclooctyne (DBCO/DIBAC)0.24 - 0.31Widely used, good balance of reactivity and stability.[1]
Bicyclononyne (BCN)0.07 - 0.15Monofluorinated versions show enhanced rates.[1]
Biarylazacyclooctynone (BARAC)~0.96High ring strain leads to faster kinetics.[1][2]
[9+1]Cycloparaphenylene ([9+1]CPP)2.2 x 10⁻³Reactivity can be tuned by scaffold modifications.[1]
IEDDA Tetrazine with trans-Cyclooctene (TCO)Up to 10⁶Extremely fast kinetics, excellent for in vivo applications.
CuAAC Terminal Alkyne with Azide10 - 100Copper-catalyzed, rapid and high-yielding, but requires a cytotoxic catalyst.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate click chemistry reagents. Below are detailed protocols for two common methods: ¹H NMR Spectroscopy and UV-Visible Spectroscopy.

Protocol 1: Determination of SPAAC Second-Order Rate Constants by ¹H NMR Spectroscopy

This protocol outlines a procedure for determining the second-order rate constant of a SPAAC reaction between an alkyne (e.g., DACN(Tos2,6-OH) or other cyclooctynes) and an azide using quantitative ¹H NMR spectroscopy.

Materials:

  • Cyclooctyne derivative (e.g., DACN(Tos2,6-OH))

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the cyclooctyne derivative (e.g., 5 mM) and the internal standard (e.g., 5 mM) in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture to determine the initial concentration of the cyclooctyne relative to the internal standard.

  • Reaction Initiation: Add a known concentration of the azide (e.g., 2-12 equivalents) to the NMR tube.

  • Time-Course Monitoring: Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C). Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the signals corresponding to a disappearing reactant peak (either the alkyne or the azide) and a stable peak from the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • For a second-order reaction, plot 1/[Reactant] versus time. The slope of the resulting line will be equal to the second-order rate constant (k₂). Alternatively, if one reactant is in large excess (pseudo-first-order conditions), plot ln[Reactant] versus time, where the slope will be -k_obs. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the excess reactant.

Protocol 2: Determination of SPAAC Second-Order Rate Constants by UV-Visible Spectroscopy

This protocol is suitable for alkynes that have a distinct UV-Vis absorbance that changes upon reaction, allowing for continuous monitoring of the reaction progress.

Materials:

  • Cyclooctyne derivative with a chromophore (e.g., DBCO)

  • Azide (e.g., benzyl azide)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the cyclooctyne and the azide of known concentrations in the chosen solvent.

  • Instrument Setup: Set the UV-Vis spectrophotometer to monitor the decay of the characteristic absorbance of the cyclooctyne at a specific wavelength (e.g., ~310 nm for DBCO). Thermostat the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation: In a cuvette, place a known concentration of the cyclooctyne solution. To initiate the reaction, add a calculated amount of the azide stock solution to achieve the desired final concentration. Ensure the azide is in excess to maintain pseudo-first-order conditions.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The consumption of the cyclooctyne should follow a first-order exponential decay.

    • Fit the absorbance versus time data to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide (which is in excess and assumed to be constant).

Visualizing the Process: Workflows and Relationships

To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Alkyne & Internal Standard in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire Initial ¹H NMR Spectrum (t=0) prep2->acq1 acq2 Add Azide to Initiate Reaction acq1->acq2 acq3 Acquire Spectra at Regular Time Intervals acq2->acq3 an1 Process Spectra (Phase, Baseline) acq3->an1 an2 Integrate Reactant & Standard Peaks an1->an2 an3 Calculate Reactant Concentration vs. Time an2->an3 an4 Plot Kinetic Data (e.g., 1/[A] vs. time) an3->an4 an5 Determine k₂ from Slope an4->an5

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

experimental_workflow_uv_vis cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solutions of Alkyne and Azide react1 Add Alkyne Solution to Cuvette prep1->react1 prep2 Thermostat Spectrophotometer prep2->react1 react2 Add Excess Azide to Initiate Reaction react1->react2 react3 Record Absorbance Decay Over Time react2->react3 an1 Fit Data to Exponential Decay react3->an1 an2 Determine Pseudo-First-Order Rate (k_obs) an1->an2 an3 Calculate k₂ (k_obs / [Azide]) an2->an3

Caption: Experimental workflow for determining SPAAC kinetics using UV-Vis spectroscopy.

click_chemistry_classification Click_Chemistry Click Chemistry Catalyzed Catalyzed Click_Chemistry->Catalyzed Bioorthogonal Bioorthogonal (Catalyst-Free) Click_Chemistry->Bioorthogonal CuAAC CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) Catalyzed->CuAAC RuAAC RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) Catalyzed->RuAAC SPAAC SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Bioorthogonal->SPAAC IEDDA IEDDA (Inverse-Electron-Demand Diels-Alder) Bioorthogonal->IEDDA

Caption: Logical classification of common click chemistry reactions.

References

Validating DACN(Tos2,6-OH) Conjugation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, confirming the successful conjugation of small molecules is a critical step. This guide provides a comparative framework for validating the conjugation of DACN(Tos2,6-OH), a strained cycloalkyne, with an azide-containing molecule using mass spectrometry. We present a hypothetical conjugation with benzyl azide, a common model reagent, and detail the expected outcomes.

Comparative Analysis of Unconjugated vs. Conjugated Species

Mass spectrometry (MS) is a powerful analytical technique that differentiates molecules based on their mass-to-charge ratio (m/z). Following a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DACN(Tos2,6-OH) and benzyl azide, a clear shift in the mass spectrum is expected, corresponding to the formation of the triazole-linked conjugate. The table below summarizes the theoretical exact masses and expected m/z values for common adducts of the reactants and the product, which would be observed using high-resolution mass spectrometry.

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)
DACN(Tos2,6-OH) C₂₁H₂₄N₂O₅S₂448.1126449.1199471.1018487.0758
Benzyl Azide C₇H₇N₃133.0640134.0713156.0532172.0272
Conjugate C₂₈H₃₁N₅O₅S₂581.1767582.1840604.1659620.1399

Note: These values are theoretical and may vary slightly in experimental data.

Experimental Workflow and Signaling Pathway

The overall process for conjugation and validation is outlined below. This involves the chemical reaction followed by sample preparation and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow Experimental Workflow for DACN(Tos2,6-OH) Conjugation Validation cluster_conjugation Conjugation Reaction cluster_analysis Mass Spectrometry Analysis dacn DACN(Tos2,6-OH) reaction SPAAC Reaction (e.g., Acetonitrile, RT, 1h) dacn->reaction azide Benzyl Azide azide->reaction mixture Reaction Mixture reaction->mixture lcms LC-MS Analysis (ESI-Q-TOF) mixture->lcms data Mass Spectrum Data lcms->data validation Validation of Conjugation data->validation

Caption: Workflow for SPAAC conjugation and subsequent validation by LC-MS.

The reaction itself is a type of click chemistry, specifically a Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole linkage.

signaling_pathway SPAAC Reaction Pathway reactant1 DACN(Tos2,6-OH) (Strained Alkyne) product Triazole Conjugate reactant1->product [3+2] Cycloaddition reactant2 Benzyl Azide (Azide) reactant2->product

Caption: The strain-promoted azide-alkyne cycloaddition (SPAAC) pathway.

Detailed Experimental Protocols

Protocol for SPAAC Conjugation of DACN(Tos2,6-OH) with Benzyl Azide
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of DACN(Tos2,6-OH) in acetonitrile.

    • Prepare a 10 mM stock solution of benzyl azide in acetonitrile.

  • Reaction Setup :

    • In a clean microcentrifuge tube, combine 100 µL of the DACN(Tos2,6-OH) stock solution and 100 µL of the benzyl azide stock solution for a 1:1 molar ratio.

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation :

    • Allow the reaction to proceed at room temperature (approximately 25°C) for 1 hour. For less reactive partners, the reaction time may need to be extended.

  • Sample Preparation for MS :

    • Dilute a small aliquot (e.g., 10 µL) of the reaction mixture 1:100 in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol for LC-MS Analysis
  • Instrumentation :

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Positive ESI.

    • Capillary Voltage : 3.5 kV.

    • Sampling Cone : 30 V.

    • Source Temperature : 120°C.

    • Desolvation Gas (N₂) Flow : 600 L/hr.

    • Desolvation Temperature : 350°C.

    • Mass Range : m/z 100-1000.

    • Data Acquisition : Acquire data in full scan mode.

Conclusion

Validation of conjugation by mass spectrometry provides unequivocal evidence of a successful reaction. By comparing the mass spectra of the reaction mixture to the theoretical masses of the starting materials and the expected product, researchers can confidently determine the outcome of the conjugation. The protocols and data presented in this guide offer a robust framework for the validation of DACN(Tos2,6-OH) conjugations and can be adapted for other similar click chemistry reactions.

Assessing Biocompatibility in Drug Conjugate Development: A Comparative Guide to Linker and Nanoparticle Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the biocompatibility of novel drug delivery systems is a paramount concern. While specific biocompatibility data for DACN(Tos2,6-OH) conjugates remains limited in publicly available literature, a comprehensive understanding of the biocompatibility profiles of alternative and established conjugation and delivery platforms is crucial for informed decision-making in drug development. This guide provides a comparative overview of the biocompatibility of common alternatives, including antibody-drug conjugate (ADC) linkers, liposomal formulations, and polymeric nanoparticles.

This guide presents experimental data on cytotoxicity, immunogenicity, and in vivo toxicity for these platforms. Detailed methodologies for key biocompatibility assays are also provided to facilitate the design and execution of preclinical safety studies.

Comparison of Biocompatibility Profiles

The selection of a drug delivery platform significantly impacts the overall safety and efficacy of a therapeutic. The following tables summarize the biocompatibility characteristics of different ADC linker types and nanoparticle-based systems.

Table 1: Comparative Biocompatibility of ADC Linkers
Linker TypeCytotoxicity (In Vitro)In Vivo ToxicityImmunogenicityKey Considerations
Cleavable Linkers Often exhibit higher potency (lower IC50 values) due to payload release in the tumor microenvironment and bystander effect.[1][2]Can lead to off-target toxicity if the linker is unstable in circulation, resulting in premature payload release.[3][4] The maximum tolerated dose (MTD) can be lower compared to non-cleavable linkers.[3]The payload and its metabolites can act as haptens, potentially increasing immunogenicity. However, studies suggest the ADC hapten-like structure does not significantly increase immune responses beyond the monoclonal antibody itself.Linker stability is a critical parameter. The "bystander effect," where the released payload kills neighboring antigen-negative tumor cells, can enhance efficacy but also off-target toxicity.
Non-Cleavable Linkers Generally show lower in vitro potency compared to cleavable linkers as payload release requires lysosomal degradation of the antibody.Tend to have a better safety profile with a higher MTD due to greater stability in circulation and reduced off-target payload release.Similar to cleavable linkers, the overall immunogenicity is primarily driven by the antibody component.Efficacy is restricted to antigen-positive cells due to the lack of a significant bystander effect. The released payload-linker-amino acid complex is often charged and membrane-impermeable.

Illustrative In Vitro Cytotoxicity Data for ADCs:

ADC (Target-Linker-Payload)Cell LineIC50 (nM)Reference
Trastuzumab-vc-MMAE (Cleavable)SK-BR-3 (HER2+)~1
Trastuzumab-SMCC-DM1 (Non-cleavable)KPL-4 (HER2+)~4
anti-CD79b-Tandem Cleavage-MMAEJeko-1 (CD79b+)Potent
Sulfatase-linker-ADCHER2+ cells61 pM

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 2: Comparative Biocompatibility of Nanoparticle Drug Delivery Systems
Nanoparticle SystemCytotoxicity (In Vitro)In Vivo ToxicityImmunogenicityKey Considerations
Liposomes (including PEGylated) Generally low cytotoxicity, especially for PEGylated formulations which reduce nonspecific cellular interactions.Well-tolerated in vivo with a favorable safety profile. PEGylation increases circulation time and reduces uptake by the reticuloendothelial system.Considered to have low immunogenicity. However, certain modifications or encapsulated drugs can increase immunogenic potential.Biocompatibility can be tuned by modifying lipid composition, size, and surface charge. Prone to leakage and stability issues which can be mitigated by formulation strategies.
Polymeric Nanoparticles (e.g., PLGA) Biodegradable polymers like PLGA exhibit high cell viability (>75%) in vitro.Generally considered safe and biocompatible. Biodistribution studies show accumulation in the liver, which can be modulated by surface modifications.Natural biopolymers can be immunogenic, while synthetic polymers like PLGA are generally less immunogenic.Biocompatibility and degradation kinetics can be controlled by polymer choice and molecular weight. Surface modification (e.g., PEGylation) can improve in vivo performance.
Dendrimers Cationic dendrimers can exhibit significant cytotoxicity due to interactions with cell membranes. Surface modifications like PEGylation or acetylation can mitigate toxicity.Toxicity is generation and surface charge-dependent. Higher generation cationic dendrimers are more toxic.Can be immunogenic, particularly unmodified cationic dendrimers. Surface modifications can reduce immunogenicity.High drug loading capacity and tunable surface functionality. Biocompatibility is a major consideration that needs to be carefully evaluated for each specific formulation.

Experimental Protocols for Biocompatibility Assessment

Standardized in vitro and in vivo assays are essential for evaluating the biocompatibility of novel drug conjugates and delivery systems.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound (e.g., DACN(Tos2,6-OH) conjugate or alternative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Hemolysis Assay

This assay assesses the potential of a compound to damage red blood cells (RBCs), a critical indicator of hemocompatibility.

Principle: Hemolysis results in the release of hemoglobin from damaged RBCs. The amount of free hemoglobin in the plasma can be quantified by measuring its absorbance.

Materials:

  • Fresh whole blood with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the RBCs with PBS several times. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation: Add the test compound at various concentrations to the RBC suspension. Include positive and negative controls. Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

In Vivo Acute Toxicity Study

This study provides preliminary information on the systemic toxicity of a compound in a living organism.

Principle: A single dose of the test compound is administered to animals, and they are observed for a defined period for signs of toxicity and mortality.

Animals:

  • Typically rodents (e.g., mice or rats) of a specific strain, age, and sex.

Procedure:

  • Dose Selection: Based on in vitro data, select a range of doses, including a potential therapeutic dose and higher doses expected to induce toxicity.

  • Administration: Administer the test compound to groups of animals via the intended clinical route (e.g., intravenous, intraperitoneal). Include a control group receiving the vehicle.

  • Observation: Observe the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption. Record any mortalities.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any abnormalities in organs and tissues.

  • Histopathology (Optional): Collect organs for histopathological examination to identify any microscopic changes.

  • Data Analysis: Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

Experimental_Workflow_MTT_Assay cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Test Compound (Various Concentrations) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Processing cluster_analysis Analysis A Prepare Red Blood Cell Suspension B Add Test Compound, Positive & Negative Controls A->B C Incubate at 37°C B->C D Centrifuge to Pellet Intact RBCs C->D E Collect Supernatant D->E F Measure Absorbance of Supernatant E->F G Calculate % Hemolysis F->G

Caption: Workflow for assessing hemocompatibility using an in vitro hemolysis assay.

Cytotoxicity_Signaling_Pathway cluster_cell Target Cell ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation/ Cleavage Cytotoxic_Effect Cytotoxic Effect (e.g., DNA damage, Microtubule disruption) Payload_Release->Cytotoxic_Effect Apoptosis Apoptosis (Cell Death) Cytotoxic_Effect->Apoptosis

Caption: Generalized signaling pathway of ADC-induced cytotoxicity.

Conclusion

References

A Head-to-Head Comparison of SPAAC Reagents for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has surged, with the linker technology connecting the antibody and the cytotoxic payload being a critical determinant of efficacy and safety.[1][2] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading bioorthogonal "click chemistry" for ADC development.[3][4] This copper-free reaction between a strained cyclooctyne and an azide offers high efficiency and selectivity under physiological conditions, mitigating the cellular toxicity associated with copper catalysts used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

This guide provides an objective, data-driven comparison of common SPAAC reagents, focusing on those widely used in ADC development, to aid researchers in selecting the optimal tool for their specific application.

Core SPAAC Reagents: A Performance Deep Dive

The most prevalent SPAAC reagents in ADC development are derivatives of dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). These cyclooctynes are incorporated into either the antibody or the drug-linker moiety, reacting with a complementary azide to form a stable triazole linkage. The choice between these reagents hinges on a balance of reaction kinetics, stability, size, and lipophilicity.

Data Presentation: Quantitative Comparison of Key SPAAC Reagents

The following table summarizes the key performance metrics for DBCO and BCN, the two most prominent SPAAC reagents.

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Structure Bulky, aromaticCompact, non-aromatic
Reactivity with Azides Generally higher than BCNGenerally lower than DBCO
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~0.1 - 1.0 (with benzyl azide)~0.07 - 0.63 (with benzyl azide)
Stability Less stable in the presence of thiols (e.g., GSH)More stable in the presence of thiols (e.g., GSH)
Lipophilicity HigherLower
Size LargerSmaller

Note: Second-order rate constants can vary depending on the specific azide, solvent, and temperature. The values presented are for reactions with a model azide (benzyl azide) and serve as a general comparison of reactivity.

Experimental Protocols: A Generalized Workflow for ADC Conjugation via SPAAC

The following is a generalized protocol for the conjugation of an azide-modified drug-linker to a cyclooctyne-functionalized antibody. The specific concentrations, incubation times, and purification methods should be optimized for each unique ADC.

1. Antibody and Drug-Linker Preparation

  • Antibody Preparation:

    • If not already functionalized, introduce the strained alkyne (e.g., DBCO or BCN) to the antibody. This is often achieved by reacting a commercially available NHS-ester of the cyclooctyne with lysine residues on the antibody.

    • Prepare the alkyne-functionalized antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. A typical concentration is 5-10 mg/mL. Avoid buffers containing azides.

  • Drug-Linker Preparation:

    • Dissolve the azide-functionalized drug-linker in an anhydrous organic solvent like DMSO to create a stock solution. A common concentration is 10-20 mM.

2. SPAAC Conjugation Reaction

  • In a suitable reaction vessel, combine the alkyne-functionalized antibody solution with the azide-functionalized drug-linker stock solution.

  • The molar ratio of the drug-linker to the antibody is a critical parameter that influences the final drug-to-antibody ratio (DAR). A 5- to 10-fold molar excess of the drug-linker is a common starting point.

  • Incubate the reaction mixture. Incubation times can range from 2 to 4 hours at room temperature to overnight at 4°C, depending on the reactivity of the chosen SPAAC reagent.

3. Purification of the ADC

  • Following the conjugation reaction, purify the resulting ADC to remove unreacted drug-linker and other reagents.

  • Common purification techniques include size-exclusion chromatography (SEC), protein A chromatography, or tangential flow filtration (TFF).

4. Characterization of the ADC

  • Characterize the purified ADC to determine key quality attributes.

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry (MS).

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target cancer cell lines.

Mandatory Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism for ADC Synthesis cluster_reactants Reactants cluster_product Product Ab Antibody-Alkyne ADC Antibody-Drug Conjugate (Stable Triazole Linkage) Ab->ADC Strain-Promoted [3+2] Cycloaddition Drug Azide-Drug Linker Drug->ADC

Caption: SPAAC reaction forming a stable ADC.

ADC_Workflow General Workflow for ADC Development via SPAAC A Antibody & Drug-Linker Preparation B SPAAC Conjugation (Antibody-Alkyne + Azide-Drug) A->B C Purification of ADC (e.g., SEC, Protein A) B->C D Characterization of ADC (DAR, Purity, Potency) C->D E Preclinical & Clinical Development D->E Reagent_Selection SPAAC Reagent Selection Guide for ADC Development Start Start: Need to select a SPAAC reagent for ADC Kinetics Is rapid reaction kinetics critical? Start->Kinetics Sterics Is the conjugation site sterically hindered? Kinetics->Sterics No DBCO Choose DBCO (Higher Reactivity) Kinetics->DBCO Yes Stability Is stability in the presence of reducing agents (thiols) a concern? Sterics->Stability No BCN Choose BCN (Higher Stability, Smaller Size) Sterics->BCN Yes Stability->BCN Yes Consider_DBCO Consider DBCO, but be mindful of potential steric clash Stability->Consider_DBCO No

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates Featuring DACN(Tos2,6-OH) Linkage Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in oncology is increasingly attributed not only to their direct targeting of antigen-positive tumor cells but also to their ability to elicit a "bystander effect." This phenomenon, the killing of neighboring antigen-negative tumor cells, is critical for achieving robust anti-tumor activity in heterogeneous solid tumors. The design of the linker component of an ADC is a pivotal determinant of its capacity to induce a bystander effect. This guide provides a comparative evaluation of the bystander effect of ADCs, with a focus on those utilizing the novel click chemistry reagent DACN(Tos2,6-OH) for payload conjugation, and contrasts them with other established ADC linker technologies.

The Role of DACN(Tos2,6-OH) in ADC Synthesis

DACN(Tos2,6-OH), a 4,8-diazacyclononyne derivative, is a reagent employed in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal conjugation technique allows for the precise and stable attachment of a cytotoxic payload to a monoclonal antibody without the need for a copper catalyst, which can be detrimental to the antibody's integrity. While DACN(Tos2,6-OH) facilitates the formation of a stable triazole linkage, its role in the bystander effect is indirect. The ultimate determinant of bystander killing is the nature of the entire linker construct—specifically, whether it is cleavable—and the membrane permeability of the released payload.

Mechanism of the Bystander Effect

The bystander effect of an ADC is a multi-step process that hinges on the linker's ability to be cleaved within the tumor microenvironment or inside the target cell, releasing a membrane-permeable cytotoxic payload.[1][] This liberated toxin can then diffuse across cell membranes to kill adjacent tumor cells that may not express the target antigen.[][3]

Bystander_Effect_Pathway cluster_bloodstream Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_antigen_positive_cell Antigen-Positive (Ag+) Cell cluster_antigen_negative_cell Antigen-Negative (Ag-) Cell ADC_circulating ADC with Cleavable Linker (Stable in Circulation) ADC_binding 1. ADC binds to Ag+ cell surface receptor ADC_circulating->ADC_binding Tumor Targeting Internalization 2. Internalization via endocytosis ADC_binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Linker cleavage by lysosomal enzymes Lysosome->Cleavage Payload_release 5. Release of membrane- permeable payload (toxin) Cleavage->Payload_release Payload_diffusion 6. Payload diffuses out of Ag+ cell Payload_release->Payload_diffusion Bystander_entry 7. Payload enters neighboring Ag- cell Payload_diffusion->Bystander_entry Bystander_killing 8. Induction of apoptosis in Ag- cell Bystander_entry->Bystander_killing

Figure 1: Mechanism of ADC-mediated bystander killing.

Comparative Analysis of ADC Linker Technologies

The capacity of an ADC to induce a bystander effect is primarily dictated by whether its linker is cleavable or non-cleavable. ADCs constructed with DACN(Tos2,6-OH) can theoretically be designed with either type of linker.

Linker TechnologyLinkage Chemistry ExampleCleavability & MechanismBystander Effect PotentialSupporting Experimental Evidence
DACN(Tos2,6-OH) with Cleavable Linker (Hypothetical) SPAAC + Valine-Citrulline (vc) peptideCleavable: Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4]High: Release of a membrane-permeable payload like MMAE allows for diffusion into neighboring cells.While no direct data exists for DACN(Tos2,6-OH)-vc-MMAE, extensive data on other vc-MMAE ADCs demonstrates potent bystander killing in co-culture assays.
Trastuzumab deruxtecan (T-DXd) Maleimide + GGFG peptideCleavable: Enzymatic cleavage.High: The released payload, DXd, is highly membrane-permeable, leading to a significant bystander effect.In co-culture models, T-DXd effectively eliminates both HER2-positive and HER2-negative cells.
Brentuximab vedotin (Adcetris®) Thiol + Valine-Citrulline (vc) peptideCleavable: Enzymatic cleavage by Cathepsin B.High: The released MMAE payload is cell-permeable and induces bystander killing.Co-culture studies have demonstrated the ability of brentuximab vedotin to kill antigen-negative bystander cells.
Trastuzumab emtansine (T-DM1, Kadcyla®) Thioether (SMCC)Non-cleavable: Relies on the complete degradation of the antibody in the lysosome to release the payload-linker-amino acid complex.Low to None: The released payload derivative (lysine-SMCC-DM1) is charged and membrane-impermeable, thus preventing diffusion to neighboring cells.In co-culture assays, T-DM1 shows minimal to no killing of HER2-negative cells.
DACN(Tos2,6-OH) with Non-Cleavable Linker (Hypothetical) SPAAC + stable spacer (e.g., PEG)Non-cleavable: Relies on antibody degradation.Low to None: Similar to T-DM1, the released payload complex would likely be membrane-impermeable.By analogy to other non-cleavable ADCs, a bystander effect would not be anticipated.

Experimental Protocols for Evaluating the Bystander Effect

In Vitro Co-culture Bystander Assay

This assay is a cornerstone for quantifying the bystander effect. It involves co-culturing antigen-positive and antigen-negative cancer cells and treating them with the ADC.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive NCI-N87)

  • Antigen-negative cancer cell line, stably expressing a fluorescent protein for identification (e.g., HER2-negative MCF7-GFP)

  • ADC constructs (e.g., hypothetical DACN(Tos2,6-OH)-vc-MMAE, T-DM1 as a negative control)

  • Cell culture medium and supplements

  • 96-well culture plates

  • High-content imaging system or flow cytometer

Protocol:

  • Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in 96-well plates. Include control wells with only antigen-negative cells.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the ADCs. Concentrations should be chosen to be cytotoxic to the antigen-positive cells while having minimal direct effect on the antigen-negative cells in monoculture.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Imaging and Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using a high-content imager or by flow cytometry.

  • Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.

Co_culture_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis seed_cells 1. Seed Ag+ and Ag- (fluorescent) cells in 96-well plates add_adc 2. Add serial dilutions of ADC seed_cells->add_adc incubation 3. Incubate for 72-120 hours add_adc->incubation imaging 4. Image plates or use flow cytometry incubation->imaging quantification 5. Quantify viability of fluorescent Ag- cells imaging->quantification interpretation 6. Compare viability to controls to determine bystander killing quantification->interpretation

Figure 2: Workflow for an in vitro co-culture bystander assay.

Conclusion

The bystander effect is a crucial attribute for the success of ADCs against heterogeneous solid tumors. While the DACN(Tos2,6-OH) reagent offers a robust method for ADC conjugation via click chemistry, its role in the bystander effect is contingent upon its incorporation into a cleavable linker system paired with a membrane-permeable payload. A hypothetical DACN(Tos2,6-OH)-based ADC with a cleavable linker, such as a valine-citrulline peptide, and a permeable payload like MMAE is expected to exhibit a potent bystander effect, comparable to clinically successful ADCs like brentuximab vedotin and trastuzumab deruxtecan. In contrast, if utilized in a non-cleavable linker format, it would likely result in an ADC with limited or no bystander killing capacity, similar to trastuzumab emtansine. The experimental protocols outlined provide a framework for the empirical evaluation of the bystander effect of novel ADC constructs, enabling a data-driven approach to the design of next-generation cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of DACN(Tos2,6-OH): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, DACN(Tos2,6-OH) should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1][2][3] It is imperative to prevent its release into the environment, and it should not be discharged into sewer systems.[1][2]

This guide provides detailed procedures for the safe handling and disposal of DACN(Tos2,6-OH), a potent click chemistry reagent, to ensure the safety of laboratory personnel and environmental protection. The following information is synthesized from safety data sheets and general laboratory safety protocols.

Essential Safety and Handling Information

Proper handling and storage are critical to prevent accidental exposure and ensure the integrity of the compound. Personnel should always wear appropriate personal protective equipment (PPE) when working with DACN(Tos2,6-OH).

CategoryGuidelineSource
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-impermeable gloves, and suitable protective clothing to avoid contact with skin and eyes.
Handling Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials.
Accidental Release In case of a spill, avoid dust formation and breathing vapors. Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent entry into drains.
First Aid (Skin Contact) Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.

Step-by-Step Disposal Protocol

The disposal of DACN(Tos2,6-OH) must be conducted in accordance with all applicable local, state, and federal regulations.

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for DACN(Tos2,6-OH) waste.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's EHS office to arrange for pickup by a licensed chemical waste disposal company.

    • Provide the vendor with the Safety Data Sheet (SDS) for DACN(Tos2,6-OH).

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction plant.

    • An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed and properly labeled with the chemical name and any relevant hazard warnings.

    • Follow any specific packaging instructions provided by the waste disposal vendor.

Disposal Workflow Diagram

G DACN(Tos2,6-OH) Disposal Workflow cluster_0 On-Site Procedures cluster_1 Coordination cluster_2 Off-Site Disposal A Collect DACN(Tos2,6-OH) Waste in a Labeled, Sealed Container B Store in a Designated, Safe Area A->B C Contact Institutional EHS Office B->C D Provide SDS to EHS/Vendor C->D E Licensed Vendor Pickup D->E F Choose Disposal Method E->F G Chemical Destruction Plant F->G Primary H Controlled Incineration F->H Alternative

Caption: Workflow for the proper disposal of DACN(Tos2,6-OH).

References

Personal protective equipment for handling DACN(Tos2,6-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for DACN(Tos2,6-OH) was publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous research chemicals in a laboratory setting.[1][2][3] It is imperative to treat this compound with a high degree of caution, assuming it may be hazardous until proven otherwise. A thorough risk assessment should be conducted by qualified personnel before any handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with DACN(Tos2,6-OH). It includes detailed operational and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling DACN(Tos2,6-OH), a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various levels of protection.[4][5]

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential to protect against splashes and aerosols. Goggles should be splash-proof. A face shield should be worn over safety glasses when there is a significant risk of splashing.
Skin and Body Protection Chemical-resistant Lab CoatA long-sleeved, buttoned lab coat made of a material resistant to chemicals is necessary to protect the skin and clothing from contamination.
Chemical-resistant GlovesNitrile gloves are a standard for many laboratory chemicals. For prolonged or direct contact, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use.
Long Pants and Closed-toe ShoesFull-length pants and shoes that completely cover the feet are mandatory to protect against spills and dropped objects.
Respiratory Protection Fume HoodAll handling of DACN(Tos2,6-OH) should be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or dust.
RespiratorIn the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. The specific type should be determined by a workplace hazard assessment.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling DACN(Tos2,6-OH) is essential to maintain a safe laboratory environment.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have a chemical spill kit readily accessible.

    • Review the experimental protocol and be familiar with all steps.

  • Handling the Compound:

    • Don all required PPE before entering the designated handling area.

    • Conduct all weighing, transferring, and mixing of DACN(Tos2,6-OH) within the fume hood.

    • Use appropriate tools such as spatulas and weighing paper to avoid direct contact.

    • Keep all containers with DACN(Tos2,6-OH) sealed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of DACN(Tos2,6-OH) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with DACN(Tos2,6-OH) (e.g., gloves, wipes, and containers) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing DACN(Tos2,6-OH) should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Ensure waste containers are properly labeled with "Hazardous Waste" and the chemical name.

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Safe Handling Workflow for DACN(Tos2,6-OH)

Caption: Workflow for the safe handling of DACN(Tos2,6-OH) in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.